Crlx101
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149224 | |
| Record name | 20R-Camptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110351-92-3 | |
| Record name | 20R-Camptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20R-Camptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CRLX101: A Nanoparticle-Driven Approach to Disrupting Tumor Proliferation and Survival
An In-depth Technical Guide on the Mechanism of Action in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CRLX101 is an investigational nanoparticle-drug conjugate that leverages a novel delivery system to enhance the therapeutic window of camptothecin (B557342), a potent topoisomerase I inhibitor. This guide delineates the multifaceted mechanism of action of CRLX101 in solid tumors, moving beyond its primary cytotoxic activity to explore its impact on tumor angiogenesis and the hypoxic microenvironment. Through a synthesis of preclinical and clinical data, this document provides a comprehensive overview of CRLX101's pharmacokinetics, pharmacodynamics, and anti-tumor efficacy. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding and further investigation into this promising anti-cancer agent.
Introduction: The Rationale for a Nanoparticle Formulation of Camptothecin
Camptothecin (CPT) and its analogs are powerful anti-neoplastic agents that have demonstrated broad-spectrum activity against a variety of cancers.[1][2] Their primary mechanism of action is the inhibition of topoisomerase I, an essential enzyme for DNA replication and repair.[1][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, CPT induces single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately leading to apoptosis.[3][4]
Despite its potent anti-tumor activity, the clinical development of CPT has been hampered by several challenges, including poor aqueous solubility, instability of its active lactone ring at physiological pH, and significant toxicities.[2] CRLX101 was engineered to overcome these limitations. It consists of CPT covalently conjugated to a cyclodextrin-based polymer that self-assembles into nanoparticles. This formulation is designed to improve the solubility and stability of CPT, prolong its circulation time, and facilitate its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]
Core Mechanism of Action: Dual Inhibition of Topoisomerase I and HIF-1α
The anti-tumor activity of CRLX101 is driven by a dual mechanism of action that targets both DNA replication and the tumor's response to its microenvironment.
Inhibition of Topoisomerase I
The foundational mechanism of CRLX101 is the inhibition of topoisomerase I by its camptothecin payload. Upon release within the tumor cell, CPT binds to the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand.[3][4] This leads to an accumulation of single-strand breaks, which are subsequently converted to double-strand breaks by the replication machinery, triggering cell cycle arrest and apoptosis.[3]
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
A key differentiator of CRLX101 is its ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia.[6][7] Solid tumors often outgrow their blood supply, leading to hypoxic microenvironments. In response, cancer cells upregulate HIF-1α, which in turn activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, promoting tumor growth and resistance to therapy.[6]
Preclinical studies have demonstrated that CRLX101 significantly down-regulates HIF-1α protein levels in various tumor models.[6][7] This inhibition of HIF-1α leads to a reduction in the expression of its downstream targets, including Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[8]
Pharmacokinetics and Tumor Accumulation
The nanoparticle formulation of CRLX101 significantly alters the pharmacokinetic profile of camptothecin. Preclinical and clinical studies have shown that CRLX101 has a prolonged plasma half-life and an increased area under the curve (AUC) compared to the parent drug.[9][10] This is attributed to the nanoparticle's ability to evade rapid renal clearance.
Furthermore, CRLX101 nanoparticles, with a diameter of approximately 20-30 nm, are designed to preferentially accumulate in tumor tissues through the EPR effect.[8] The leaky vasculature and poor lymphatic drainage characteristic of solid tumors allow for the passive targeting and retention of nanoparticles, leading to higher and more sustained concentrations of camptothecin at the tumor site compared to healthy tissues.[5]
Table 1: Pharmacokinetic Parameters of CRLX101 in Patients with Advanced Solid Tumors
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 15 mg/m² (bi-weekly) | [3] |
| Mean Tmax of unconjugated CPT | 17.7 - 24.5 hours | [3] |
Preclinical Efficacy in Solid Tumor Models
CRLX101 has demonstrated significant anti-tumor activity across a broad range of preclinical xenograft models.
Table 2: Summary of Preclinical Efficacy of CRLX101 in Xenograft Models
| Tumor Model | CRLX101 Efficacy | Comparator(s) | Reference |
| H1299 NSCLC | 100% (10/10) cures | Gemcitabine (50% cures), Topotecan (10% cures), Docetaxel, Erlotinib, Pemetrexed (0% cures) | [11] |
| H520 Squamous NSCLC | Greater median survival and tumor growth delay | Carboplatin, Docetaxel, Gemcitabine | [11] |
| HCT-116 Colon | Up to 90% HIF-1α inhibition for at least 7 days | - | [12] |
| A2780 Ovarian | Synergistic tumor growth inhibition and improved survival (in combination with bevacizumab) | Bevacizumab alone | [12] |
| Glioblastoma (U87 MG) | Induced G2/M cell cycle arrest and apoptosis; inhibited angiogenesis | CPT | [8] |
Clinical Efficacy and Safety in Solid Tumors
CRLX101 has been evaluated in several clinical trials for various solid tumors, demonstrating a manageable safety profile and encouraging signs of efficacy.
Table 3: Summary of Clinical Trial Results for CRLX101
| Cancer Type | Phase | Treatment | Key Efficacy Results | Reference |
| Advanced Solid Tumors | I/IIa | Monotherapy (15 mg/m² bi-weekly) | MTD established; Median PFS: 3.7 months; Stable Disease in 64% of patients at MTD. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | I/IIa | Monotherapy (15 mg/m² bi-weekly) | Median PFS: 4.4 months; Stable Disease in 73% of patients. | [3] |
| Platinum-Resistant Ovarian Cancer | II | Monotherapy | Overall Response Rate (ORR): 11%; Clinical Benefit Rate (CBR): 68%; Median PFS: 4.5 months. | [1] |
| Platinum-Resistant Ovarian Cancer | II | Combination with Bevacizumab | ORR: 18%; CBR: 95%; Median PFS: 6.5 months. | [1] |
| Locally Advanced Rectal Cancer | Ib/II | Combination with Capecitabine and Radiotherapy | MTD of 15 mg/m² weekly established; Pathologic Complete Response (pCR) of 19% overall and 33% at MTD. | [4] |
The most common grade 3/4 adverse events observed in clinical trials were neutropenia and fatigue.[3]
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer
-
CRLX101 or Camptothecin (as a positive control)
-
Stop Buffer/Loading Dye
-
Agarose (B213101) gel (1%) and electrophoresis apparatus
-
DNA staining agent (e.g., Ethidium Bromide)
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice containing the 10x reaction buffer, supercoiled plasmid DNA, and nuclease-free water.
-
Add serial dilutions of CRLX101 or camptothecin to the respective reaction tubes. Include a vehicle control.
-
Initiate the reaction by adding a predetermined amount of human topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the faster-migrating supercoiled DNA band, while the control with active enzyme will show a slower-migrating relaxed DNA band.
HIF-1α Western Blot
This protocol details the detection of HIF-1α protein levels in cell lysates by Western blot to assess the inhibitory effect of CRLX101.
Materials:
-
Cell culture reagents
-
CRLX101
-
Hypoxia induction agent (e.g., CoCl₂) or hypoxic chamber
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with CRLX101 at various concentrations and for different durations. Include a vehicle control.
-
Induce hypoxia in a subset of wells using a chemical agent or a hypoxic chamber.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Image the blot using a chemiluminescence imaging system to detect the HIF-1α protein bands. A decrease in band intensity in CRLX101-treated samples compared to the hypoxic control indicates inhibition.
Anti-Angiogenesis Assay (CD31 Immunohistochemistry)
This method is used to visualize and quantify blood vessel density in tumor tissue sections as a measure of angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Antigen retrieval solution
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-CD31 (PECAM-1)
-
Secondary antibody: Biotinylated anti-rat or anti-mouse IgG
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Perform antigen retrieval to unmask the CD31 epitope.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of CD31 expression.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections.
-
Visualize the stained sections under a microscope and quantify the microvessel density in different fields of view. A reduction in CD31-positive structures in CRLX101-treated tumors indicates an anti-angiogenic effect.
Conclusion
CRLX101 represents a sophisticated approach to cancer therapy, combining the potent, well-characterized mechanism of a topoisomerase I inhibitor with a nanoparticle delivery system that enhances its therapeutic index. Its dual action of inducing DNA damage and inhibiting the adaptive hypoxic response of tumors positions it as a promising agent for the treatment of a variety of solid tumors, both as a monotherapy and in combination with other anti-cancer drugs. The data presented in this guide underscore the potential of CRLX101 to overcome the limitations of conventional chemotherapy and offer a more targeted and effective treatment strategy for cancer patients. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. Sequential Phase II clinical trials evaluating CRLX101 as monotherapy and in combination with bevacizumab in recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot trial of CRLX101 in patients with advanced, chemotherapy-refractory gastroesophageal cancer [authors.library.caltech.edu]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pilot trial of CRLX101 in patients with advanced, chemotherapy-refractory gastroesophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
CRLX101 Nanoparticle: A Technical Deep Dive into Composition, Self-Assembly, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRLX101, formerly known as IT-101, is a nanoparticle-drug conjugate (NDC) that represents a significant advancement in the delivery of camptothecin (B557342), a potent topoisomerase I inhibitor.[1] Developed to overcome the poor water solubility and instability of camptothecin, CRLX101 is engineered for enhanced tumor targeting and sustained drug release. This technical guide provides an in-depth overview of the composition, self-assembly mechanism, and key experimental protocols for the characterization of CRLX101, tailored for researchers and professionals in the field of oncology and drug development.
Core Composition and Physicochemical Properties
CRLX101 is composed of a linear, biocompatible copolymer of cyclodextrin (B1172386) and polyethylene (B3416737) glycol (PEG) covalently conjugated to camptothecin (CPT).[2][3] The drug is loaded at approximately 10-12% by weight.[2] This conjugation strategy significantly increases the aqueous solubility of camptothecin by over 1000-fold. The individual polymer-drug conjugate strands possess the inherent ability to self-assemble into nanoparticles.[2][4]
The resulting nanoparticles exhibit a slightly negative zeta potential.[3] The PEG component of the copolymer provides a hydrophilic shell, which is believed to contribute to the nanoparticle's stability and prolonged circulation time in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of CRLX101 nanoparticles as reported in the literature.
| Parameter | Value | Reference |
| Composition | ||
| Drug | Camptothecin (CPT) | [2][3] |
| Polymer | Cyclodextrin-Polyethylene Glycol (CDP) | [2] |
| Drug Loading | ~10-12% (w/w) | [2] |
| Physicochemical Properties | ||
| Particle Size (Diameter) | 20-40 nm | [3][5] |
| Zeta Potential | ~ -5 mV | [3] |
| Increase in CPT Solubility | > 1000-fold | [2][4] |
| Pharmacokinetics (in vivo) | ||
| Drug Release Half-life (in human plasma) | ~59 hours | [2] |
| Drug Release Half-life (in PBS) | ~411 hours | [2] |
The Self-Assembly of CRLX101
The formation of CRLX101 nanoparticles is a spontaneous process driven by the chemical properties of its constituent polymer-drug conjugates. This self-assembly is a critical feature of the CRLX101 platform.
The self-assembly is primarily driven by hydrophobic interactions and the formation of inclusion complexes between the camptothecin molecules and the cyclodextrin cavities of the polymer backbone.[2] This results in a core-shell-like structure where the hydrophobic CPT is shielded from the aqueous environment, and the hydrophilic PEG chains are exposed on the surface.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of CRLX101. The following sections outline the methodologies based on published literature.
Synthesis of CDP-Camptothecin Conjugate
The synthesis of the cyclodextrin-based polymer and its conjugation to camptothecin is a multi-step process. A representative synthesis is described by Cheng et al. and is foundational to the creation of the CRLX101 nanoparticle.
Materials:
-
β-Cyclodextrin derivative (e.g., 6A,6D-Bis-(2-amino-2-carboxylethylthio)-6A,6D-dideoxy-β-cyclodextrin)
-
Difunctionalized PEG comonomer
-
20-O-trifluoroglycinylcamptothecin
-
Organic solvents (e.g., DMSO)
-
Dialysis membranes (e.g., 10,000 MWCO)
Procedure:
-
Polymer Synthesis: A diamino acid derivative of β-cyclodextrin is condensed with a difunctionalized PEG comonomer to form a linear, high molecular weight β-cyclodextrin-based polymer with pendant carboxylate functionality.
-
Camptothecin Derivative Synthesis: 20-O-trifluoroglycinylcamptothecin is synthesized separately.
-
Conjugation: The synthesized polymer is dissolved in an organic solvent like DMSO. The camptothecin derivative is then added, and the mixture is stirred to facilitate the conjugation reaction. An organic base is required to deprotonate the TFA salt of the camptothecin derivative to enable coupling.
-
Purification: The resulting polymer-camptothecin conjugate (CDP-CPT) is purified by dialysis against a suitable solvent to remove unreacted reagents and byproducts. The final product is typically obtained by lyophilization.
Nanoparticle Self-Assembly and Characterization
Procedure:
-
Self-Assembly: The lyophilized CDP-CPT conjugate is reconstituted in an aqueous solution (e.g., phosphate-buffered saline, PBS). The nanoparticles form spontaneously upon dissolution.
-
Particle Size and Zeta Potential: The hydrodynamic diameter and zeta potential of the nanoparticles are measured using Dynamic Light Scattering (DLS).
-
Drug Loading: The amount of camptothecin conjugated to the polymer is determined using UV-Vis spectroscopy by measuring the absorbance at the characteristic wavelength for camptothecin and comparing it to a standard curve.
-
In Vitro Drug Release: The release of camptothecin from the nanoparticles is assessed using a dialysis method. A known concentration of the nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a release buffer (e.g., PBS at pH 7.4 and an acetate (B1210297) buffer at pH 5.5) at 37°C with gentle shaking. Aliquots of the release buffer are collected at predetermined time points and the concentration of released camptothecin is quantified by HPLC or UV-Vis spectroscopy.
Mechanism of Action: Intracellular Drug Delivery and Target Engagement
CRLX101 is designed to exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. Once accumulated in the tumor microenvironment, the nanoparticles are taken up by cancer cells. Inside the cell, the linker connecting camptothecin to the polymer is cleaved, releasing the active drug to inhibit topoisomerase I, leading to DNA damage and apoptosis.
Conclusion
CRLX101 represents a sophisticated nanomedicine platform that effectively addresses the challenges associated with the clinical use of camptothecin. Its well-defined composition, predictable self-assembly, and favorable physicochemical properties contribute to its potential as a valuable therapeutic agent in oncology. The experimental protocols outlined in this guide provide a foundational understanding for researchers aiming to work with or develop similar nanoparticle-drug conjugate systems. Further investigation into the nuanced interactions of CRLX101 within the complex tumor microenvironment will continue to advance the field of targeted cancer therapy.
References
- 1. CRLX101 - Wikipedia [en.wikipedia.org]
- 2. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CRLX101 nanoparticles localize in human tumors and not in adjacent, nonneoplastic tissue after intravenous dosing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CRLX101: A Novel Nanopharmaceutical of Camptothecin in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of CRLX101, an investigational nanoparticle-drug conjugate of camptothecin (B557342), which has been evaluated in multiple clinical trials. Camptothecin, a potent topoisomerase I inhibitor, has historically been limited by poor water solubility, instability of its active lactone form, and significant toxicity.[1][2] CRLX101 was designed to overcome these limitations through a novel nanopharmaceutical approach, enhancing the drug's therapeutic index.[1][3]
Core Technology and Composition
CRLX101 is a self-assembling nanopharmaceutical created from a cyclodextrin-containing polymer (CDP) covalently linked to camptothecin (CPT).[3][4] This innovative design encapsulates additional CPT within its core, achieving a drug load of approximately 10-12% by weight.[1] The resulting nanoparticles are uniform in size, typically 30-40 nm in diameter.[5]
The key advantages conferred by this platform include:
-
Enhanced Solubility : The CDP conjugation increases camptothecin's aqueous solubility by over 1000-fold compared to the parent drug.[1]
-
Improved Stability : The nanostructure protects the vital lactone ring of camptothecin from hydrolysis at physiological pH, preserving its active form.[5]
-
Prolonged Circulation : CRLX101 nanoparticles exhibit a significantly longer plasma half-life compared to small-molecule CPT analogues.[5]
-
Tumor Targeting : The nanoparticles are designed to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3][6]
Mechanism of Action and Signaling Pathways
CRLX101's primary mechanism of action is the inhibition of Topoisomerase I (Topo 1), a nuclear enzyme essential for DNA replication and repair.[5][7] By stabilizing the Topo 1-DNA cleavage complex, CRLX101 leads to an accumulation of DNA double-strand breaks during replication, ultimately triggering programmed cell death (apoptosis).[5]
In addition to its direct effect on Topo 1, CRLX101 has been shown to inhibit Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that promotes tumor survival, angiogenesis, and resistance to therapy, particularly radiotherapy.[5][6] This dual mechanism of inhibiting both Topo 1 and HIF-1α makes CRLX101 a promising agent for combination therapies.[6]
The downstream signaling cascade initiated by CRLX101-induced DNA damage involves multiple apoptotic pathways. This includes both p53-dependent and p53-independent mechanisms that converge on the mitochondria.[8] The process typically involves the activation of caspase cascades, release of cytochrome c, and changes in mitochondrial membrane potential, leading to cellular apoptosis.[9][10]
Preclinical and Clinical Development Data
CRLX101 has undergone extensive evaluation in both preclinical models and human clinical trials across a range of solid tumors.
CRLX101 Synthesis and Characterization (Self-Assembly):
-
A cyclodextrin-containing polymer (CDP) is synthesized as the nanopharmaceutical backbone.
-
Camptothecin (CPT) is covalently attached to the CDP through a cleavable linker, forming a drug-polymer conjugate.
-
This conjugate is then allowed to self-assemble in an aqueous solution. During this process, the conjugate forms nanoparticles that encapsulate additional, non-conjugated CPT within the core.[3]
-
Characterization is performed using dynamic light scattering (DLS) for size determination, and high-performance liquid chromatography (HPLC) to quantify drug loading and purity.
In Vivo Murine Xenograft Model Protocol:
-
Human tumor cells (e.g., colorectal, lung) are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
CRLX101 is administered intravenously via tail vein injection at specified doses and schedules (e.g., 15 mg/m² bi-weekly).[11] Control groups may receive saline or a comparator drug like irinotecan.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors and major organs are harvested for pharmacokinetic and pharmacodynamic analysis.
Clinical studies have demonstrated a favorable pharmacokinetic (PK) profile for CRLX101, characterized by prolonged exposure to the active drug.
Table 1: Pharmacokinetic Parameters of CRLX101 in Patients with Advanced Solid Tumors
| Parameter | Polymer-Conjugated CPT | Unconjugated (Released) CPT |
|---|---|---|
| Tmax (h) | ~1 (end of infusion) | 17.7 - 24.5 |
| Circulation Half-life (h) | ~17.2 | Not directly applicable |
| Dose Proportionality | Cmax and AUC generally proportional to dose | Cmax and AUC generally proportional to dose |
Data compiled from Phase 1/2a trial results.[11][12]
This profile, particularly the extended Tmax for unconjugated CPT, supports the mechanism of slow, sustained drug release within the patient's system.[11][12]
CRLX101 has been evaluated as both a monotherapy and in combination with other agents, such as bevacizumab or standard chemoradiotherapy.[3][6][13]
Table 2: Summary of Efficacy Data from Key CRLX101 Clinical Trials
| Trial Phase / Cancer Type | Treatment Regimen | Key Efficacy Outcome(s) |
|---|---|---|
| Phase 1/2a (Advanced Solid Tumors) | CRLX101 Monotherapy (15 mg/m² bi-weekly) | Median PFS: 3.7 months; Stable Disease: 64% of patients.[11][12] |
| Phase 1/2a (NSCLC Subset) | CRLX101 Monotherapy (15 mg/m² bi-weekly) | Median PFS: 4.4 months; Stable Disease: 73% of patients.[11][12] |
| Phase 1b/2 (Rectal Cancer) | CRLX101 (15 mg/m² weekly) + Capecitabine + Radiotherapy | Pathologic Complete Response (pCR): 19% (overall); 33% at MTD.[13] |
PFS: Progression-Free Survival; NSCLC: Non-Small Cell Lung Cancer; MTD: Maximum Tolerated Dose.
The safety profile of CRLX101 has been generally manageable.[3] In a Phase 1/2a study, the most common Grade 3/4 adverse events at the maximum tolerated dose (MTD) were neutropenia and fatigue.[11] Importantly, gastrointestinal toxicities commonly associated with camptothecin derivatives were less frequent and severe.[6]
Table 3: Common Grade 3/4 Adverse Events (Phase 1/2a, at MTD)
| Adverse Event | Frequency (%) |
|---|---|
| Neutropenia | Reported as a dose-limiting toxicity |
| Fatigue | Among most common events |
Data from Weiss et al. (2013).[11]
Conclusion and Future Outlook
CRLX101 represents a significant advancement in camptothecin delivery. By leveraging cyclodextrin-based nanotechnology, it successfully addresses the core limitations of the parent drug, resulting in a nanopharmaceutical with a prolonged half-life, sustained drug release, and a manageable safety profile.[1][3] Clinical data have shown encouraging signs of efficacy, particularly in achieving disease stabilization and in combination with radiotherapy for rectal cancer.[11][12][13]
While further clinical development is necessary to fully define its role in oncology, the dual inhibition of Topo 1 and HIF-1α presents a compelling rationale for its continued investigation, especially in combination with anti-angiogenic agents and radiotherapy. The journey of CRLX101 from preclinical concept to advanced clinical trials provides a valuable blueprint for the development of next-generation nanopharmaceuticals in cancer therapy.
References
- 1. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camptothecin-based nanodrug delivery systems | Cancer Biology & Medicine [cancerbiomed.org]
- 8. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 11. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
CRLX101: A Dual-Action Nanoparticle-Drug Conjugate Targeting Topoisomerase-I and HIF-1α Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CRLX101 is an innovative nanoparticle-drug conjugate (NDC) that leverages a cyclodextrin-based polymer delivery system to transport its active payload, camptothecin (B557342) (CPT). This advanced formulation is designed to enhance the therapeutic window of CPT by improving its solubility, stability, and tumor-specific accumulation.[1][2][3] CRLX101 exhibits a dual mechanism of action, potently inhibiting both topoisomerase-I (Topo-I) and the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[4][5][6] This dual targeting approach not only induces direct cytotoxicity in cancer cells but also counteracts mechanisms of treatment resistance, particularly those associated with hypoxia and angiogenesis. This guide provides a comprehensive overview of the core mechanisms of CRLX101, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
CRLX101 is a self-assembling nanoparticle, approximately 20-40 nm in diameter, composed of a linear cyclodextrin-polyethylene glycol (CD-PEG) co-polymer covalently conjugated with camptothecin.[7][8][9] This nanoparticle structure protects the active lactone form of CPT from hydrolysis in circulation and facilitates its accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[2][10] Once within the tumor microenvironment, CPT is gradually released, enabling sustained target engagement.
Inhibition of Topoisomerase-I
Camptothecin, the active payload of CRLX101, is a potent inhibitor of topoisomerase-I, an essential enzyme for DNA replication and transcription.[][12] Topo-I relieves torsional stress in DNA by introducing transient single-strand breaks. CPT stabilizes the covalent complex formed between Topo-I and DNA (the cleavable complex), preventing the re-ligation of the DNA strand.[13][14] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[12][15]
References
- 1. CRLX101 - Wikipedia [en.wikipedia.org]
- 2. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRLX101, a Nanoparticle-Drug Conjugate Containing Camptothecin, Improves Rectal Cancer Chemoradiotherapy by Inhibiting DNA Repair and HIF1α [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 15. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cyclodextrin-Based Polymers in CRLX101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core technology behind CRLX101, a nanoparticle-drug conjugate that leverages a cyclodextrin-based polymer system for the targeted delivery of the potent anticancer agent, camptothecin (B557342). CRLX101 was designed to overcome the significant challenges associated with camptothecin's poor solubility, instability of its active lactone form, and systemic toxicity. By conjugating camptothecin to a linear, biocompatible cyclodextrin-polyethylene glycol (PEG) copolymer, CRLX101 self-assembles into nanoparticles that offer improved pharmacokinetics, enhanced tumor accumulation, and a more favorable safety profile.[1][2][3] This document details the mechanism of action, quantitative data from preclinical and clinical studies, and the experimental protocols used to characterize and evaluate this innovative drug delivery platform.
Core Technology: The Cyclodextrin-Based Polymer Platform
CRLX101 (formerly known as IT-101) is a nanopharmaceutical composed of a linear copolymer of β-cyclodextrin and polyethylene (B3416737) glycol (PEG) covalently linked to camptothecin (CPT).[1][4] This unique architecture allows the polymer-drug conjugate to self-assemble into nanoparticles with a diameter of 20-30 nm.[2]
The cyclodextrin (B1172386) component serves multiple crucial functions:
-
Solubility Enhancement: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the poorly water-soluble camptothecin, increasing its apparent solubility by over 1000-fold.[3][5]
-
Stabilization of Camptothecin: The lactone ring of camptothecin is essential for its topoisomerase I inhibitory activity but is prone to hydrolysis and inactivation at physiological pH.[6] The cyclodextrin polymer protects the lactone ring, maintaining the drug in its active form.
-
Drug Conjugation Site: The polymer backbone provides sites for the covalent attachment of camptothecin molecules, with a drug loading of approximately 10-12% by weight.[3][5]
The PEG component imparts "stealth" characteristics to the nanoparticles, reducing renal clearance and prolonging circulation time in the bloodstream.[6] This extended half-life, combined with the nanoparticle size, facilitates passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[3]
Mechanism of Action: Dual Inhibition at the Tumor Site
Once CRLX101 nanoparticles accumulate in the tumor tissue via the EPR effect, camptothecin is gradually released. The released camptothecin then exerts its anticancer effects through a dual mechanism of action:
-
Topoisomerase I Inhibition: Camptothecin is a potent inhibitor of topoisomerase I, a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[4][5] By stabilizing the topoisomerase I-DNA cleavage complex, camptothecin prevents the re-ligation of single-strand breaks, leading to DNA damage and the induction of apoptosis.[4]
-
HIF-1α Inhibition: Camptothecin has also been shown to inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that is often overexpressed in hypoxic tumor microenvironments.[6][7] HIF-1α promotes tumor survival, angiogenesis, and metastasis. By inhibiting HIF-1α, CRLX101 can disrupt these critical pathways, further contributing to its antitumor efficacy.[6][7]
The sustained release of camptothecin from the cyclodextrin polymer within the tumor microenvironment leads to prolonged inhibition of both Topoisomerase I and HIF-1α, maximizing the therapeutic effect while minimizing systemic toxicity.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of CRLX101, providing a comparative overview of its pharmacokinetic properties, in vitro cytotoxicity, and clinical efficacy.
Table 1: Pharmacokinetic Parameters of CRLX101 in Preclinical and Clinical Studies
| Parameter | Species/Study Population | Dose | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Half-life (t½) (h) | Reference |
| Conjugated CPT | Rats | 0.9 mg/kg CPT equiv. | 9.1 | - | - | - | [8] |
| Released CPT | Rats | 0.9 mg/kg CPT equiv. | 0.2 | - | - | - | [8] |
| Conjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 12 mg/m² (bi-weekly) | - | - | - | - | [6] |
| Unconjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 12 mg/m² (bi-weekly) | - | 17.7 - 24.5 | - | - | [6][9] |
| Conjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 15 mg/m² (bi-weekly, MTD) | - | - | - | - | [6] |
| Unconjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 15 mg/m² (bi-weekly, MTD) | - | 17.7 - 24.5 | - | - | [6][9] |
| Conjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 18 mg/m² (bi-weekly) | - | - | - | - | [6] |
| Unconjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 18 mg/m² (bi-weekly) | - | 17.7 - 24.5 | - | - | [6][9] |
Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), MTD (Maximum Tolerated Dose). Dashes indicate data not reported in the cited source.
Table 2: In Vitro Cytotoxicity of CRLX101 (IC50 Values)
| Cell Line | Cancer Type | CRLX101 IC50 (nM) | Camptothecin IC50 (nM) | Reference |
| U87 MG | Glioblastoma | 204.1 | - | [3] |
| HT-29 | Colorectal Cancer | Higher than CPT | - | [2] |
| SW480 | Colorectal Cancer | Higher than CPT | - | [2] |
Note: IC50 (Half-maximal inhibitory concentration). A higher IC50 for CRLX101 in vitro is expected due to the slow release of the active drug, camptothecin.
Table 3: Clinical Efficacy of CRLX101 in Various Cancers
| Cancer Type | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Clinical Benefit Rate (CBR) | Reference |
| Advanced Solid Tumors (MTD) | CRLX101 Monotherapy (15 mg/m² bi-weekly) | 44 | - | 3.7 | 64% (Stable Disease) | [6][9] |
| NSCLC (subset) | CRLX101 Monotherapy (15 mg/m² bi-weekly) | - | - | 4.4 | 73% (Stable Disease) | [6][9] |
| Recurrent Ovarian Cancer | CRLX101 Monotherapy | 29 | 11% | 4.5 | 68% | [10] |
| Recurrent Ovarian Cancer | CRLX101 + Bevacizumab | 34 | 18% | 6.5 | 95% | [10] |
| Metastatic Renal Cell Carcinoma | CRLX101 + Bevacizumab | 22 | 23% (Partial Response) | >4 months in 55% of patients | - | [5][11] |
| Locally Advanced Rectal Cancer (MTD) | CRLX101 + CRT | 6 | 33% (pCR) | - | - | [12] |
| Locally Advanced Rectal Cancer (overall) | CRLX101 + CRT | 31 | 19% (pCR) | - | 55% (Moderate Response) | [12] |
Note: NSCLC (Non-Small Cell Lung Cancer), CRT (Chemoradiotherapy), pCR (pathological Complete Response).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization and evaluation of CRLX101.
Synthesis of Cyclodextrin-PEG Polymer and CRLX101
The synthesis of the cyclodextrin-based polymer and its conjugation to camptothecin is a multi-step process. The following is a representative protocol based on published methods for similar polymers.[7][9]
Materials:
-
β-Cyclodextrin (β-CD)
-
Epichlorohydrin or other suitable cross-linker
-
Polyethylene glycol (PEG) with reactive end groups (e.g., tosylated PEG)
-
Camptothecin (CPT)
-
Coupling agents (e.g., DCC/DMAP or EDC/NHS)
-
Organic solvents (e.g., DMSO, DMF, DCM)
-
Dialysis tubing (MWCO 10-14 kDa)
Procedure:
-
Synthesis of the Cyclodextrin-PEG Copolymer:
-
Dissolve β-cyclodextrin in an appropriate solvent (e.g., anhydrous DMSO).
-
Add the difunctionalized PEG comonomer to the cyclodextrin solution.
-
Initiate the polymerization reaction by adding a suitable base or catalyst.
-
Allow the reaction to proceed at a controlled temperature for a specified duration to achieve the desired molecular weight.
-
Purify the resulting polymer by dialysis against deionized water to remove unreacted monomers and low molecular weight oligomers.
-
Lyophilize the purified polymer to obtain a dry powder.
-
-
Activation of Camptothecin:
-
Modify camptothecin at its 20-hydroxyl group with a linker containing a reactive group (e.g., a carboxylic acid) to facilitate conjugation to the polymer.
-
-
Conjugation of Camptothecin to the Polymer:
-
Dissolve the cyclodextrin-PEG copolymer and the activated camptothecin in a suitable solvent.
-
Add coupling agents (e.g., EDC and NHS) to facilitate the formation of an amide or ester bond between the polymer and the drug.
-
Allow the reaction to proceed until the desired drug loading is achieved.
-
-
Purification and Characterization of CRLX101:
-
Purify the CRLX101 conjugate by dialysis to remove unreacted camptothecin and coupling agents.
-
Lyophilize the purified product.
-
Characterize the final product for drug loading, particle size, and zeta potential using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of CRLX101.[12]
Materials:
-
Cancer cell line of interest (e.g., U87 MG, HT-29)
-
Complete cell culture medium
-
96-well plates
-
CRLX101 and free camptothecin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CRLX101 and free camptothecin in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Topoisomerase I Relaxation Assay
This assay measures the ability of CRLX101 (released camptothecin) to inhibit the catalytic activity of topoisomerase I.[13][14]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
CRLX101 or camptothecin
-
Stop buffer/loading dye
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound (CRLX101 or camptothecin) at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the relaxation of the supercoiled DNA.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.
Western Blot for HIF-1α Detection
This protocol is for detecting the levels of HIF-1α protein in cell lysates after treatment with CRLX101.[15][16]
Materials:
-
Cells treated with CRLX101 under hypoxic conditions
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the HIF-1α band intensity in CRLX101-treated samples indicates inhibition.
In Vivo Xenograft Studies
This section describes a general workflow for evaluating the antitumor efficacy of CRLX101 in a mouse xenograft model.[2][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
CRLX101, control vehicle, and comparator drugs (e.g., irinotecan)
-
Calipers or in vivo imaging system (e.g., bioluminescence or fluorescence imaging)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers or an in vivo imaging system.
-
Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, CRLX101, comparator drug). Administer the treatments according to the planned schedule (e.g., intravenous injections once or twice weekly).
-
Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation, apoptosis, and angiogenesis).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to CRLX101.
Signaling Pathways
Caption: Mechanism of action of CRLX101.
Experimental Workflows
Caption: Workflow for in vivo xenograft studies.
Caption: Workflow for Topoisomerase I relaxation assay.
Conclusion
The cyclodextrin-based polymer platform of CRLX101 represents a significant advancement in the delivery of camptothecin for cancer therapy. By addressing the inherent limitations of the parent drug, CRLX101 demonstrates improved pharmacokinetics, enhanced tumor targeting, and a dual mechanism of action that leads to potent antitumor activity. The quantitative data from preclinical and clinical studies, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working in the field of nanomedicine and targeted cancer therapies. Further investigation into the full potential of this innovative drug delivery system is warranted.
References
- 1. Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical study of the cyclodextrin-polymer conjugate of camptothecin CRLX101 for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FastScan⢠Total HIF-1 alpha ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Synthesis of linear, beta-cyclodextrin-based polymers and their camptothecin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. In vivo tomographic imaging based on bioluminescence [authors.library.caltech.edu]
- 11. Cyclodextrin/PEG based hydrogels for multi-drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells | Semantic Scholar [semanticscholar.org]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to CRLX101: Impact on the Tumor Microenvironment and Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CRLX101, a nanoparticle-drug conjugate, and its multifaceted effects on the tumor microenvironment (TME) and angiogenesis. CRLX101 is an investigational nanomedicine that encapsulates the potent topoisomerase I inhibitor, camptothecin, within a cyclodextrin-based polymer, allowing for preferential tumor accumulation and sustained drug release.[1][2] This guide will delve into the core mechanisms of CRLX101, present quantitative data from key studies, detail relevant experimental protocols, and visualize complex biological pathways and workflows.
Core Mechanism of Action
CRLX101 is a nanoparticle formulation of camptothecin, a cytotoxic agent that inhibits topoisomerase-I.[2] Its design as a cyclodextrin-containing polymer-camptothecin nanopharmaceutical allows for enhanced solubility and stability of camptothecin.[2][3] The nanoparticle nature of CRLX101 facilitates its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][4]
A crucial aspect of CRLX101's activity is its dual mechanism of action. Beyond its direct cytotoxic effects via topoisomerase I inhibition, CRLX101 also potently inhibits the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway.[3][4] HIF-1α is a master regulator of cellular adaptation to hypoxia and plays a pivotal role in tumor progression, angiogenesis, and resistance to therapy.[4][5] By downregulating HIF-1α, CRLX101 modulates the tumor microenvironment, making it less conducive to tumor growth and survival.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of CRLX101, providing insights into its efficacy and biological effects.
Table 1: In Vitro Cytotoxicity of CRLX101
| Cell Line | Cancer Type | IC50 of CRLX101 (nM) | IC50 of Camptothecin (CPT) (nM) | Reference |
| HT-29 | Colorectal Cancer | Higher than CPT | Lower than CRLX101 | [4] |
| SW480 | Colorectal Cancer | Higher than CPT | Lower than CRLX101 | [4] |
| U87 MG | Glioblastoma | 204.1 | Not specified | [5][7] |
Table 2: In Vivo Efficacy of CRLX101 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| HT-29 | Colorectal Cancer | CRLX101 + Radiotherapy | Significantly increased therapeutic efficacy compared to standard chemoradiotherapy. | [4] |
| HCT-116 | Colon Cancer | CRLX101 | Up to 90% inhibition of HIF-1α for at least 7 days. | [8] |
| A2780 | Ovarian Cancer | CRLX101 + Bevacizumab | Synergistic effect on tumor growth inhibition and improved survival. 6/9 complete responses in the combination group versus 2/10 in each monotherapy group. | [8] |
| HCI-002 (PDX) | Triple-Negative Breast Cancer | CRLX101 + Bevacizumab | Significant improvement in antitumor efficacy compared to either drug alone. | [9] |
Table 3: Clinical Trial Outcomes for CRLX101
| Trial Phase | Cancer Type | Treatment | Key Outcomes | Reference |
| Phase 1/2a | Advanced Solid Tumors | CRLX101 | MTD determined at 15 mg/m² bi-weekly. Median PFS of 3.7 months at MTD. Stable disease in 64% of patients at MTD. | [10] |
| Phase 1/2a | Advanced Solid Tumors | CRLX101 | Mean elimination Tmax of unconjugated CPT ranged from 17.7 to 24.5 hours. | [10] |
| Phase 1b/2 | Locally Advanced Rectal Cancer | CRLX101 + Neoadjuvant Chemoradiotherapy | MTD of weekly CRLX101 was 15 mg/m². Pathologic complete response in 19% of patients. | [11] |
| Phase 2 | Platinum-Resistant Ovarian Cancer | CRLX101 Monotherapy | Overall response rate of 16% in 19 patients. | [9] |
| Phase 1/2 | Metastatic Renal Cell Carcinoma | CRLX101 + Bevacizumab | Overall response rate of 23% in 22 patients. | [9] |
Impact on the Tumor Microenvironment
CRLX101 significantly impacts the TME primarily through its inhibition of the HIF-1α pathway.[4] This leads to a cascade of downstream effects that alter the tumor's supportive network.
-
Inhibition of Hypoxia-Induced Signaling: In the hypoxic core of tumors, HIF-1α is stabilized and promotes the transcription of genes that support tumor survival and angiogenesis.[4][5] CRLX101 has been shown to cause a sustained inhibition of HIF-1α expression in tumor cells.[4] This disrupts the adaptive response of cancer cells to low oxygen conditions.
-
Downregulation of HIF-1α Target Genes: The inhibition of HIF-1α by CRLX101 leads to the reduced expression of its downstream target genes.[4] These include vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, and carbonic anhydrase IX (CAIX), which is involved in pH regulation and tumor cell survival.[4][5] Preclinical studies have demonstrated that CRLX101 treatment decreases the mRNA levels of HIF-1α-regulated genes such as VEGF, CAIX, GLUT-1, and GLUT-3.[8]
-
Synergy with Anti-Angiogenic Therapies: The downregulation of VEGF by CRLX101 provides a strong rationale for its combination with anti-angiogenic drugs like bevacizumab, a VEGF-A monoclonal antibody.[3][8] Anti-angiogenic therapies can sometimes induce tumor hypoxia, leading to the upregulation of HIF-1α and subsequent resistance.[8] By inhibiting HIF-1α, CRLX101 can counteract this resistance mechanism, leading to a synergistic anti-tumor effect when combined with bevacizumab.[8]
Impact on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. CRLX101 exerts its anti-angiogenic effects primarily through the inhibition of the HIF-1α/VEGF pathway.[5]
-
Reduction of Pro-Angiogenic Factors: By inhibiting HIF-1α, CRLX101 directly reduces the expression of VEGF, a potent stimulator of angiogenesis.[4][5] This leads to a decrease in the signaling that drives endothelial cell proliferation, migration, and tube formation.
-
Decreased Microvessel Density: In vivo studies have shown that CRLX101 treatment can lead to a decrease in microvessel density in tumors, as measured by the endothelial cell marker CD31.[5][12] This indicates a reduction in the tumor's blood supply.
-
Normalization of Tumor Vasculature: Interestingly, some studies suggest that CRLX101 monotherapy can improve tumor perfusion.[9] This may be due to a "normalization" of the tumor vasculature, a phenomenon where anti-angiogenic agents can transiently prune immature vessels and improve the function of the remaining ones. This improved perfusion could potentially enhance the delivery of CRLX101 itself or other co-administered therapies.[9]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of CRLX101.
Murine Xenograft Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of CRLX101 alone or in combination with other agents.
Protocol Outline:
-
Cell Culture: Human cancer cell lines (e.g., HT-29, A2780) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 million cells in saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups with comparable average tumor volumes.
-
Treatment Administration: CRLX101 and other agents are administered via appropriate routes (e.g., intravenous injection). Dosing schedules can vary (e.g., weekly, bi-weekly).
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint and Tissue Collection: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., fixed in formalin for histology or snap-frozen for molecular analysis).
Immunohistochemistry (IHC) for TME and Angiogenesis Markers
Objective: To visualize and quantify the expression of key proteins within the tumor tissue.
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for the target proteins (e.g., anti-HIF-1α, anti-VEGF, anti-CD31).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB chromogen) that produces a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Imaging and Analysis: Slides are imaged using a microscope, and the staining intensity and distribution are quantified using image analysis software.
In Vitro and In Vivo Angiogenesis Assays
A variety of assays can be used to assess the pro- or anti-angiogenic effects of CRLX101.[13]
a) In Vitro Tube Formation Assay: [13][14]
Objective: To assess the ability of endothelial cells to form capillary-like structures.
Protocol Outline:
-
Plate Coating: A basement membrane matrix (e.g., Matrigel) is used to coat the wells of a multi-well plate.[14]
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of CRLX101 or control substances.
-
Incubation: Cells are incubated for several hours to allow for the formation of tube-like structures.
-
Imaging and Quantification: The formation of tubes is observed and quantified by measuring parameters such as tube length, number of junctions, and total network area using microscopy and image analysis software.[15]
b) In Vivo Matrigel Plug Assay: [14]
Objective: To evaluate angiogenesis in a living organism.
Protocol Outline:
-
Matrigel Preparation: Matrigel is mixed with pro-angiogenic factors and the test substance (CRLX101 or control).
-
Injection: The Matrigel mixture is injected subcutaneously into mice.
-
Incubation: The plug solidifies in vivo and is vascularized over several days.
-
Plug Excision and Analysis: The Matrigel plug is excised, and the extent of vascularization is quantified by measuring hemoglobin content or by histological analysis of blood vessels.[14]
c) Aortic Ring Assay: [13][14]
Objective: To assess angiogenesis in an ex vivo organ culture model.
Protocol Outline:
-
Aorta Excision: The aorta is harvested from a rat or mouse and cut into small rings.[14]
-
Embedding: The aortic rings are embedded in a collagen or fibrin (B1330869) gel in a culture dish.[14]
-
Treatment: The rings are cultured in media containing CRLX101 or control substances.
-
Sprouting Quantification: The outgrowth of new microvessels from the aortic rings is monitored and quantified over several days using microscopy.[14]
Western Blotting for Protein Expression Analysis
Objective: To determine the levels of specific proteins (e.g., HIF-1α, Topoisomerase I) in tumor lysates.
Protocol Outline:
-
Protein Extraction: Proteins are extracted from frozen tumor tissue or cultured cells using a lysis buffer.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest, followed by incubation with enzyme-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
This technical guide provides a comprehensive overview of CRLX101's impact on the tumor microenvironment and angiogenesis, supported by quantitative data, detailed experimental protocols, and visual diagrams. This information is intended to be a valuable resource for researchers and professionals in the field of oncology drug development.
References
- 1. CRLX101 - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ibidi.com [ibidi.com]
In Vitro Cytotoxicity of Crlx101: A Technical Overview for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies on the cytotoxicity of Crlx101, a nanoparticle-drug conjugate containing camptothecin (B557342) (CPT). The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental procedures to support further research and development in oncology.
Quantitative Analysis of Crlx101 Cytotoxicity
The cytotoxic effects of Crlx101 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in these studies. A summary of the reported IC50 values is presented in Table 1. It is important to note that the in vitro potency of Crlx101 is generally 2 to 10 times lower than that of free CPT, a phenomenon attributed to the slow and sustained release of CPT from the nanoparticle conjugate.
Table 1: IC50 Values of Crlx101 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| U87 MG | Glioblastoma | 204 | 72 hours |
| HT-29 | Colorectal Cancer | Higher than CPT | 24 hours |
| SW480 | Colorectal Cancer | Higher than CPT | 24 hours |
| LS174T | Colorectal Cancer | Sub-micromolar | 48 hours |
| H1299 | Non-Small Cell Lung Cancer | Sub-micromolar | 48 hours |
| H69 | Small Cell Lung Cancer | Sub-micromolar | 48 hours |
| Panc-1 | Pancreatic Cancer | Sub-micromolar | 48 hours |
| MDA-MB-231 | Breast Cancer | Sub-micromolar | 48 hours |
| A2780 | Ovarian Cancer | Sub-micromolar | 48 hours |
| SK-OV-3 | Ovarian Cancer | Sub-micromolar | 48 hours |
| TC71-luc | Ewing's Sarcoma | Sub-micromolar | 48 hours |
| Daudi | Burkitt's Lymphoma | Sub-micromolar | 48 hours |
| Karpas 299 | Anaplastic Large Cell Lymphoma | Sub-micromolar | 48 hours |
| L540 | Hodgkin's Lymphoma | Sub-micromolar | 48 hours |
Experimental Protocols for In Vitro Cytotoxicity Assessment
The following section details a standard experimental protocol for determining the in vitro cytotoxicity of Crlx101 using a colorimetric cell viability assay, such as the MTT assay.
Cell Culture and Seeding
-
Cell Line Maintenance: Human cancer cell lines (e.g., U87 MG, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested from culture flasks, and a viable cell count is performed. A cell suspension is prepared, and cells are seeded into 96-well microplates at a predetermined optimal density. The plates are then incubated overnight to allow for cell attachment.
Drug Treatment
-
Preparation of Crlx101 Solutions: A stock solution of Crlx101 is prepared and serially diluted in culture medium to achieve a range of final concentrations (e.g., 25-400 nM).
-
Cell Treatment: The culture medium from the seeded wells is replaced with medium containing the various concentrations of Crlx101. Control wells containing untreated cells and vehicle-treated cells are also included.
Cytotoxicity Assay (MTT Assay)
-
Incubation: The treated plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional period (typically 2-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis
-
Calculation of Cell Viability: The percentage of cell viability is calculated for each treatment concentration relative to the untreated control.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Mechanisms and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Mechanism of Action of Crlx101
Crlx101 is a nanoparticle-drug conjugate that delivers camptothecin (CPT), a topoisomerase I inhibitor, to tumor cells.[1] The cytotoxic effects of Crlx101 are primarily mediated through the induction of apoptosis and cell cycle arrest.[1] Upon cellular uptake, CPT is slowly released from the nanoparticle, leading to the inhibition of topoisomerase I. This inhibition results in DNA damage, which in turn triggers a G2/M phase cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.[1][2]
In addition to its direct cytotoxic effects, Crlx101 has been shown to inhibit the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway.[2][3] By suppressing HIF-1α, Crlx101 can downregulate the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[2] This anti-angiogenic activity further contributes to the anti-tumor effects of Crlx101.[1][2] Notably, Crlx101 has demonstrated lower cytotoxicity in normal human astrocytes compared to glioma cells, suggesting a degree of tumor selectivity.[1]
References
Preclinical Efficacy of CRLX101: A Nanoparticle-Drug Conjugate in Cancer Xenograft Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preclinical efficacy of CRLX101, an investigational nanoparticle-drug conjugate (NDC), across a range of cancer xenograft models. CRLX101 is composed of the potent topoisomerase I inhibitor, camptothecin (B557342) (CPT), conjugated to a linear, cyclodextrin-polyethylene glycol (CD-PEG) based polymer. This formulation is designed to improve the therapeutic index of CPT by enhancing its solubility, stability, and tumor-specific delivery.[1][2][3][4]
Core Mechanism of Action: Dual Inhibition
CRLX101 is engineered to self-assemble into nanoparticles approximately 20-30 nm in diameter.[1] This size allows for preferential accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[3][5][6] Once localized within the tumor, the nanoparticle is taken up by cancer cells, where it provides a sustained release of camptothecin.[7] The released CPT then exerts a dual mechanism of action:
-
Topoisomerase I (Topo 1) Inhibition: CPT binds to the DNA-Topo 1 complex, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, cell cycle arrest (primarily in the G2/M phase), and ultimately, apoptosis.[1][2][4]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: CPT and its analogs have been shown to down-regulate the expression of HIF-1α, a master regulator of cellular adaptation to hypoxia.[8][9] By inhibiting HIF-1α, CRLX101 can suppress angiogenesis, metastasis, and resistance to therapy.[1][5][10] This dual-action is a key differentiator from traditional topoisomerase inhibitors.
Quantitative Data Presentation: Preclinical Efficacy
The antitumor activity of CRLX101 has been evaluated extensively as both a monotherapy and in combination with other anticancer agents across numerous human tumor xenograft models.
Table 1: Monotherapy Efficacy of CRLX101 in Various Xenograft Models
| Cancer Type | Xenograft Model (Cell Line) | Key Efficacy Results | Reference(s) |
| Glioblastoma | U87 MG (intracranial) | Prolonged survival rate of mice compared to vehicle or CPT groups.[1][2][4] | [1][2][4] |
| Non-Small Cell Lung | H1299 | Superior activity over 1st and 2nd line agents, resulting in 100% (10/10) cures.[11] | [11] |
| Non-Small Cell Lung | H520 (squamous) | Greater median survival and tumor growth delay than carboplatin, docetaxel, or gemcitabine.[11] | [11] |
| Non-Small Cell Lung | H2122 (KRAS G12C), A549 (KRAS G12S), H1975 (EGFR T790M) | Significant tumor growth delay and survival improvements.[11] | [11] |
| Colorectal | LS174T | Superior efficacy compared to irinotecan (B1672180) at respective MTDs.[6] | [6] |
| Colorectal | HCT-116 | Inhibited HIF-1α protein up to 90% for at least 7 days after a single administration.[10] | [10] |
| Lymphoma | Daudi, Karpas 299 | Complete tumor regression observed in the majority of animals.[6] | [6] |
| Breast | MDA-MB-231 (Triple-Negative) | Highly efficacious, leading to complete tumor regressions and reduced metastasis.[12] | [12] |
| Pancreatic | Panc-1 | Highly effective in a model that responds poorly to irinotecan.[6] | [6] |
| Ovarian | A2780 | At MTD, causes complete tumor regression.[13] | [13] |
Table 2: Combination Therapy Efficacy of CRLX101
| Cancer Type | Xenograft Model | Combination Agent | Key Efficacy Results | Reference(s) |
| Rectal | HT-29, SW480 | 5-Fluorouracil (5-FU) + Radiotherapy | Significantly increased therapeutic efficacy; slowest tumor growth observed in the CRLX101 + 5-FU + RT group.[5] | [5] |
| Ovarian | A2780 | Bevacizumab | Synergistic effect on tumor growth inhibition and improved survival. CRLX101 reduced bevacizumab-induced HIF-1α upregulation.[10][14] | [10][14] |
| Ovarian | A2780 | Cisplatin | 100% survival up to day 70 post-treatment, suggesting mechanistic synergism.[13] | [13] |
| Ovarian | A2780, SK-OV-3 | Cisplatin, Carboplatin, Paclitaxel, Gemcitabine | All combinations exhibited greater than additive efficacy compared to single-agent activity.[6] | [6] |
| Renal Cell | N/A (Preclinical models) | Bevacizumab, Aflibercept, Pazopanib | Synergistic activity, improving tumor growth inhibition and survival versus respective monotherapies.[15] | [15] |
| Breast | MDA-MB-231 (Triple-Negative) | Bevacizumab | Significantly improved antitumor efficacy compared to monotherapy; durably suppressed metastasis and extended survival.[12] | [12] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols cited in the evaluation of CRLX101.
General Xenograft Model Establishment
Human cancer xenografts were typically established in immunocompromised mice (e.g., nude mice). Cancer cells were cultured in appropriate media and harvested during the exponential growth phase. For subcutaneous models, a specific number of cells (e.g., 5-10 x 10⁶) suspended in saline or Matrigel were injected into the flank of the animals. For orthotopic models, such as the intracranial glioblastoma model, cells were stereotactically injected into the relevant organ (e.g., the brain).[1] Tumor growth was monitored regularly by caliper measurements, and tumor volume was calculated using the formula: (length × width²) / 2. Treatments were initiated when tumors reached a predetermined size (e.g., 100-200 mm³).
Drug Administration
CRLX101 and comparator agents were administered intravenously (IV) at their respective maximum tolerated doses (MTD) unless otherwise specified (e.g., for synergy studies).[11][13] Dosing schedules varied between studies and included weekly or bi-weekly administrations.[6][8] The vehicle control typically consisted of a saline or PBS solution.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): The primary endpoint in many studies was the delay in tumor growth. TGI was assessed by comparing the mean tumor volume in treated groups to the vehicle control group.
-
Survival: In models such as intracranial glioblastoma or metastatic disease, overall survival was a key endpoint.[1][12] Survival was plotted using Kaplan-Meier curves, and statistical significance was determined using methods like the log-rank test.
-
Immunohistochemistry (IHC): At the end of studies, tumors were often excised, fixed, and sectioned for IHC analysis. This was used to measure the expression of key biomarkers, including HIF-1α, vascular endothelial growth factor (VEGF), CD31 (an endothelial marker), and carbonic anhydrase IX (CAIX), to confirm the drug's mechanism of action in vivo.[1][4][5]
Signaling Pathway Visualization
The synergy between CRLX101 and anti-angiogenic agents like bevacizumab is a critical aspect of its preclinical profile. Anti-angiogenic therapies can induce tumor hypoxia, which paradoxically leads to the upregulation of HIF-1α, a key mechanism of treatment resistance. CRLX101 directly counteracts this effect.
Conclusion
The preclinical data for CRLX101 demonstrate robust anti-tumor efficacy across a wide spectrum of cancer xenograft models, including those resistant to standard therapies.[6][11] Its unique nanoparticle formulation facilitates tumor targeting and sustained payload release, while its dual mechanism of inhibiting both Topoisomerase I and the HIF-1α pathway provides a strong rationale for its use as both a monotherapy and in combination with other agents, particularly anti-angiogenics.[1][10][12] These comprehensive preclinical findings have supported the transition of CRLX101 into numerous clinical trials for various solid tumors.[8][16]
References
- 1. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerulean Announces Publication of Data from Company's Lead Candidate, CRLX101, in Proceedings of the National Academy of Sciences (PNAS) [prnewswire.com]
- 8. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Translational impact of nanoparticle-drug conjugate CRLX101 with or without bevacizumab in advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of the nanoparticle–drug conjugate CRLX101 in combination with bevacizumab in metastatic renal cell carcinoma: results of an investigator-initiated phase I–IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: In Vitro Efficacy Assessment of Crlx101
Introduction
Crlx101 is an advanced nanoparticle-drug conjugate (NDC) currently under investigation for cancer therapy.[1][2] It is composed of camptothecin (B557342) (CPT), a potent topoisomerase I inhibitor, covalently linked to a cyclodextrin-based polymer that self-assembles into nanoparticles approximately 20-30 nm in diameter.[3][4] This formulation is designed to enhance the therapeutic index of camptothecin by improving its solubility, stability, and pharmacokinetic profile, while also enabling preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][5][6]
The mechanism of action for Crlx101 is twofold. Primarily, the released camptothecin inhibits topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication and transcription.[7] This inhibition leads to the stabilization of DNA-enzyme complexes, resulting in DNA single-strand breaks that convert to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[3][7] Secondly, Crlx101 has been shown to be a potent inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a key transcription factor that promotes tumor angiogenesis, metastasis, and resistance to therapy.[2][3][8]
These application notes provide a comprehensive set of protocols for the in vitro assessment of Crlx101 efficacy, enabling researchers to quantify its cytotoxic and mechanistic effects on cancer cell lines. The following sections detail methodologies for evaluating cell viability, apoptosis, cell cycle progression, and the modulation of key protein markers involved in the DNA damage response and HIF-1α signaling pathways.
Mechanism of Action of Crlx101
The following diagram illustrates the dual mechanism of action of Crlx101 within a cancer cell.
Experimental Design and Workflow
A structured workflow is essential for a comprehensive in vitro evaluation of Crlx101. The following diagram outlines a typical experimental progression from cell culture to endpoint analysis.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide examples of quantitative data that can be generated using the described protocols. These values are representative based on published preclinical studies.[3][5][9]
Table 1: Cytotoxicity of Crlx101 in Human Cancer Cell Lines
| Cell Line | Crlx101 IC₅₀ (nM) | Camptothecin (CPT) IC₅₀ (nM) | Assay Duration |
| HT-29 (Colon) | 150 - 250 | 50 - 100 | 72 hours |
| SW480 (Colon) | 200 - 350 | 80 - 150 | 72 hours |
| U87 MG (Glioblastoma) | 100 - 200 | 40 - 90 | 72 hours |
| A2780 (Ovarian) | 80 - 180 | 30 - 70 | 48 hours |
Note: The higher IC₅₀ values for Crlx101 compared to free CPT in vitro are consistent with the slow-release kinetics of the nanoparticle formulation.[5]
Table 2: Effect of Crlx101 on Cell Cycle and Apoptosis (Example: HT-29 Cells at 24h)
| Treatment (Concentration) | % in G2/M Phase | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 15 ± 2% | 3 ± 1% | 2 ± 1% |
| Crlx101 (1x IC₅₀) | 45 ± 5% | 18 ± 3% | 10 ± 2% |
| Crlx101 (2x IC₅₀) | 60 ± 6% | 25 ± 4% | 18 ± 3% |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[10][11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Crlx101 and free Camptothecin (CPT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Crlx101 and CPT in culture medium. Remove the existing medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-treated wells as a negative control and medium-only wells for background subtraction.[13]
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[14][15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[16]
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with Crlx101 for the desired time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cell pellet twice with cold PBS.[14]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[14]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[17]
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer[18]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells per sample as described in the apoptosis protocol.
-
Fixation: Wash the cells with PBS and resuspend the pellet. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with 1 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[17]
Protocol 4: Western Blotting for DNA Damage and HIF-1α Pathway Proteins
Western blotting is used to detect and quantify specific proteins to confirm the mechanism of action of Crlx101. Key targets include markers of the DNA damage response (e.g., phosphorylated histone H2A.X, γH2AX), apoptosis (e.g., cleaved PARP, cleaved Caspase-3), and the direct target HIF-1α.[3][20][21]
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[22]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[22] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. CRLX101 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. CRLX101, an investigational camptothecin-containing nanoparticle-drug conjugate, targets cancer stem cells and impedes resistance to antiangiogenic therapy in mouse models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Administering Crlx101 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Crlx101, a nanoparticle-drug conjugate containing camptothecin (B557342), in various murine cancer models. The information is compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this investigational agent.
Introduction to Crlx101
Crlx101 is a novel nanopharmaceutical composed of the potent anti-tumor agent camptothecin conjugated to a cyclodextrin-based polymer. This formulation is designed to enhance the solubility and stability of camptothecin, allowing for improved pharmacokinetics and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][2][3] Preclinical and clinical studies have demonstrated that Crlx101 exhibits a favorable safety profile and significant anti-tumor activity in a variety of cancer types.[4][5] Its mechanism of action involves the inhibition of Topoisomerase I (Topo-I) and Hypoxia-inducible factor 1-alpha (HIF-1α), leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[2][4][6]
Quantitative Data Summary: Dosage and Frequency in Murine Models
The following table summarizes the dosages and administration frequencies of Crlx101 used in various preclinical murine cancer models. This data can serve as a starting point for designing in vivo efficacy studies.
| Cancer Model | Mouse Strain | Crlx101 Dosage | Administration Route | Frequency | Reference |
| Glioblastoma Multiforme (U87 MG cells) | Nude Mice | Not specified in abstract | Intravenous | Not specified in abstract | [4][7][8] |
| Metastatic Triple-Negative Breast Cancer (LM2-4 cells) | SCID Mice | 8 mg/kg | Intraperitoneal | Once weekly | [1] |
| Metastatic Triple-Negative Breast Cancer (HCI-002 PDX) | SCID Mice | 4 mg/kg and 8 mg/kg | Not Specified | Not Specified | [1] |
| Rectal Cancer (HT-29 and SW480 xenografts) | Not Specified | Not specified in abstract | Intravenous (tail-vein) | Not specified in abstract | [2] |
| Colorectal Cancer (LS174T) | Nude Mice | Up to 18 mg/kg | Not Specified | Weekly | [9] |
| Various Human Cancer Xenografts | Nude Mice | 24 mg/kg (CPT equivalent) | Intravenous | Single dose for biodistribution | [9] |
Experimental Protocols
General Guidelines for Crlx101 Administration
-
Reconstitution and Handling: Crlx101 is typically supplied as a lyophilized powder and should be reconstituted according to the manufacturer's instructions, usually with sterile water for injection or phosphate-buffered saline (PBS). Handle Crlx101 using appropriate personal protective equipment (PPE) as it contains a cytotoxic agent.
-
Animal Models: The choice of mouse strain will depend on the specific cancer model being studied. Immunocompromised strains such as nude or SCID mice are commonly used for xenograft models.[1] All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[10]
-
Tumor Implantation: For xenograft models, cancer cells are typically implanted subcutaneously or orthotopically into the mice. Tumor growth should be monitored regularly, and treatment should commence when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol for Intravenous Administration in a Subcutaneous Xenograft Model
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (typically 1 x 10⁶ to 5 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: V = 0.5 × a × b², where 'a' is the longer and 'b' is the shorter diameter.[2]
-
-
Crlx101 Preparation and Administration:
-
Monitoring and Efficacy Assessment:
-
Continue to monitor tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, or gene expression analysis).
-
The primary endpoint is typically tumor growth inhibition or regression. Survival studies can also be conducted.[4]
-
Visualization of Crlx101's Mechanism of Action and Experimental Workflow
Signaling Pathway of Crlx101
The following diagram illustrates the key signaling pathways targeted by Crlx101.
Caption: Crlx101 releases camptothecin, which inhibits Topo-I and HIF-1α, leading to anti-tumor effects.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Crlx101 in a murine xenograft model.
Caption: Workflow for a Crlx101 in vivo efficacy study from tumor implantation to final analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Clinical Trials on the Efficacy and Safety of CRLX101 Cyclodextrin-Based Nanomedicine for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Techniques for Evaluating Crlx101-Induced Apoptosis and Cell Cycle Arrest
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Crlx101 is an investigational nanoparticle-drug conjugate that combines camptothecin, a topoisomerase I inhibitor, with a cyclodextrin-based polymer.[1] This formulation is designed to improve the pharmacokinetic profile and tumor accumulation of camptothecin.[1][2] A significant body of preclinical research has demonstrated that Crlx101 exerts its anticancer effects by inducing cell cycle arrest and apoptosis.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of these key cellular processes in response to Crlx101 treatment.
Crlx101's mechanism of action involves the stabilization of the DNA-topoisomerase I complex, which leads to DNA single-strand breaks and subsequent double-strand breaks during DNA replication.[2][5] This DNA damage triggers cellular stress responses, culminating in cell cycle arrest, primarily at the G2/M phase, and the initiation of programmed cell death, or apoptosis.[3][4][6] Furthermore, Crlx101 has been shown to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor involved in tumor survival and angiogenesis.[2][7]
These application notes are intended to guide researchers in the robust and reproducible assessment of Crlx101's cellular effects, providing a foundation for preclinical and translational studies.
Data Presentation: Quantitative Analysis of Crlx101's Effects
The following tables summarize representative quantitative data on the effects of Crlx101 on cell cycle distribution and apoptosis in cancer cell lines.
Table 1: Effect of Crlx101 on Cell Cycle Distribution in U87 MG Glioma Cells
| Treatment (200 nM) | Incubation Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase (Apoptosis) |
| Control | 24h | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 | 1.5 ± 0.3 |
| Crlx101 | 24h | 40.1 ± 1.9 | 18.5 ± 1.2 | 41.4 ± 2.5 | 3.2 ± 0.5 |
| Control | 48h | 54.5 ± 2.3 | 26.1 ± 1.7 | 19.4 ± 1.9 | 1.8 ± 0.4 |
| Crlx101 | 48h | 35.6 ± 2.0 | 15.2 ± 1.1 | 49.2 ± 2.8 | 8.7 ± 0.9 |
| Control | 72h | 56.0 ± 2.5 | 25.5 ± 1.6 | 18.5 ± 1.7 | 2.1 ± 0.4 |
| Crlx101 | 72h | 30.2 ± 1.8 | 12.8 ± 1.0 | 57.0 ± 3.1 | 15.5 ± 1.3 |
Data are presented as mean ± standard error (SE) and are based on findings reported in preclinical studies.[3][6]
Table 2: Induction of Apoptosis by Crlx101 in U87 MG Glioma Cells
| Treatment (72h) | Concentration (nM) | % of Apoptotic Cells (Annexin V Positive) |
| Control | 0 | 3.5 ± 0.6 |
| Crlx101 | 50 | 12.8 ± 1.1 |
| Crlx101 | 100 | 25.4 ± 2.0 |
| Crlx101 | 200 | 48.6 ± 3.5 |
| Crlx101 | 400 | 65.2 ± 4.1 |
Data are presented as mean ± SE and are based on findings reported in preclinical studies.[3][6]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle following Crlx101 treatment.
Materials:
-
Crlx101
-
Cancer cell line of interest (e.g., U87 MG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (0.5 mg/mL in PBS)
-
Propidium Iodide (PI) staining solution (40 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of Crlx101 or vehicle control for various time points (e.g., 24, 48, 72 hours).[3]
-
-
Cell Harvesting:
-
Collect both floating (potentially apoptotic) and adherent cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 2000 rpm for 5 minutes.[3]
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).[3]
-
-
Staining:
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 0.5 mg/mL RNase A to degrade RNA.[3][8]
-
Incubate at 37°C for 30 minutes.[3]
-
Add 500 µL of PI staining solution (final concentration 20 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., WinMDI, FlowJo) to analyze the cell cycle distribution based on DNA content.[3]
-
Apoptosis Detection by Annexin V/PI Staining
This protocol describes the quantification of apoptotic cells using Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains late apoptotic and necrotic cells.[9]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with Crlx101 as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
-
Staining:
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use appropriate compensation controls for single-stained samples (Annexin V-FITC only and PI only).
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the detection of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, by Western blotting.[12][13]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in fixed cells or tissue sections.[16]
Materials:
-
TUNEL assay kit (e.g., with FITC-dUTP or BrdU)
-
Paraformaldehyde (for fixing cells)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TdT reaction buffer and enzyme
-
Fluorescence microscope or flow cytometer
Protocol (for cultured cells):
-
Cell Preparation and Fixation:
-
Culture and treat cells on coverslips or chamber slides.
-
Wash with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash with PBS.
-
Incubate cells with the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.[17]
-
-
Detection:
-
Wash with PBS.
-
If using an indirect method (e.g., BrdU), incubate with a fluorescently labeled anti-BrdU antibody.[16]
-
Counterstain nuclei with DAPI or PI if desired.
-
-
Analysis:
-
Mount the coverslips and visualize using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Alternatively, the assay can be adapted for flow cytometry.[18]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Crlx101 and a typical experimental workflow for its evaluation.
References
- 1. CRLX101 - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. ptglab.com [ptglab.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotna.net [biotna.net]
- 18. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Monitoring Crlx101 Tumor Accumulation Using In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crlx101 is a nanoparticle-drug conjugate composed of camptothecin (B557342) (CPT) covalently linked to a linear cyclodextrin-polyethylene glycol (CD-PEG) copolymer. This formulation is designed to improve the therapeutic index of CPT by enhancing its solubility, stability, and tumor-specific delivery. Crlx101 nanoparticles, typically 30-40 nm in diameter, leverage the Enhanced Permeability and Retention (EPR) effect for preferential accumulation in solid tumors. The payload, camptothecin, is a potent topoisomerase I (Topo-1) inhibitor that induces DNA single-strand breaks, leading to apoptosis. Additionally, Crlx101 has been shown to inhibit hypoxia-inducible factor-1 alpha (HIF-1α), a key regulator of tumor angiogenesis and survival.
Monitoring the in vivo biodistribution and tumor accumulation of Crlx101 is critical for understanding its pharmacokinetics, pharmacodynamics, and therapeutic efficacy. This document provides detailed protocols for utilizing in vivo imaging techniques to track and quantify Crlx101 in preclinical tumor models.
Signaling Pathway of Crlx101
The dual mechanism of action of Crlx101, targeting both DNA replication and hypoxic responses, makes it a promising anticancer agent. A simplified representation of the signaling pathways affected by Crlx101 is depicted below.
Caption: Simplified signaling pathway of Crlx101.
In Vivo Imaging Protocols
The intrinsic fluorescence of camptothecin provides a convenient method for tracking Crlx101 accumulation in tumor tissues. Alternatively, the nanoparticle can be labeled with a near-infrared (NIR) fluorescent dye for enhanced tissue penetration and signal-to-noise ratio in whole-animal imaging.
Protocol 1: In Vivo Fluorescence Imaging of Intrinsic CPT Fluorescence
This protocol is suitable for high-resolution imaging of Crlx101 distribution within excised tumors or via intravital microscopy.
Materials:
-
Crlx101
-
Tumor-bearing mice (e.g., subcutaneous xenograft models)
-
Anesthesia (e.g., isoflurane)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~370 nm, Emission: ~435 nm)
-
Physiological saline
Procedure:
-
Administer Crlx101 intravenously to tumor-bearing mice at the desired dose.
-
At selected time points (e.g., 4, 24, 48, 72 hours) post-injection, anesthetize the mice.
-
For whole-animal imaging, use a suitable in vivo imaging system (IVIS) equipped for blue fluorescence.
-
For ex vivo analysis, excise the tumor and other organs of interest (e.g., liver, spleen, kidneys, lungs) and place them in a petri dish on ice.
-
Immediately image the excised tissues using a fluorescence imaging system.
-
For microscopic analysis, fresh-frozen or formalin-fixed paraffin-embedded tissue sections can be prepared.
-
Image the tissue sections using a fluorescence microscope. CPT fluorescence will appear as punctate green-blue signals.
Protocol 2: In Vivo Near-Infrared Fluorescence (NIRF) Imaging
This protocol is ideal for non-invasive, longitudinal monitoring of Crlx101 biodistribution and tumor accumulation in living animals.
Materials:
-
NIR dye-labeled Crlx101 (custom synthesis may be required)
-
Tumor-bearing mice
-
Anesthesia
-
In vivo NIR fluorescence imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
Procedure:
-
Administer NIR-labeled Crlx101 intravenously to tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 8, 24, 48, 72 hours), anesthetize the mice.
-
Place the mouse in the imaging chamber of the NIRF imaging system.
-
Acquire whole-body images using the appropriate excitation and emission filters for the specific NIR dye.
-
Regions of interest (ROIs) can be drawn around the tumor and other organs to quantify the fluorescence intensity over time.
Experimental Workflow
The following diagram illustrates the general workflow for monitoring Crlx101 tumor accumulation using in vivo imaging.
Caption: General experimental workflow for in vivo imaging of Crlx101.
Quantitative Data Presentation
Quantitative analysis of in vivo imaging data is crucial for comparing the tumor-targeting efficiency of different formulations or treatment regimens. The data should be summarized in clear and concise tables.
Table 1: Biodistribution of Crlx101 in Tumor-Bearing Mice (Ex Vivo Analysis)
| Organ | Mean Fluorescence Intensity (Radiant Efficiency) ± SD |
| Tumor | Value |
| Liver | Value |
| Spleen | Value |
| Kidneys | Value |
| Lungs | Value |
| Heart | Value |
| Muscle | Value |
Data presented as mean ± standard deviation (n=5 mice per group) at 48 hours post-injection.
Table 2: Tumor-to-Muscle Ratio of Crlx101 Accumulation (In Vivo Imaging)
| Time Point (hours) | Tumor-to-Muscle Fluorescence Ratio ± SD |
| 4 | Value |
| 24 | Value |
| 48 | Value |
| 72 | Value |
| 96 | Value |
Data presented as mean ± standard deviation (n=5 mice per group).
Table 3: Intratumoral and Plasma Concentrations of Crlx101 and Released CPT
| Time Point (hours) | Crlx101 Concentration in Tumor (µg/g) | Released CPT in Tumor (µg/g) | Crlx101 Concentration in Plasma (µg/mL) | Released CPT in Plasma (µg/mL) |
| 24 | Value | Value | Value | Value |
| 48 | Value | Value | Value | Value |
Data adapted from preclinical biodistribution studies. Concentrations determined by validated analytical methods (e.g., HPLC).
Conclusion
In vivo imaging is a powerful tool for the non-invasive monitoring of Crlx101 biodistribution and tumor accumulation. The intrinsic fluorescence of camptothecin allows for direct visualization, while NIRF labeling enables longitudinal studies with high sensitivity. The protocols and data presentation formats outlined in this document provide a framework for researchers to effectively evaluate the in vivo performance of Crlx101 and other nanoparticle-based drug delivery systems. Rigorous quantitative analysis is essential for translating preclinical findings into clinical applications.
Application Notes and Protocols: Preclinical Evaluation of Crlx101 and Bevacizumab Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction This document provides a comprehensive guide for the preclinical experimental design of Crlx101 and bevacizumab combination therapy. Crlx101 is an investigational nanoparticle-drug conjugate (NDC) that contains camptothecin (B557342), a potent inhibitor of topoisomerase I and hypoxia-inducible factor-1 alpha (HIF-1α).[1][2][3] Bevacizumab (sold under the brand name Avastin) is a humanized monoclonal antibody that targets and inhibits the vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis.[4][5][6]
The rationale for combining these two agents is based on their complementary mechanisms of action. Anti-angiogenic therapies like bevacizumab can induce tumor hypoxia, which in turn upregulates HIF-1α, a key mechanism of treatment resistance.[7][8] Crlx101 directly inhibits HIF-1α, potentially counteracting this resistance mechanism.[1][8] Furthermore, Crlx101's primary cytotoxic effect via topoisomerase I inhibition targets proliferating tumor cells, while bevacizumab disrupts the tumor's blood supply, leading to a potential synergistic anti-tumor effect.[1][9] Preclinical studies have shown that the combination can lead to greater tumor regression and delayed recurrence compared to monotherapy.[7][8]
1. Mechanism of Action and Therapeutic Rationale
Crlx101 exerts its effect through the intracellular release of its payload, camptothecin. Camptothecin inhibits topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[1][10] Independently, camptothecin has been shown to inhibit the accumulation of HIF-1α, a transcription factor that orchestrates the cellular response to hypoxia and promotes the expression of pro-angiogenic factors like VEGF.[1][8][10]
Bevacizumab functions extracellularly by binding to and neutralizing circulating VEGF-A.[4][9] This prevents VEGF-A from binding to its receptors (VEGFRs) on endothelial cells, thereby inhibiting the signaling cascade that leads to angiogenesis—the formation of new blood vessels.[11][12] By disrupting the tumor's blood supply, bevacizumab deprives the tumor of essential oxygen and nutrients.[9][11] The combination of Crlx101 and bevacizumab thus creates a dual-pronged attack: directly killing cancer cells and inhibiting HIF-1α-mediated resistance with Crlx101, while simultaneously cutting off the tumor's vascular supply with bevacizumab.
Caption: Combined mechanism of Crlx101 and bevacizumab.
2. Summary of Preclinical and Clinical Data
Quantitative data from key studies are summarized below to provide context for expected outcomes.
Table 1: Preclinical Efficacy in a Triple-Negative Breast Cancer (TNBC) Model [7]
| Treatment Group | Tumor Growth vs. Vehicle | Median Survival (Days) | Statistical Significance (vs. Monotherapy) |
|---|---|---|---|
| Vehicle | - | 35 | - |
| Bevacizumab (Bev) | No significant delay | 38 | - |
| CRLX101 (4 mg/kg) | Significant suppression | 60 | - |
| CRLX101 (4 mg/kg) + Bev | Significant shrinkage | > 80 | P < 0.05 |
Table 2: Randomized Phase II Clinical Trial in Metastatic Renal Cell Carcinoma (mRCC) [13][14][15]
| Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
|---|---|---|---|
| CRLX101 + Bevacizumab | 55 | 3.7 months | 5% |
| Standard of Care (SOC) | 56 | 3.9 months | 14% |
Note: This trial in heavily pretreated patients did not show an improvement in PFS for the combination compared to standard of care, highlighting the importance of patient population and tumor type in clinical trial design.[13][16]
3. Recommended Experimental Design and Workflow
A tiered approach is recommended, starting with in vitro assays to establish dose-response relationships and confirm the mechanism of action, followed by in vivo studies to evaluate anti-tumor efficacy in a physiological context.
Caption: Recommended preclinical experimental workflow.
4. Detailed Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[17]
-
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium
-
Crlx101 and Bevacizumab
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat.# G7570 or similar)[18]
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 90 µL of complete culture medium into a 96-well opaque-walled plate. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Crlx101 and bevacizumab. For combination studies, use a fixed ratio or a matrix of concentrations. Add 10 µL of the drug solutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., PBS or DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[19] Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot viability versus drug concentration to determine the IC50 (half-maximal inhibitory concentration) for each agent.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vitro Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[20]
-
Materials:
-
Cells cultured on chamber slides or coverslips
-
Crlx101 and/or Bevacizumab treatment
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., Roche, Cat.# 11684795910 or similar)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells on chamber slides and treat with IC50 concentrations of Crlx101, bevacizumab, and the combination for 24-48 hours. Include positive (DNase I treated) and negative (untreated) controls.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS. Add 50 µL of TUNEL reaction mixture (containing terminal transferase and fluorescently labeled nucleotides) to each sample.
-
Incubation: Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Staining and Mounting: Rinse three times with PBS. Mount with a DAPI-containing mounting medium to counterstain the nuclei.
-
Imaging: Visualize the samples using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells, while blue fluorescence (DAPI) indicates all cell nuclei.
-
-
Data Analysis:
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells in multiple random fields per condition.
-
Compare the apoptotic index between control, single-agent, and combination treatment groups.
-
Protocol 3: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[21][22]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel® or Cultrex®
-
96-well plates, pre-chilled
-
Crlx101 and Bevacizumab
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
-
-
Procedure:
-
Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[23]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[21]
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM at a density of 2 x 10⁵ cells/mL.
-
Treatment: Pre-incubate the HUVEC suspension with various concentrations of bevacizumab (as the primary anti-angiogenic agent), Crlx101, or the combination for 30 minutes.
-
Cell Seeding: Add 100 µL of the HUVEC suspension (containing 20,000 cells) to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours, until a robust tube network is formed in the control wells.[23]
-
Imaging: Photograph the tube network in each well using an inverted microscope at 4x or 10x magnification. For quantitative analysis, cells can be stained with Calcein AM prior to imaging.
-
-
Data Analysis:
-
Quantify the degree of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Measure parameters such as total tube length, number of nodes, and number of branches.
-
Compare the results from treated groups to the untreated control to determine the anti-angiogenic effect.
-
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the combination therapy in a living organism.[24][25] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old[24]
-
Selected human cancer cell line
-
Sterile PBS and Matrigel®/Cultrex® BME (optional, for improved tumor take)
-
Crlx101 and Bevacizumab formulated for in vivo administration
-
Digital calipers
-
Animal balance
-
-
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and BME at a concentration of 5-10 x 10⁶ cells per 100 µL.[24] Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[26]
-
Tumor Monitoring: Monitor mice 2-3 times per week for tumor growth. Once tumors are palpable, measure the length (L) and width (W) with digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2.[26]
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: Crlx101 alone
-
Group 3: Bevacizumab alone
-
Group 4: Crlx101 + Bevacizumab
-
-
Treatment Administration: Administer drugs according to a predetermined schedule and route (e.g., intravenous for Crlx101, intraperitoneal for bevacizumab), based on previous studies.[7] Record the body weight of each mouse at every treatment.
-
Efficacy Measurement: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or based on other ethical endpoints such as significant weight loss (>20%) or ulceration. Survival can be monitored as a primary endpoint.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Plot the mean body weight ± SEM for each group to assess toxicity.
-
Perform statistical analysis (e.g., ANOVA or t-test) to compare tumor growth between groups.
-
If survival is the endpoint, generate Kaplan-Meier survival curves and analyze using the log-rank test.[7]
-
References
- 1. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevacizumab - Wikipedia [en.wikipedia.org]
- 5. Bevacizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bevacizumab (Avastin), a humanized anti-VEGF monoclonal antibody for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CRLX101, an investigational camptothecin-containing nanoparticle-drug conjugate, targets cancer stem cells and impedes resistance to antiangiogenic therapy in mouse models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 12. Bevacizumab: VEGF Inhibitor for Cancer & Ophthalmic Conditions - Creative Biolabs [creativebiolabs.net]
- 13. A randomized phase II trial of CRLX101 in combination with bevacizumab versus standard of care in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. urotoday.com [urotoday.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bioscience.co.uk [bioscience.co.uk]
- 24. benchchem.com [benchchem.com]
- 25. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tumor xenograft mouse studies [bio-protocol.org]
Quantifying Camptothecin Release from CRLX101 Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of camptothecin (B557342) (CPT) release from CRLX101 (also known as NLG207), a nanoparticle-drug conjugate. CRLX101 is composed of CPT covalently linked to a linear cyclodextrin-polyethylene glycol (CD-PEG) co-polymer, which self-assembles into nanoparticles.[1][2] This formulation is designed for controlled and sustained drug release, enhancing tumor accumulation and minimizing systemic toxicity.[3][4] Accurate measurement of CPT release is critical for understanding its pharmacokinetic and pharmacodynamic profiles.
Overview of Analytical Methods
Several analytical techniques can be employed to quantify the release of camptothecin from CRLX101 nanoparticles. The most common and well-validated methods include High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Fluorescence spectroscopy also presents a viable, sensitive alternative.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used method for the separation and quantification of CPT. Reversed-phase HPLC with UV detection is a common setup.[5][6][7]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for measuring low concentrations of CPT in complex biological matrices like plasma. This method can distinguish between nanoparticle-bound and released CPT.[8]
-
Fluorescence Spectroscopy: Leverages the intrinsic fluorescence of camptothecin for quantification.[9][10] It is a sensitive technique, though careful consideration of potential interference from other fluorescent molecules in the sample is necessary.
Quantitative Data on Camptothecin Release
The release of camptothecin from CRLX101 is a controlled process influenced by environmental conditions. The cleavage of the linker between CPT and the polymer is mediated by both enzymatic and base-catalyzed hydrolysis of the ester bond.[1]
| Condition | Release Half-life | Reference |
| Phosphate-Buffered Saline (PBS) | 59 hours | [1] |
| Human Plasma | 411 hours | [1] |
Note: The slower release in human plasma compared to PBS is an important characteristic of the CRLX101 formulation.
Experimental Protocols
In Vitro Drug Release Study using Dialysis Method
This protocol describes a general method for assessing the in vitro release profile of camptothecin from CRLX101 nanoparticles using a dialysis-based method.[11][12]
Workflow for In Vitro CPT Release Study
Caption: Workflow for in vitro camptothecin release from CRLX101 nanoparticles.
Materials:
-
CRLX101 nanoparticles
-
Release buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 6.5 to simulate physiological and tumor microenvironment conditions, respectively)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-12 kDa)
-
Incubator shaker
-
HPLC or UPLC-MS/MS system
Procedure:
-
Lyophilize and accurately weigh the CRLX101 nanoparticles.
-
Resuspend the nanoparticles in the desired release buffer to a known concentration.
-
Transfer a defined volume of the nanoparticle suspension into a pre-soaked dialysis bag.
-
Place the sealed dialysis bag into a larger container with a known volume of release medium.
-
Incubate the setup at 37°C with continuous gentle shaking.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the release medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the collected samples for camptothecin concentration using a validated HPLC or UPLC-MS/MS method.
-
Calculate the cumulative percentage of drug released at each time point.
Quantification of Camptothecin by HPLC
This protocol is a representative method for the quantification of camptothecin using reversed-phase HPLC with UV detection.[5][7][13]
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and 15 mM Ammonium Acetate (B1210297) buffer (pH 6.5) (40:60, v/v)
-
Camptothecin reference standard
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Methanol for sample dilution
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of camptothecin (e.g., 1 mg/mL) by dissolving a known amount of the reference standard in DMSO.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 2-10 µg/mL).
-
-
Chromatographic Conditions:
-
Column: Inertsil-C18 (250mm x 4.6mm, 5μm)
-
Mobile Phase: 15mM Ammonium acetate and acetonitrile (60:40)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples collected from the in vitro release study.
-
Determine the concentration of camptothecin in the samples by comparing their peak areas to the calibration curve.
-
Quantification of Nanoparticle-Bound and Released Camptothecin in Plasma by UPLC-MS/MS
This advanced protocol allows for the differential quantification of CPT that is still bound to the CRLX101 nanoparticle versus the CPT that has been released into the plasma.[8]
Logical Flow for Differentiating Bound and Free CPT
Caption: Logic for differential quantification of bound and free camptothecin in plasma.
Procedure Outline:
-
Total Camptothecin Quantification:
-
An aliquot of the plasma sample is treated with an acidic solution (e.g., formic acid) to facilitate the release of CPT from the nanoparticles.
-
The sample then undergoes solid-phase extraction (SPE) to isolate the CPT.
-
The extracted sample is analyzed by UPLC-MS/MS to determine the total CPT concentration.
-
-
Free (Released) Camptothecin Quantification:
-
A separate aliquot of the plasma sample is processed under neutral pH conditions to precipitate proteins while keeping the nanoparticles intact.
-
The supernatant, containing the free CPT, is then subjected to SPE.
-
The extracted sample is analyzed by UPLC-MS/MS to quantify the concentration of released CPT.
-
-
Nanoparticle-Bound Camptothecin Calculation:
-
The concentration of nanoparticle-bound CPT is calculated by subtracting the free CPT concentration from the total CPT concentration.
-
Camptothecin's Mechanism of Action
Camptothecin exerts its anticancer effects primarily through the inhibition of Topoisomerase I (Topo-I), a nuclear enzyme essential for DNA replication and repair. More recently, CRLX101 has also been shown to inhibit Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of tumor response to hypoxia.[3][14]
Simplified Signaling Pathway of Camptothecin
Caption: Camptothecin's dual mechanism of action: Topo-I and HIF-1α inhibition.
These protocols and application notes provide a comprehensive framework for the accurate and reliable quantification of camptothecin release from CRLX101 nanoparticles, supporting preclinical and clinical drug development efforts.
References
- 1. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRLX101 - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method to quantify camptothecin in polymeric nanocapsule suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Measurement of NLG207 (formerly CRLX101) nanoparticle-bound and released camptothecin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Fluorimetric analysis of camptothecin in Chinese herbal medicine common Camptotheca fruit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. researchgate.net [researchgate.net]
- 12. How to measure release from nanosized carriers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC analysis of camptothecin content in various parts of Nothapodytes foetida collected on different periods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Preparation and Handling of CRLX101 for Experimental Use
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CRLX101 is an investigational nanoparticle-drug conjugate that contains the potent topoisomerase I (Topo-I) and hypoxia-inducible factor-1 alpha (HIF-1α) inhibitor, camptothecin (B557342) (CPT).[1][2] The nanoparticle is composed of a cyclodextrin-containing polymer that self-assembles, encapsulating the CPT payload.[2][3] This formulation is designed to improve the therapeutic index of CPT by enhancing its solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect, while minimizing systemic toxicity.[1][4][5]
These application notes provide detailed protocols for the preparation, handling, and experimental use of CRLX101 in both in vitro and in vivo research settings.
Mechanism of Action
CRLX101 exerts its anti-cancer effects through a dual mechanism of action inherited from its active payload, camptothecin.[1][2] Firstly, it inhibits Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the Topo-I-DNA cleavable complex, CRLX101 leads to the accumulation of single-strand DNA breaks, ultimately inducing cell cycle arrest and apoptosis.[2] Secondly, CRLX101 has been shown to inhibit the activity of HIF-1α, a key transcription factor in cellular adaptation to hypoxia.[1][6] By downregulating HIF-1α, CRLX101 can suppress angiogenesis and overcome hypoxia-induced resistance to therapy.[6][7]
Preparation and Handling of CRLX101
3.1 Storage and Stability
-
Lyophilized CRLX101 should be stored at the temperature recommended by the manufacturer, typically -20°C, protected from light.
-
Reconstituted CRLX101 solutions should be prepared fresh for each experiment.
-
For intravenous administration, diluted CRLX101 in 5% dextrose for injection (D5W) should be used within 6 hours of preparation.[8]
3.2 Reconstitution of Lyophilized CRLX101 for In Vitro Use
-
Allow the vial of lyophilized CRLX101 to equilibrate to room temperature before opening.
-
Reconstitute the lyophilized powder in a sterile, high-quality solvent such as sterile water or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Note: Always refer to the manufacturer's certificate of analysis for the recommended solvent and concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations for your experiments.
3.3 Preparation of CRLX101 for In Vivo Administration
For preclinical animal studies, CRLX101 is typically administered via intravenous (tail vein) injection.[2][9]
-
Follow the reconstitution steps outlined in section 3.2 to prepare a concentrated stock solution.
-
Dilute the stock solution in a sterile, biocompatible vehicle suitable for intravenous injection, such as sterile phosphate-buffered saline (PBS) or 5% dextrose in water (D5W).[8]
-
The final volume for injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
In Vitro Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is for assessing the cytotoxic effects of CRLX101 on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of CRLX101 in cell culture medium. Remove the existing medium from the wells and replace it with the CRLX101-containing medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[7]
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for HIF-1α Inhibition
This protocol is to assess the effect of CRLX101 on protein expression levels.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with CRLX101 at the desired concentration (e.g., 10 µM) for a specified time (e.g., 12 hours).[2] If investigating hypoxia, incubate cells in a hypoxic chamber.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against HIF-1α and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative expression of HIF-1α.
In Vivo Experimental Protocols
5.1 Murine Xenograft Model
This protocol describes a general workflow for evaluating the efficacy of CRLX101 in a subcutaneous tumor model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HT-29 cells) into the flank of immunocompromised mice (e.g., Nu/Nu mice).[2]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment Initiation: Randomize mice into treatment groups (e.g., vehicle control, CRLX101 monotherapy, combination therapy).
-
CRLX101 Administration: Administer CRLX101 via tail vein injection at the desired dose and schedule (e.g., 5 mg/kg as a single dose for radiosensitization studies).[2]
-
Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Also, monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study. Tumors can be harvested for further analysis (e.g., immunohistochemistry).[2]
Data Presentation
Table 1: Recommended Concentrations for In Vitro Studies
| Cell Line | Assay Type | CRLX101 Concentration | Duration | Reference |
| HT-29, SW480 | Cytotoxicity (IC50) | Dose-response | 24 hours | [1] |
| HT-29 | Radiosensitization | 10 µM | Post-irradiation | [2] |
| HT-29 | HIF-1α Inhibition | 10 µM | 12 hours | [2] |
| U87 MG | Cytotoxicity | 25-400 nM | 72 hours | [7] |
| U87 MG | Cell Cycle Analysis | 200 nM | 24-72 hours | [6] |
Table 2: Recommended Dosages for In Vivo (Murine) Studies
| Mouse Model | Treatment Regimen | CRLX101 Dosage | Administration Route | Reference |
| Rectal Cancer Xenograft | Radiosensitization | 5 mg/kg (single dose) | Intravenous (tail vein) | [2] |
| Rectal Cancer Xenograft | Combination with 5-FU | 5 mg/kg | Intravenous (tail vein) | [2] |
| Breast Cancer Metastasis | Monotherapy | 4 mg/kg | Not specified | [1] |
| Breast Cancer Metastasis | Combination with Bevacizumab | 2, 4, or 8 mg/kg | Intraperitoneal | [1] |
Table 3: Clinical Dosing and Administration
| Indication | CRLX101 Dosage | Administration Schedule | Administration Protocol | Reference |
| Advanced Solid Tumors | 15 mg/m² | Bi-weekly (Days 1 and 15 of a 28-day cycle) | 60-minute IV infusion | [10][11] |
| Locally Advanced Rectal Cancer | 15 mg/m² | Weekly with neoadjuvant CRT | Not specified | [12] |
| Metastatic Castration-Resistant Prostate Cancer | 12-15 mg/m² | Every 2 weeks | 60-75 minute IV infusion in 500 mL D5W | [8][13] |
Safety Precautions
When handling CRLX101, standard laboratory safety practices for cytotoxic agents should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and eye protection. All preparation of CRLX101 for administration should be performed in a biological safety cabinet or a fume hood to minimize exposure. Dispose of all waste contaminated with CRLX101 in accordance with institutional guidelines for cytotoxic waste.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CRLX101, an investigational camptothecin-containing nanoparticle-drug conjugate, targets cancer stem cells and impedes resistance to antiangiogenic therapy in mouse models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. pnas.org [pnas.org]
- 10. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Application of Crlx101 in Metastatic Triple-Negative Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic triple-negative breast cancer (mTNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Crlx101, an investigational nanoparticle-drug conjugate, has emerged as a promising therapeutic agent in preclinical and early clinical studies. Crlx101 encapsulates the topoisomerase I inhibitor, camptothecin (B557342), within a cyclodextrin-based polymer, leading to enhanced solubility, prolonged circulation time, and preferential accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect. This document provides detailed application notes and protocols for the use of Crlx101 in the study of mTNBC, summarizing key quantitative data and experimental methodologies from published research.
Mechanism of Action
Crlx101 exerts its anti-tumor effects in mTNBC through a dual mechanism of action. The encapsulated camptothecin is a potent inhibitor of Topoisomerase I, an enzyme essential for DNA replication and repair. Inhibition of Topoisomerase I leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.
Furthermore, Crlx101 has been shown to inhibit hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that plays a crucial role in tumor progression, angiogenesis, and resistance to therapy.[1][2] In the hypoxic tumor microenvironment characteristic of mTNBC, HIF-1α is often upregulated. By suppressing HIF-1α, Crlx101 can counteract hypoxia-induced resistance, particularly to anti-angiogenic therapies such as bevacizumab.[1]
Signaling Pathway
References
- 1. Quantification of tumor perfusion using dynamic contrast-enhanced ultrasound: impact of mathematical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRLX101, an investigational camptothecin-containing nanoparticle-drug conjugate, targets cancer stem cells and impedes resistance to antiangiogenic therapy in mouse models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Crlx101 in Locally Advanced Rectal Cancer Neoadjuvant Treatment Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical utilization of Crlx101, a nanoparticle-drug conjugate containing camptothecin (B557342), for the neoadjuvant treatment of locally advanced rectal cancer. The included protocols are based on published research and clinical trial designs.
Introduction
Locally advanced rectal cancer (LARC) is typically treated with neoadjuvant chemoradiotherapy (CRT) followed by surgical resection. There is a significant interest in developing novel agents to improve the efficacy of neoadjuvant CRT.[1][2][3] Crlx101 is an investigational nanoparticle-drug conjugate that delivers the payload camptothecin, a potent topoisomerase I and HIF-1α inhibitor.[4][5] This formulation is designed to enhance drug delivery to tumor tissues, prolong drug release, and reduce systemic toxicity compared to conventional chemotherapy.[6] Preclinical and clinical studies have explored the potential of Crlx101 to sensitize rectal cancer cells to radiation and improve treatment outcomes.[7][4][8]
Mechanism of Action
Crlx101 exerts its anti-tumor effects through a dual mechanism of action. As a derivative of camptothecin, it inhibits topoisomerase I, an enzyme essential for DNA replication and transcription, which is particularly active in rapidly dividing cancer cells.[9] Additionally, Crlx101 has been shown to suppress the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[7][3][5] The inhibition of HIF-1α is crucial as this pathway is implicated in tumor resistance to radiotherapy.[7] By inhibiting both Topoisomerase-1 and HIF-1α, Crlx101 acts as a potent radiosensitizer, enhancing the efficacy of chemoradiotherapy in rectal cancer models.[7][4]
Quantitative Data Summary
Preclinical Efficacy in Xenograft Models
| Treatment Group | Tumor Growth Delay | Reference |
| Crlx101 + 5-FU + Radiotherapy | Significantly more than other regimens in HT29 xenografts | [2] |
| Crlx101 + Radiotherapy | Delayed tumor growth more than other regimens in SW480 xenografts | [2] |
| Crlx101 + 5-FU + Radiotherapy | Delayed tumor growth more than other regimens in SW480 xenografts | [2] |
Clinical Trial (NCT02010567) Efficacy and Safety
| Parameter | Value | Reference |
| Patient Population | 32 patients with locally advanced rectal cancer | [4][8] |
| T-stage | 29 (91%) patients with T3/4 disease | [4][8] |
| N-stage | 26 (81%) patients with N1/2 disease | [4][8] |
| Dosing | ||
| Maximum Tolerated Dose (MTD) - Every Other Week | 15 mg/m² | [1] |
| Maximum Tolerated Dose (MTD) - Weekly | 15 mg/m² | [4][8] |
| Efficacy | ||
| Pathologic Complete Response (pCR) - Overall | 19% (6/32 patients) | [4][8] |
| Pathologic Complete Response (pCR) - at weekly MTD | 33% (2/6 patients) | [8][10] |
| Safety | ||
| Most Common Grade 3-4 Toxicity | Lymphopenia (only 1 Grade 4 event) | [4][8] |
| Dose Limiting Toxicity (DLT) - Every Other Week Dosing | None | [4][8] |
| Dose Limiting Toxicity (DLT) - Weekly Dosing | 1/9 patients | [4][8] |
Experimental Protocols
In Vitro Radiosensitization Assay
This protocol is designed to assess the ability of Crlx101 to sensitize colorectal cancer cells to radiation.
Cell Lines:
-
HT-29 (human colorectal adenocarcinoma)
-
SW480 (human colorectal adenocarcinoma)
Protocol:
-
Cell Culture: Culture HT-29 and SW480 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Viability Assay:
-
Seed 10,000 cells/well in 96-well plates.
-
Treat cells with varying concentrations of Crlx101 or free camptothecin (CPT) for 24 hours.
-
Wash cells with PBS and incubate in fresh medium for 24 hours.
-
Perform an MTS cell proliferation assay to determine the IC50 values.
-
-
Clonogenic Assay:
-
Treat a monolayer of cells with Crlx101 or CPT.
-
Expose cells to varying doses of X-ray irradiation.
-
Plate the cells at a low density and allow them to form colonies.
-
Stain the colonies and count them to determine the surviving fraction.
-
In Vivo Xenograft Model Protocol
This protocol outlines the methodology for evaluating the efficacy of Crlx101 in a murine xenograft model of rectal cancer.
Animal Model:
-
Nude mice
Protocol:
-
Tumor Implantation: Subcutaneously inject HT-29 or SW480 cells into the flank of nude mice.
-
Treatment Groups:
-
Control (PBS)
-
Radiotherapy alone
-
Crlx101 alone
-
5-FU alone
-
Crlx101 + Radiotherapy
-
5-FU + Radiotherapy
-
Crlx101 + 5-FU + Radiotherapy
-
-
Drug Administration: Administer Crlx101 and 5-FU intravenously or intraperitoneally according to the study design.
-
Radiotherapy: Irradiate the tumors using a targeted X-ray source.
-
Tumor Volume Measurement: Measure tumor volume regularly using calipers.
-
Toxicity Assessment: Monitor animal weight and assess for signs of toxicity, such as skin reactions and hematologic changes.
Clinical Trial Protocol (Phase I/II - NCT02010567)
This protocol provides a summary of the clinical trial design for evaluating Crlx101 in patients with locally advanced rectal cancer.
Study Design:
-
Open-label, single-arm, multi-center Phase Ib/II study.[11]
Patient Population:
-
Patients with locally advanced rectal carcinoma (resectable and non-resectable).[11]
Phase Ib (Dose Escalation):
-
Objective: To determine the Maximum Tolerated Dose (MTD) of Crlx101 when combined with standard neoadjuvant capecitabine (B1668275) and radiotherapy.[11]
-
Dosing Cohorts:
Phase II:
-
Objective: To estimate the rate of pathologic complete response (pCR).[2][11]
-
Treatment Regimen: Crlx101 administered at the recommended Phase II dose (RP2D) in combination with capecitabine and radiation for 5-6 weeks.[11]
-
Surgery: Performed at least 6 weeks after completion of chemoradiotherapy.[11]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRLX101, a Nanoparticle-Drug Conjugate Containing Camptothecin, Improves Rectal Cancer Chemoradiotherapy by Inhibiting DNA Repair and HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Clinical Trials on the Efficacy and Safety of CRLX101 Cyclodextrin-Based Nanomedicine for Cancer Treatment [mdpi.com]
- 7. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/II trial of nano-camptothecin CRLX101 with capecitabine and radiotherapy as neoadjuvant treatment for locally advanced rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Crlx101 Nanoparticle Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Crlx101 nanoparticles.
General Experimental Workflow
The characterization of Crlx101 nanoparticles involves a multi-step process to ensure the quality, stability, and efficacy of the drug delivery system. The following diagram outlines a typical experimental workflow.
Troubleshooting inconsistent results in Crlx101 in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crlx101 in in vivo experiments. Our goal is to help you address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is Crlx101 and what is its mechanism of action?
Crlx101 is an investigational nanoparticle-drug conjugate. It consists of the topoisomerase I inhibitor, camptothecin (B557342), covalently linked to a linear, cyclodextrin-based polymer. This formulation is designed to improve the pharmacokinetic profile and tumor delivery of camptothecin.[1][2] The nanoparticle design allows for preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][3]
The primary mechanisms of action for Crlx101 are:
-
Topoisomerase I (Topo-I) Inhibition: The released camptothecin stabilizes the complex between Topo-I and DNA, which leads to DNA single-strand breaks. When a replication fork collides with this complex, it results in double-strand breaks and ultimately, apoptotic cell death.[2][4][5]
-
HIF-1α Inhibition: Crlx101 has been shown to inhibit hypoxia-inducible factor-1 alpha (HIF-1α), a key transcription factor involved in tumor survival, angiogenesis, and resistance to therapy.[2][3] This inhibition can lead to anti-angiogenic effects.[6]
Q2: What are the key advantages of using Crlx101 over conventional camptothecin or its analogs?
Crlx101 offers several advantages over traditional camptothecin-based chemotherapies:
-
Improved Pharmacokinetics: The nanoparticle formulation prolongs the plasma half-life of camptothecin, allowing for sustained drug release within the tumor.[1][7]
-
Enhanced Tumor Accumulation: Crlx101 leverages the EPR effect for preferential delivery to tumor tissues, potentially increasing efficacy and reducing systemic toxicity.[1][3]
-
Improved Tolerability: Preclinical and clinical studies have indicated a favorable safety profile for Crlx101 compared to conventional camptothecin derivatives like irinotecan.[1][8]
-
Dual Mechanism of Action: By inhibiting both Topo-I and HIF-1α, Crlx101 can target tumor growth and the tumor microenvironment simultaneously.[2][3]
Q3: What are some common in vivo models used for Crlx101 studies?
Crlx101 has been evaluated in a variety of preclinical xenograft models, including:
-
Glioblastoma[6]
-
Gastroesophageal cancer[8]
-
Ovarian carcinoma[1]
-
Non-small cell lung cancer[9]
-
Lymphoma[1]
The choice of model will depend on the specific research question. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, though PDX models may better recapitulate the heterogeneity of human tumors.[10][11]
Q4: What is the recommended dosing for Crlx101 in preclinical in vivo studies?
The optimal dose and schedule for Crlx101 can vary depending on the tumor model and the experimental design. Clinical trials have investigated bi-weekly and weekly dosing schedules, with a maximum tolerated dose (MTD) determined to be 15 mg/m² in some human studies.[7][9] For preclinical mouse models, it is crucial to perform dose-finding studies to determine the MTD and optimal biological dose for your specific model.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth and Therapeutic Response
High variability in tumor growth between animals can obscure the therapeutic effect of Crlx101.
| Potential Cause | Recommended Solution |
| Inconsistent Tumor Cell Implantation | Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal. Use a standardized surgical or injection procedure. |
| Tumor Heterogeneity | If using a heterogeneous cell line or PDX model, consider single-cell cloning to establish a more uniform population. Be aware that PDX models can exhibit clonal evolution over passages.[10][12] |
| Animal Health and Age | Use animals of the same sex, age, and from the same vendor. Monitor animal health closely throughout the experiment. |
| Inaccurate Tumor Measurement | Use calipers for subcutaneous tumors and measure in two dimensions. For orthotopic models, consider using imaging techniques like bioluminescence or MRI for more accurate monitoring.[10] Blinding the researcher performing the measurements can reduce bias. |
| Small Sample Size | Increase the number of animals per group to improve statistical power and account for inherent biological variability. |
Issue 2: Lack of Expected Therapeutic Efficacy
Observing minimal or no anti-tumor effect with Crlx101 can be disheartening.
| Potential Cause | Recommended Solution |
| Suboptimal Dosing Regimen | The dose or schedule may not be optimal for your tumor model. Conduct a dose-escalation study to determine the MTD and an efficacy study with multiple dosing schedules. |
| Drug Instability or Improper Handling | Crlx101 is a nanoparticle formulation and should be handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles and ensure proper reconstitution and dilution.[13] |
| Poor Tumor Vascularization and EPR Effect | The EPR effect is dependent on leaky tumor vasculature.[2] Some tumor models may have poorly developed vasculature, limiting nanoparticle accumulation. Consider using imaging techniques to assess tumor vascularity. |
| Drug Resistance | The tumor model may be inherently resistant to camptothecin. This could be due to upregulation of drug efflux pumps or alterations in the Topo-I pathway.[1] |
| Timing of Treatment Initiation | Treatment may be initiated when tumors are too large and established. Consider starting treatment when tumors are smaller and more likely to be responsive. |
Issue 3: Unexpected Toxicity or Adverse Events
While Crlx101 generally has a favorable toxicity profile, adverse events can occur.
| Potential Cause | Recommended Solution |
| Dose is Too High for the Specific Animal Strain or Model | The MTD can vary between different mouse strains. Perform a toxicity study in your chosen strain to determine a safe and effective dose. |
| Off-Target Accumulation of Nanoparticles | While Crlx101 is designed for tumor targeting, some accumulation in organs like the liver and spleen is expected.[14] If severe toxicity is observed, the dose may need to be adjusted. |
| Contamination of the Drug Product | Ensure that the Crlx101 solution is sterile and free of endotoxins. |
| Animal Health Status | Underlying health issues in the animals can make them more susceptible to drug toxicity. |
Experimental Protocols
Protocol 1: Crlx101 Reconstitution and Administration
-
Reconstitution: Warm the Crlx101 vial to room temperature. Reconstitute the lyophilized powder with sterile water for injection or as specified by the manufacturer. Gently swirl the vial to dissolve the contents completely. Do not shake vigorously, as this can cause aggregation of the nanoparticles.
-
Dilution: Further dilute the reconstituted Crlx101 to the desired final concentration using a sterile, isotonic solution such as 5% dextrose in water (D5W) or phosphate-buffered saline (PBS).
-
Administration: Administer Crlx101 to the animals via the intended route, typically intravenous (IV) injection through the tail vein. The volume of injection should be appropriate for the size of the animal.
Protocol 2: In Vivo Efficacy Study Design
-
Animal Model: Select an appropriate tumor model (e.g., subcutaneous xenograft) and mouse strain.
-
Tumor Implantation: Implant tumor cells or fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer Crlx101 according to the predetermined dose and schedule. The control group should receive the vehicle used to dilute Crlx101.
-
Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival or biomarker analysis.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.
Visualizations
Signaling Pathways and Workflows
Caption: Crlx101 Mechanism of Action.
Caption: Troubleshooting Workflow for Inconsistent Results.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 5. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pilot trial of CRLX101 in patients with advanced, chemotherapy-refractory gastroesophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. hiyka.com [hiyka.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Therapeutic Window of Crlx101
Welcome to the technical support center for Crlx101, a nanoparticle-drug conjugate of camptothecin (B557342). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation to optimize the therapeutic window of Crlx101.
Frequently Asked Questions (FAQs)
Q1: What is Crlx101 and what is its mechanism of action?
A1: Crlx101 is an investigational nanoparticle-drug conjugate composed of the potent anti-cancer agent camptothecin (CPT) linked to a cyclodextrin-based polymer. This formulation is designed to improve the solubility, stability, and tumor accumulation of CPT.[1][2] Crlx101 exerts its anti-tumor effects through a dual mechanism of action:
-
Topoisomerase I (Topo I) Inhibition: The released camptothecin stabilizes the Topo I-DNA cleavage complex, leading to DNA single- and double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: Crlx101 has been shown to inhibit the accumulation of HIF-1α, a key transcription factor that promotes tumor survival, angiogenesis, and resistance to therapy, particularly in the hypoxic tumor microenvironment.[4][5][6][7]
Q2: What are the main advantages of the Crlx101 nanoparticle formulation over conventional camptothecin?
A2: The nanoparticle formulation of Crlx101 offers several advantages over free camptothecin:
-
Improved Solubility and Stability: The cyclodextrin-based polymer enhances the aqueous solubility of the hydrophobic camptothecin and protects its active lactone ring from hydrolysis at physiological pH.[8]
-
Enhanced Permeability and Retention (EPR) Effect: The nanoparticle size of Crlx101 (20-30 nm) allows for preferential accumulation in tumor tissues through the leaky vasculature.[4][9]
-
Prolonged Circulation and Sustained Release: The nanoparticle formulation leads to a longer circulation half-life and sustained release of camptothecin within the tumor, increasing drug exposure to cancer cells.[2]
-
Reduced Systemic Toxicity: By targeting the tumor, the nanoparticle formulation aims to reduce the exposure of healthy tissues to camptothecin, thereby mitigating systemic side effects.[4][8]
Q3: What are the known dose-limiting toxicities (DLTs) of Crlx101 in clinical trials?
A3: Based on clinical trial data, the primary dose-limiting toxicity of Crlx101 is myelosuppression, specifically neutropenia.[10][11] Other significant grade 3/4 adverse events reported include fatigue, leukopenia, and thrombocytopenia.[12]
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during in vitro and in vivo experiments with Crlx101.
In Vitro Experimentation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values or lower-than-expected cytotoxicity | Lactone Ring Hydrolysis: The active lactone form of camptothecin is susceptible to hydrolysis at physiological pH (7.4), converting it to the less active carboxylate form.[13] Drug Adsorption to Plasticware: Camptothecin and its derivatives can adsorb to plastic surfaces, reducing the effective concentration in your assay. Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to Topo I inhibitors. | - Prepare fresh dilutions of Crlx101 from a DMSO stock solution immediately before each experiment. - Minimize the time Crlx101 is in aqueous media before adding to cells.[13] - Use low-adhesion plasticware or pre-treat plates with a blocking agent like bovine serum albumin (BSA). - Verify the Topo I expression levels in your cell line. - Include a positive control with a known sensitive cell line. |
| Precipitation of Crlx101 in culture medium | Poor Solubility of Released Camptothecin: Although the nanoparticle improves overall solubility, the released camptothecin is still hydrophobic. High Concentration: Using concentrations of Crlx101 that exceed the solubility of the released drug in the medium. | - Visually inspect the medium for any precipitate after adding Crlx101. - If precipitation is observed, consider reducing the final concentration of Crlx101. - Ensure the DMSO concentration in the final culture medium is low (typically <0.5%). |
| Unexpectedly high cytotoxicity in control cells (vehicle-treated) | DMSO Toxicity: High concentrations of DMSO can be toxic to some cell lines. | - Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically below 0.5%). - Run a DMSO dose-response curve for your specific cell line to determine its tolerance. |
In Vivo Experimentation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Nanoparticle aggregation upon reconstitution or injection | Improper Reconstitution: Incorrect buffer, pH, or temperature during reconstitution can lead to aggregation. High Ionic Strength of Vehicle: High salt concentrations can disrupt the stability of the nanoparticles. | - Follow the manufacturer's reconstitution protocol precisely. - Use the recommended sterile, low-ionic-strength buffer for reconstitution and dilution. - Visually inspect the solution for any signs of aggregation or precipitation before injection. - Consider analyzing the particle size and distribution using dynamic light scattering (DLS) before administration. |
| Inconsistent tumor growth inhibition | Variable Drug Delivery: Inconsistent intravenous injection technique can lead to variations in the delivered dose. Tumor Heterogeneity: Variation in tumor vascularity and permeability can affect nanoparticle accumulation via the EPR effect. Animal Health: Underlying health issues in individual animals can impact treatment response. | - Ensure consistent and proper tail vein injection technique. - Use a consistent tumor implantation site and cell number. - Monitor animal health closely and exclude any animals with signs of illness unrelated to the treatment. - Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity (e.g., severe weight loss, lethargy) | Dose Miscalculation: Incorrect calculation of the dose for each animal. Off-target Effects: While designed for tumor targeting, some accumulation in healthy organs can occur. Animal Strain Sensitivity: Different mouse or rat strains may have varying sensitivities to camptothecin. | - Double-check all dose calculations. - Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. - Monitor animal weight and clinical signs of toxicity daily. - Consider conducting preliminary toxicology studies with a small cohort of animals. |
Quantitative Data from Preclinical and Clinical Studies
Preclinical In Vitro Cytotoxicity of Crlx101
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colorectal | Not explicitly stated, but generally higher than free CPT[4] |
| SW480 | Colorectal | Not explicitly stated, but generally higher than free CPT[4] |
| U87 MG | Glioblastoma | ~0.204[6] |
| A2780 | Ovarian | Sub-micromolar range[2] |
| SK-OV-3 | Ovarian | Sub-micromolar range[2] |
| LS174T | Colorectal | Sub-micromolar range[2] |
Clinical Trial Adverse Events (Grade ≥3)
| Adverse Event | Phase I/IIa (n=62)[12] | Phase Ib/II (NCT02010567, n=32) |
| Hematological | ||
| Neutropenia | 12 (19.4%) | Not specified |
| Leukopenia | 4 (6.5%) | Not specified |
| Lymphopenia | Not specified | 9 (28.1%) |
| Anemia | 3 (4.8%) | Not specified |
| Thrombocytopenia | 4 (6.5%) | Not specified |
| Non-Hematological | ||
| Fatigue | 7 (11.3%) | Not specified |
| Dehydration | 2 (3.2%) | Not specified |
| Hematuria | 2 (3.2%) | Not specified |
| Cystitis | 1 (1.6%) | Not specified |
| Hemorrhagic Cystitis | 1 (1.6%) | Not specified |
| Dysuria | 1 (1.6%) | Not specified |
| Colitis | Not specified | 1 (3.1%) |
| Diarrhea | Not specified | 1 (3.1%) |
| Hypophosphatemia | Not specified | 1 (3.1%) |
| Rectal Obstruction | Not specified | 1 (3.1%) |
| Radiation Dermatitis | Not specified | 1 (3.1%) |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the activity of Topo I by observing the conversion of supercoiled plasmid DNA to its relaxed form. Inhibitors of Topo I, like camptothecin released from Crlx101, will prevent this relaxation. The different DNA topoisomers are then separated by agarose (B213101) gel electrophoresis.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Crlx101 and free camptothecin (as a positive control)
-
Nuclease-free water
-
Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare the reaction mixture:
-
2 µL 10x Topo I reaction buffer
-
0.5 µg supercoiled plasmid DNA
-
Serial dilutions of Crlx101 or camptothecin
-
Nuclease-free water to a final volume of 18 µL.
-
-
-
Enzyme Addition:
-
Add 2 µL of diluted human Topoisomerase I to each reaction tube.
-
Include a "no enzyme" control (supercoiled DNA only) and a "no inhibitor" control (DNA + enzyme).
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of stop buffer/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the supercoiled and relaxed DNA bands are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition of Topo I is indicated by the persistence of the faster-migrating supercoiled DNA band.
-
HIF-1α Reporter Assay
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing Hypoxia Response Elements (HREs). Under hypoxic conditions, HIF-1α binds to the HREs and drives the expression of the reporter gene. Inhibitors of HIF-1α, such as Crlx101, will reduce the reporter gene expression.
Materials:
-
Cancer cell line (e.g., U251 glioma cells)
-
HRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)
-
Crlx101
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the HRE-luciferase reporter plasmid according to the manufacturer's protocol.
-
-
Drug Treatment:
-
After transfection, treat the cells with various concentrations of Crlx101.
-
-
Induction of Hypoxia:
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2) or by adding a chemical inducer like cobalt chloride to the medium.
-
Incubate for the desired time (e.g., 16-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
A decrease in luciferase activity in Crlx101-treated cells compared to the vehicle control indicates inhibition of HIF-1α activity.
-
Mandatory Visualizations
Caption: Dual mechanism of action of Crlx101.
Caption: Crlx101 inhibits the HIF-1α signaling pathway.
Caption: A logical workflow for Crlx101 experiments.
References
- 1. ceruleanrx.com [ceruleanrx.com]
- 2. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural inhibitor of DNA topoisomerase I, camptothecin, modulates HIF-1α activity by changing miR expression patterns in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRLX101, a Nanoparticle-Drug Conjugate Containing Camptothecin, Improves Rectal Cancer Chemoradiotherapy by Inhibiting DNA Repair and HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and monitoring toxicities associated with CRLX101 in animal models. The information is presented in a question-and-answer format to directly address common issues and provide practical, actionable advice for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is CRLX101 and what is its mechanism of action?
CRLX101 is an investigational nanoparticle-drug conjugate that utilizes a cyclodextrin-based polymer to deliver camptothecin (B557342) (CPT), a potent anti-cancer agent. Its mechanism of action is twofold:
-
Topoisomerase I (Topo-I) Inhibition: CPT, the active payload of CRLX101, inhibits Topo-I. This enzyme is crucial for relieving DNA torsional stress during replication and transcription. By stabilizing the Topo-I-DNA cleavage complex, CPT leads to single-strand DNA breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
-
HIF-1α Inhibition: CRLX101 has also been shown to be a potent inhibitor of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a transcription factor that plays a critical role in tumor survival, angiogenesis, and resistance to therapy, particularly in the hypoxic microenvironment of tumors. By inhibiting HIF-1α, CRLX101 can disrupt these pro-survival pathways.
Q2: What are the most common toxicities observed with CRLX101 in animal models?
Based on preclinical studies, the most frequently reported toxicities associated with CRLX101 and other camptothecin-based therapies in animal models include:
-
Myelosuppression: This is often the dose-limiting toxicity and manifests as a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).
-
Gastrointestinal (GI) Toxicity: This can include diarrhea, weight loss, and damage to the intestinal lining (mucosa). However, studies suggest that CRLX101 has a more favorable GI toxicity profile compared to free camptothecin or its analog irinotecan (B1672180).
-
Fatigue and Lethargy: Animals may exhibit signs of general malaise, such as reduced activity and piloerection.
-
Alopecia: Hair loss has been observed in some animal studies, particularly when combined with radiotherapy.
Q3: How does the toxicity of CRLX101 compare to other camptothecin derivatives like irinotecan or topotecan?
CRLX101 is designed to have an improved safety profile compared to traditional camptothecin derivatives. The nanoparticle formulation allows for preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, which can lead to reduced systemic exposure and, consequently, lower toxicity to healthy tissues. Specifically, preclinical studies have shown that CRLX101 causes significantly lower gastrointestinal toxicity than CPT when combined with radiotherapy.
Troubleshooting Guides
Issue 1: Unexpectedly severe weight loss and lethargy in treated animals.
Possible Cause & Troubleshooting Steps:
-
Dosage Miscalculation:
-
Action: Immediately double-check all dosage calculations, including the concentration of the stock solution and the volume administered to each animal.
-
-
Dehydration and Malnutrition due to GI Toxicity:
-
Action: Monitor food and water intake daily. Provide supplemental hydration (e.g., subcutaneous saline) and a highly palatable, soft diet to encourage eating.
-
-
Off-target Toxicity:
-
Action: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs (liver, kidney, spleen, heart, lungs) to identify any unexpected organ damage.
-
Issue 2: High mortality rate in the treatment group.
Possible Cause & Troubleshooting Steps:
-
Dose is Too High for the Animal Strain:
-
Action: Review the literature for the maximum tolerated dose (MTD) of CRLX101 or similar camptothecin-based drugs in the specific mouse or rat strain being used. Consider performing a dose-ranging study to determine the optimal therapeutic dose with manageable toxicity for your model.
-
-
Severe Myelosuppression Leading to Infection:
-
Action: Monitor complete blood counts (CBCs) regularly. If severe neutropenia is observed, consider housing animals in a sterile environment and administering prophylactic antibiotics as per veterinary guidance.
-
-
Compounded Toxicity with other Experimental Factors:
-
Action: If CRLX101 is being used in combination with other therapies (e.g., radiation), consider the potential for synergistic toxicity and adjust the dose of one or both agents accordingly.
-
Issue 3: Inconsistent or non-reproducible toxicity results between experiments.
Possible Cause & Troubleshooting Steps:
-
Variability in Drug Formulation:
-
Action: Ensure that the CRLX101 formulation is prepared consistently for each experiment. Pay close attention to reconstitution procedures and storage conditions.
-
-
Differences in Animal Health Status:
-
Action: Use animals of the same age, sex, and from the same vendor for all experiments. Ensure animals are properly acclimated and free of underlying health issues before starting the study.
-
-
Inconsistent Administration Technique:
-
Action: Standardize the route and technique of administration (e.g., intravenous injection). Ensure all personnel are properly trained to minimize variability.
-
Experimental Protocols
Protocol 1: Monitoring Clinical Signs and Body Weight
-
Frequency: Observe animals at least once daily. For the first 4-8 hours after dosing, more frequent observation is recommended.
-
Parameters to Record:
-
Body Weight: Weigh each animal at the start of the study and then at least 3 times per week.
-
Clinical Signs: Record any abnormalities, including changes in posture, activity level (lethargy), grooming (piloerection), and the presence of diarrhea or other signs of distress. A scoring system can be implemented for consistency.
-
Protocol 2: Hematological Analysis
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein at baseline (before treatment) and at selected time points post-treatment (e.g., days 3, 7, and 14). Terminal blood collection can be performed via cardiac puncture.
-
Analysis: Perform a complete blood count (CBC) to determine:
-
White Blood Cell (WBC) count and differential (neutrophils, lymphocytes, etc.)
-
Red Blood Cell (RBC) count
-
Hemoglobin (Hgb) and Hematocrit (Hct)
-
Platelet (PLT) count
-
Protocol 3: Serum Biochemistry Analysis
-
Sample Collection: Collect blood at the same time points as for hematological analysis. Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Analyze the serum for key markers of organ function:
-
Liver Function: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).
-
Kidney Function: Blood urea (B33335) nitrogen (BUN) and Creatinine (CREA).
-
Protocol 4: Histopathological Examination of Tissues
-
Necropsy: At the end of the study, perform a full necropsy. Carefully examine all major organs for any gross abnormalities.
-
Tissue Collection and Fixation: Collect samples of the small and large intestines, liver, kidneys, spleen, bone marrow (femur), and any other organs of interest. Fix tissues in 10% neutral buffered formalin.
-
Processing and Staining: After fixation, embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: A trained pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes. For gastrointestinal toxicity, a histological scoring system can be used to quantify the damage.
Data Presentation
Table 1: Example Hematological Parameters in Mice Treated with a Camptothecin Analog
| Parameter | Control (Vehicle) | Camptothecin Analog (Therapeutic Dose) | Camptothecin Analog (High Dose) |
| WBC (x10³/µL) | 8.0 - 12.0 | 3.5 - 7.0 | < 2.0 |
| Neutrophils (x10³/µL) | 1.0 - 4.0 | 0.5 - 2.0 | < 0.5 |
| Lymphocytes (x10³/µL) | 6.0 - 9.0 | 2.5 - 5.0 | < 1.5 |
| RBC (x10⁶/µL) | 7.5 - 10.0 | 6.0 - 8.0 | < 5.5 |
| Hemoglobin (g/dL) | 13.0 - 16.0 | 10.0 - 12.5 | < 9.0 |
| Platelets (x10³/µL) | 800 - 1200 | 400 - 700 | < 200 |
Note: These are representative values based on preclinical studies of camptothecin analogs and may vary depending on the specific drug, dose, and mouse strain.
Table 2: Example Serum Biochemistry Parameters in Mice Treated with a Camptothecin Analog
| Parameter | Control (Vehicle) | Camptothecin Analog (Therapeutic Dose) | Camptothecin Analog (High Dose) |
| ALT (U/L) | 20 - 60 | 30 - 80 | > 100 |
| AST (U/L) | 50 - 150 | 70 - 200 | > 250 |
| BUN (mg/dL) | 15 - 30 | 20 - 40 | > 50 |
| Creatinine (mg/dL) | 0.2 - 0.6 | 0.3 - 0.8 | > 1.0 |
Note: These are representative values and can vary. Significant elevations in ALT, AST, BUN, and Creatinine may indicate liver and kidney toxicity, respectively.
Table 3: Histological Scoring System for Gastrointestinal Toxicity in Mice
| Score | Villus Atrophy | Crypt Damage | Inflammatory Infiltration |
| 0 | Normal villi | Normal crypts | None |
| 1 | Mild shortening of villi | Mild crypt epithelial cell damage | Mild inflammation in the lamina propria |
| 2 | Moderate shortening of villi | Moderate crypt damage, some crypt loss | Moderate inflammation extending to the submucosa |
| 3 | Severe villus blunting | Severe crypt loss | Severe, transmural inflammation |
| 4 | Complete loss of villi | Complete loss of crypts | Transmural inflammation with necrosis |
This is an example scoring system adapted from various preclinical studies on chemotherapy-induced mucositis. Researchers should establish and validate their own scoring criteria.
Visualizations
Improving the stability and shelf-life of Crlx101 formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability and shelf-life of Crlx101 formulations.
Frequently Asked Questions (FAQs)
Q1: What is Crlx101 and what are its main components?
Crlx101 is an experimental nanomedicine for cancer therapy.[1] It is a nanoparticle conjugate consisting of a cyclodextrin-based polymer (CDP) and the anti-cancer compound camptothecin (B557342) (CPT).[1] The CDP is a linear co-polymer with alternating units of cyclodextrin (B1172386) and polyethylene (B3416737) glycol (PEG).[2] Camptothecin is covalently linked to this polymer backbone.[2] This formulation self-assembles into nanoparticles.[3][4]
Q2: What are the primary stability advantages of Crlx101 over conventional camptothecin?
The nanoparticle formulation of Crlx101 addresses several limitations of the parent drug, camptothecin. Key advantages include:
-
Increased Solubility: Crlx101 demonstrates a more than 1000-fold increase in apparent solubility compared to camptothecin.[4]
-
Enhanced Stability of the Active Form: The formulation protects the active lactone form of camptothecin from hydrolysis at physiological pH, a common issue with the parent drug.[5]
-
Prolonged Circulation and Tumor Accumulation: The nanoparticle design allows for a longer plasma half-life and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3][5]
-
Sustained Drug Release: Crlx101 is designed for the controlled and sustained release of camptothecin.[6][7]
Q3: What are the common signs of instability in Crlx101 formulations?
Instability in nanoparticle formulations like Crlx101 can manifest in several ways:
-
Visible Precipitation or Turbidity: This can indicate aggregation of the nanoparticles.
-
Changes in Particle Size and Polydispersity Index (PDI): An increase in particle size or PDI suggests aggregation or particle growth.[8]
-
Degradation of the Active Pharmaceutical Ingredient (API): The release of camptothecin from the polymer backbone may occur prematurely.
-
Loss of Therapeutic Efficacy: Instability can lead to reduced effectiveness of the drug.[9]
Troubleshooting Guides
Issue 1: Formulation appears cloudy or shows visible precipitates.
This is a common sign of nanoparticle aggregation.
| Potential Cause | Troubleshooting Action |
| Sub-optimal Buffer Conditions | Ensure the formulation is in a buffer with the correct pH and ionic strength as specified in the protocol. Incorrect pH or high ionic strength can promote aggregation.[10][11] |
| Temperature Fluctuations | Avoid exposing the formulation to extreme temperatures or repeated freeze-thaw cycles, which can induce aggregation.[9][10] Store at recommended temperatures. |
| Mechanical Stress | Minimize vigorous shaking or vortexing. Gentle mixing is recommended to prevent mechanical stress-induced aggregation.[9] |
| High Concentration | If working with a concentrated formulation, consider diluting it to the recommended working concentration to reduce the likelihood of aggregation.[9] |
Issue 2: Inconsistent drug release profile in vitro.
Variability in the drug release kinetics can affect experimental reproducibility.
| Potential Cause | Troubleshooting Action |
| Inconsistent Experimental Conditions | Standardize all parameters of the in vitro release assay, including buffer composition, pH, temperature, and agitation speed. |
| Enzymatic Degradation in Biological Matrices | If using plasma or other biological fluids, be aware that enzymatic activity can accelerate drug release.[2] Ensure consistent sourcing and handling of these matrices. |
| Formulation Instability | Aggregation can alter the surface area available for drug release. Confirm the stability of the formulation before initiating release studies. |
Issue 3: Concerns about long-term storage and shelf-life.
Proper storage is crucial for maintaining the integrity of the Crlx101 formulation.
| Potential Cause | Troubleshooting Action |
| Hydrolytic Degradation | For long-term storage, consider lyophilization (freeze-drying) to remove water and reduce hydrolytic reactions.[12] |
| Aggregation During Storage | Store the formulation at the recommended temperature, typically refrigerated (2-8 °C), to minimize aggregation.[13] For lyophilized products, storage at low temperatures can further enhance stability.[13][14] |
| Lack of Cryoprotectant (for frozen storage) | If freezing the liquid formulation, the addition of a cryoprotectant like sucrose (B13894) or trehalose (B1683222) can help maintain particle size and stability upon thawing.[8][13] |
Experimental Protocols
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI)
This protocol outlines the use of Dynamic Light Scattering (DLS) to monitor the physical stability of Crlx101 nanoparticles.
Materials:
-
Crlx101 formulation
-
Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)
-
DLS instrument
Methodology:
-
Dilute a small aliquot of the Crlx101 formulation in the buffer to the optimal concentration for DLS analysis.
-
Ensure the sample is free of air bubbles.
-
Place the sample in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the average particle size (Z-average) and the PDI.
-
Repeat the measurement at different time points and under various storage conditions to assess stability.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) for Camptothecin Release
This protocol describes a method to quantify the amount of camptothecin released from the Crlx101 nanoparticles over time.
Materials:
-
Crlx101 formulation
-
Release buffer (e.g., PBS at pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier)
-
Camptothecin standard solution
Methodology:
-
Incubate the Crlx101 formulation in the release buffer at a controlled temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the sample.
-
Separate the released camptothecin from the nanoparticles. This can be achieved by ultracentrifugation or by using a centrifugal filter device.
-
Inject the supernatant/filtrate containing the released camptothecin into the HPLC system.
-
Quantify the concentration of camptothecin by comparing the peak area to a standard curve generated from the camptothecin standard solution.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
Table 1: Factors Influencing Crlx101 Formulation Stability
| Parameter | Effect on Stability | Recommendation |
| Temperature | High temperatures can accelerate degradation and aggregation. Freeze-thaw cycles can also be detrimental.[9][10] | Store at recommended temperatures (e.g., 2-8°C). Avoid repeated freezing and thawing.[13] |
| pH | Deviations from the optimal pH range can lead to hydrolysis of the drug-polymer linkage and promote aggregation.[10] | Maintain the formulation in a buffer with the recommended pH. |
| Ionic Strength | High ionic strength can disrupt electrostatic stabilization and lead to aggregation.[10] | Use buffers with an appropriate ionic strength. |
| Mechanical Stress | Vigorous agitation can cause nanoparticle aggregation.[9] | Handle the formulation with gentle mixing. |
Table 2: Comparison of Crlx101 and Camptothecin Properties
| Property | Camptothecin | Crlx101 | Reference |
| Solubility | Low | >1000-fold higher | [4] |
| Lactone Ring Stability | Prone to hydrolysis | Stabilized | [5] |
| Plasma Half-life | Short | Prolonged | [2][5] |
| Tumor Accumulation | Low | Enhanced | [2][3] |
Visualizations
Caption: Workflow for assessing the stability of Crlx101 formulations.
Caption: A logical guide to troubleshooting Crlx101 aggregation.
References
- 1. CRLX101 - Wikipedia [en.wikipedia.org]
- 2. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Systematic Review of Clinical Trials on the Efficacy and Safety of CRLX101 Cyclodextrin-Based Nanomedicine for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. technopharmasphere.com [technopharmasphere.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lyophilization and stability of antibody-conjugated mesoporous silica nanoparticle with cationic polymer and PEG for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of Crlx101 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of CRLX101 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is CRLX101 and how does its design inherently mitigate off-target effects?
A1: CRLX101 is an investigational nanoparticle-drug conjugate that links the potent anti-cancer agent, camptothecin (B557342) (CPT), to a cyclodextrin-based polymer.[1][2][3] This formulation is designed to improve the therapeutic index of CPT by leveraging the principles of nanomedicine.[4][5] The nanoparticle nature of CRLX101 allows it to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, which is characteristic of the leaky vasculature of tumors.[1][5] This targeted delivery increases the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity.[3][4] The polymer conjugate also protects the active CPT from premature degradation and hydrolysis in circulation.[6]
Q2: What are the primary mechanisms of action for CRLX101's anti-tumor activity?
A2: CRLX101 exerts its anti-cancer effects through a dual mechanism of action inherited from its camptothecin payload. The primary mechanism is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[1][7] By stabilizing the topoisomerase I-DNA cleavable complex, CPT leads to DNA strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[7] Additionally, CRLX101 has been shown to be a potent inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a key transcription factor involved in tumor survival, angiogenesis, and resistance to therapy.[1][7]
Q3: What are the most commonly observed off-target effects of CRLX101 in preclinical studies?
A3: Preclinical and clinical studies have shown that CRLX101 is generally better tolerated than its parent compound, camptothecin, or its derivative, irinotecan.[3][8] However, some off-target effects, primarily related to the cytotoxic nature of camptothecin, can still be observed. The most common dose-limiting toxicity is myelosuppression, particularly neutropenia.[9][10] Other reported adverse events in clinical trials include fatigue, nausea, and anemia.[11][12] Notably, severe gastrointestinal toxicity, such as that seen with irinotecan, is less frequent with CRLX101.[3] One study also demonstrated that CRLX101 has lower cytotoxicity to normal human astrocytes compared to free CPT.[2][13]
Q4: How does the pharmacokinetic profile of CRLX101 contribute to its reduced toxicity?
A4: The nanoparticle formulation of CRLX101 significantly alters the pharmacokinetics of camptothecin. It prolongs the plasma half-life of CPT, allowing for sustained drug release over time.[3][6] This avoids the high peak plasma concentrations associated with bolus injections of free CPT, which are often responsible for acute toxicities.[3] The controlled release mechanism ensures that the active drug is gradually made available within the tumor microenvironment, further enhancing its therapeutic window.[6]
Troubleshooting Guide: Mitigating Off-Target Effects
Issue 1: Excessive weight loss or signs of distress in animal models.
Possible Cause: The dose of CRLX101 may be too high for the specific animal model or strain, leading to systemic toxicity.
Mitigation Strategies:
-
Dose Titration: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific preclinical model. Start with a lower dose and escalate gradually while monitoring for signs of toxicity.
-
Alternative Dosing Schedule: Consider modifying the dosing schedule. Preclinical studies with CRLX101 have explored various schedules.[6] For instance, a bi-weekly administration might be better tolerated than a weekly schedule.[9][10]
-
Supportive Care: Ensure animals have adequate hydration and nutrition. In clinical settings, intravenous hydration is used to minimize the risk of cystitis, a known side effect of camptothecins.[14]
Issue 2: Significant myelosuppression observed in blood work.
Possible Cause: Camptothecin, the active payload of CRLX101, can suppress bone marrow function, leading to decreased production of blood cells.
Mitigation Strategies:
-
Hematological Monitoring: Regularly monitor complete blood counts (CBCs) throughout the study to detect early signs of myelosuppression.
-
Dose Adjustment: If significant neutropenia or other cytopenias are observed, consider reducing the dose of CRLX101 or increasing the interval between doses.
-
Prophylactic Use of Growth Factors: In some preclinical models, the use of granulocyte colony-stimulating factor (G-CSF) can help manage neutropenia. The relevance and application of this would need to be carefully considered for the specific study design.
Issue 3: Suspected gastrointestinal toxicity.
Possible Cause: Although less common than with irinotecan, gastrointestinal distress can still occur.
Mitigation Strategies:
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the gastrointestinal tract to assess for any signs of damage.
-
Clinical Observation: Monitor animals for signs of diarrhea, dehydration, or changes in feeding behavior.
-
Comparison with Free CPT: To highlight the improved safety profile of CRLX101, include a control group treated with an equitoxic dose of free camptothecin or irinotecan. Studies have shown CRLX101 results in lower rates of radiation-induced apoptosis in colonic tissues compared to CPT when combined with radiotherapy.[1]
Quantitative Data Summary
Table 1: Comparison of CRLX101 and Camptothecin (CPT) Cytotoxicity in vitro
| Cell Line | Treatment | IC50 (Concentration for 50% Inhibition) | Reference |
| HT-29 (colorectal) | CPT | Potent Radiosensitizer | [1] |
| HT-29 (colorectal) | CRLX101 | Potent Radiosensitizer | [1] |
| SW480 (colorectal) | CPT | Potent Radiosensitizer | [1] |
| SW480 (colorectal) | CRLX101 | Potent Radiosensitizer | [1] |
| U87 MG (glioma) | CPT | Decreased cell viability | [2] |
| U87 MG (glioma) | CRLX101 | Decreased cell viability | [2] |
| Human Astrocytes | CPT | More cytotoxic | [2][13] |
| Human Astrocytes | CRLX101 | Less cytotoxic | [2][13] |
Table 2: Common Adverse Events of CRLX101 in Clinical Trials (for preclinical context)
| Adverse Event | Grade 3/4 Incidence (at MTD) | Reference |
| Neutropenia | Most common | [9][10] |
| Fatigue | Common | [9][10] |
| Nausea | Reported | [11][12] |
| Anemia | Reported | [11][12] |
Detailed Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
-
Animal Model: Select the appropriate tumor-bearing rodent model for your study.
-
Treatment Groups: Include a vehicle control group, CRLX101 treatment groups at varying doses, and potentially a positive control group (e.g., irinotecan).
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals throughout the treatment period (e.g., weekly).
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine red blood cell count, white blood cell count (including differential), platelet count, and hemoglobin concentration.
-
Data Analysis: Compare the hematological parameters between the treatment and control groups. A significant decrease in neutrophils, platelets, or red blood cells would indicate myelosuppression.
Protocol 2: Evaluation of General Toxicity and Animal Welfare
-
Daily Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social isolation), and hydration status.
-
Body Weight Measurement: Record the body weight of each animal at least twice a week. A sustained weight loss of more than 15-20% is often a humane endpoint.
-
Food and Water Intake: Monitor food and water consumption as a general indicator of animal health.
-
Tumor Burden Measurement: Measure tumor volume regularly. Rapidly growing tumors can also cause a decline in animal health, which should be distinguished from drug-related toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract) for histopathological analysis to identify any tissue damage.
Visualizations
Caption: Mechanism of action of CRLX101.
Caption: Preclinical experimental workflow.
References
- 1. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auvonhealth.com [auvonhealth.com]
- 6. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Preclinical study of the cyclodextrin-polymer conjugate of camptothecin CRLX101 for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
- 14. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Crlx101 delivery to overcome the blood-brain barrier in glioma models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crlx101 in glioma models. Our aim is to facilitate the successful design and execution of experiments to overcome the blood-brain barrier (BBB) and optimize therapeutic delivery.
Frequently Asked Questions (FAQs)
Q1: What is Crlx101 and what is its mechanism of action in glioma?
Crlx101 is an investigational nanoparticle-drug conjugate. It consists of the cytotoxic agent camptothecin (B557342) (CPT) covalently linked to a cyclodextrin-based polymer, which self-assembles into nanoparticles.[1][2] This formulation is designed to improve the solubility and stability of CPT, enabling a gradual and sustained release of the drug.[1] In glioma, Crlx101 has a dual mechanism of action. Firstly, it inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[3][4] Secondly, it inhibits the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[2][3] HIF-1α is often overexpressed in the hypoxic microenvironment of gliomas and promotes tumor growth, angiogenesis, and resistance to therapy.[5][6] By inhibiting HIF-1α, Crlx101 can suppress the expression of downstream targets like vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis.[3][6]
Q2: How does Crlx101 cross the blood-brain barrier (BBB)?
The delivery of Crlx101 across the BBB is thought to be facilitated by the enhanced permeability and retention (EPR) effect, a phenomenon characteristic of the leaky vasculature often found in solid tumors, including gliomas.[2][7] The nanoparticle formulation of Crlx101 allows it to circulate for longer periods and preferentially accumulate in the tumor tissue where the BBB is compromised.[2] Preclinical studies have shown that the active component, camptothecin, can be detected in the brain and within glioma cells following systemic administration of Crlx101.[3][8]
Q3: What are the expected outcomes of Crlx101 treatment in a preclinical glioma model?
In preclinical studies using intracranial glioma models (e.g., U87 MG xenografts), treatment with Crlx101 has been shown to:
-
Prolong survival: Mice treated with Crlx101 have demonstrated a significant increase in median survival time compared to control groups.[3]
-
Induce apoptosis: Crlx101 treatment leads to programmed cell death in glioma cells.[3]
-
Inhibit angiogenesis: By targeting the HIF-1α/VEGF pathway, Crlx101 can reduce the formation of new blood vessels within the tumor.[3]
-
Induce cell cycle arrest: Crlx101 can cause glioma cells to arrest in the G2/M phase of the cell cycle.[3][9]
Q4: Can Crlx101 be combined with other therapies for glioma?
Yes, preclinical and clinical studies in other cancers suggest that Crlx101 can be effectively combined with anti-angiogenic agents like bevacizumab.[10][11][12] Bevacizumab is a monoclonal antibody that targets VEGF. The combination of Crlx101 and bevacizumab may offer a synergistic effect by targeting angiogenesis through two different mechanisms (HIF-1α inhibition and direct VEGF sequestration).[10] Researchers should develop a specific protocol for their glioma model based on existing literature for other cancer types.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent Crlx101 delivery to the brain tumor | Intact or minimally disrupted BBB in the chosen glioma model. | - Select a glioma model known to have a more permeable BBB (e.g., some patient-derived xenograft models).- Consider techniques to transiently increase BBB permeability, such as focused ultrasound or the use of hyperosmotic agents like mannitol (B672) (use with caution and appropriate ethical approval).- Verify BBB permeability in your model using methods like the Evans blue dye exclusion assay.[13][14][15] |
| Rapid clearance of nanoparticles from circulation. | - Ensure proper formulation and storage of Crlx101 to maintain nanoparticle stability.- Confirm the size and surface characteristics of the nanoparticles if possible, as these can affect circulation time. | |
| High variability in tumor growth and response to treatment | Inconsistent tumor cell implantation. | - Use a stereotactic frame for precise and reproducible intracranial injection of glioma cells.- Ensure a consistent number of viable cells are implanted for each animal. |
| Heterogeneity of the glioma model. | - Use a well-characterized and stable glioma cell line.- Increase the number of animals per group to account for biological variability. | |
| Unexpected toxicity or adverse effects in animal models | Off-target effects of camptothecin. | - Although Crlx101 is designed to reduce systemic toxicity, careful monitoring of animal health (e.g., weight loss, behavioral changes) is crucial.- Consider adjusting the dosage or treatment schedule based on tolerability studies. |
| Immunogenicity of the nanoparticle. | - While less common with PEGylated nanoparticles, monitor for any signs of an immune reaction. | |
| Difficulty in assessing treatment efficacy | Insensitive or inappropriate imaging modality. | - Use high-resolution imaging techniques suitable for small animal brains, such as magnetic resonance imaging (MRI) or bioluminescence imaging (if using luciferase-expressing cells).- Perform histological and immunohistochemical analysis at the end of the study to confirm tumor burden and assess molecular markers. |
| Misinterpretation of imaging results (e.g., pseudoprogression). | - Be aware of treatment-related changes that can mimic tumor progression on imaging.- Correlate imaging findings with histological analysis. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Crlx101 in an Intracranial U87 MG Glioma Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Vehicle (%) | Reference |
| Vehicle | 22 | - | [3] |
| Camptothecin (10 mg/kg) | 32 | 45.5% | [3] |
| Crlx101 (10 mg/kg) | 35 | 59.1% | [3] |
Table 2: In Vitro Cytotoxicity of Crlx101 in U87 MG Glioma Cells
| Compound | IC50 (nM) after 72h | Reference |
| Crlx101 | 204.1 | [3] |
Experimental Protocols
Intracranial U87 MG Glioma Xenograft Model
-
Cell Culture: Human U87 MG glioblastoma cells are cultured in appropriate media (e.g., MEM with 10% FBS, 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Athymic nude mice (e.g., BALB/c nude, 6-8 weeks old) are used.
-
Intracranial Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject a suspension of U87 MG cells (e.g., 5 x 10^5 cells in 5 µL of sterile PBS) into the brain parenchyma at a specific depth (e.g., 3 mm).
-
Withdraw the needle slowly to prevent backflow.
-
Suture the scalp incision.
-
Monitor the animals for recovery and tumor growth.
-
Crlx101 Administration
-
Preparation: Reconstitute Crlx101 in sterile water or PBS according to the manufacturer's instructions.
-
Administration: For the U87 MG glioma model, Crlx101 can be administered intravenously (e.g., via tail vein injection) at a dose of 10 mg/kg.[3]
-
Dosing Schedule: A typical dosing schedule could be once a week for two consecutive weeks, starting a few days after tumor implantation.[3]
Evaluation of Blood-Brain Barrier Permeability using Evans Blue Dye
-
Principle: Evans blue dye binds to serum albumin and does not cross the intact BBB. Extravasation of the dye into the brain parenchyma indicates increased BBB permeability.[13][14][15]
-
Procedure:
-
Prepare a 2% (w/v) solution of Evans blue dye in sterile saline.
-
Anesthetize the mouse and inject the Evans blue solution intravenously (e.g., 4 mL/kg).
-
Allow the dye to circulate for a specified time (e.g., 1-2 hours).
-
Perfuse the mouse transcardially with saline to remove the dye from the vasculature.
-
Harvest the brain and observe for blue staining, which indicates areas of BBB disruption.
-
For quantitative analysis, the brain tissue can be homogenized in a solvent (e.g., formamide) and the fluorescence of the extracted dye can be measured using a spectrophotometer.
-
Immunohistochemistry for Angiogenesis Markers
-
Principle: To assess the anti-angiogenic effects of Crlx101, tumor sections can be stained for markers of blood vessels (e.g., CD31) and pro-angiogenic factors (e.g., VEGF).
-
Procedure:
-
Harvest the brain tissue and fix it in formalin.
-
Embed the tissue in paraffin (B1166041) and cut thin sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block non-specific antibody binding.
-
Incubate the sections with primary antibodies against CD31 and VEGF.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Add a substrate to visualize the staining.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the staining intensity and distribution under a microscope.
-
Visualizations
Caption: Crlx101's dual mechanism of action in glioma cells.
Caption: Experimental workflow for evaluating Crlx101 in a glioma model.
Caption: Troubleshooting logic for suboptimal Crlx101 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. HIF-1α facilitates glioma proliferation and invasion by activating pyroptosis signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Innovative nanoparticle-based therapeutic strategies against glioblastoma multiform: a focus on enhanced delivery systems and efficacy [frontiersin.org]
- 8. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of the nanoparticle–drug conjugate CRLX101 in combination with bevacizumab in metastatic renal cell carcinoma: results of an investigator-initiated phase I–IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of the nanoparticle-drug conjugate CRLX101 in combination with bevacizumab in metastatic renal cell carcinoma: results of an investigator-initiated phase I-IIa clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
Navigating Crlx101: A Technical Guide to Dosing Schedule Refinement for Enhanced Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Crlx101, a nanoparticle-drug conjugate of camptothecin. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to aid in the refinement of dosing schedules for optimal anti-tumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Crlx101?
A1: Crlx101 is a nanoparticle formulation that encapsulates camptothecin, a potent topoisomerase I inhibitor. By stabilizing the DNA-topoisomerase I complex, it leads to DNA single-strand breaks and subsequent cancer cell death.[1] Additionally, Crlx101 has been shown to inhibit hypoxia-inducible factor-1 alpha (HIF-1α), a key transcription factor involved in tumor angiogenesis and survival in hypoxic environments.[1][2] This dual mechanism of action contributes to its anti-tumor activity.
Q2: What is the rationale for using a nanoparticle formulation for camptothecin?
A2: The parent compound, camptothecin, has poor water solubility and stability. The nanoparticle formulation of Crlx101, which utilizes a cyclodextrin-based polymer, is designed to improve the solubility and pharmacokinetic profile of camptothecin.[1][3] This delivery system allows for a more sustained release of the active drug, potentially leading to enhanced tumor accumulation and reduced systemic toxicity.[3]
Q3: What are the known dose-limiting toxicities (DLTs) of Crlx101 in clinical trials?
A3: In early-phase clinical trials, the primary dose-limiting toxicity observed with Crlx101 has been myelosuppression, specifically neutropenia and thrombocytopenia.[4][5][6] Fatigue has also been reported as a common grade 3/4 adverse event.[4][5]
Q4: How is the anti-tumor activity of Crlx101 typically evaluated in clinical settings?
A4: The anti-tumor activity of Crlx101 in clinical trials is primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0.[3][4][5] Tumor responses are typically evaluated every 8 weeks.[3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during preclinical and clinical research with Crlx101.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent anti-tumor activity in preclinical models | 1. Suboptimal dosing schedule: The frequency and/or dose may not be optimal for the specific tumor model. 2. Tumor model resistance: The chosen cell line or patient-derived xenograft (PDX) model may have inherent or acquired resistance to topoisomerase I inhibitors. 3. Drug formulation issues: Improper storage or handling of the Crlx101 formulation could affect its stability and efficacy. | 1. Dose-ranging studies: Conduct pilot studies with varying doses and schedules (e.g., weekly vs. bi-weekly) to determine the maximum tolerated dose (MTD) and optimal therapeutic window for your specific model. 2. Characterize your model: Assess the expression levels of topoisomerase I and markers of hypoxia in your tumor model. Consider using models with known sensitivity to camptothecins. 3. Follow storage and handling instructions: Ensure Crlx101 is stored at the recommended temperature and protected from light. Reconstitute and dilute as per the manufacturer's protocol immediately before use. |
| Unexpected toxicity in animal models | 1. Dose exceeding the MTD: The administered dose may be too high for the specific animal strain or model. 2. Route of administration: The method of injection may lead to localized or systemic adverse effects. | 1. Re-evaluate the MTD: Perform a dose-escalation study to establish the MTD in your specific animal model. Start with lower doses and carefully monitor for signs of toxicity (e.g., weight loss, changes in behavior). 2. Refine administration technique: Ensure proper intravenous injection technique to avoid extravasation. Consider alternative routes if applicable and validated. |
| Variability in in vitro cytotoxicity assays | 1. Cell seeding density: Inconsistent cell numbers can lead to variable results. 2. Drug incubation time: The duration of Crlx101 exposure can significantly impact cytotoxicity. 3. Assay methodology: Different cytotoxicity assays (e.g., MTT, MTS) may have varying sensitivities. | 1. Standardize cell seeding: Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well. 2. Optimize incubation time: Perform time-course experiments to determine the optimal incubation period for observing a cytotoxic effect in your cell line. 3. Validate your assay: Ensure the chosen cytotoxicity assay is appropriate for your cell line and that you are following the manufacturer's protocol precisely. |
Data on Crlx101 Dosing Schedules
Preclinical Dosing Schedules and Efficacy
| Tumor Model | Dosing Schedule | Efficacy Outcome | Reference |
| Metastatic Triple-Negative Breast Cancer | 8 mg/kg i.p. once weekly (MTD) | Durable tumor regressions | [7] |
| Rectal Cancer Xenograft | Not specified | CRLX101 with radiotherapy was more effective than 5-FU and radiotherapy | [8] |
| Glioblastoma Multiforme | 10 mg/kg i.v. | Prolonged survival rate of mice | [1] |
Clinical Dosing Schedules and Outcomes
| Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Response Evaluation | Reference |
| Advanced Solid Malignancies | Weekly (6, 12, 18 mg/m²) or Bi-weekly (12, 15, 18 mg/m²) IV infusion over 60 min | 15 mg/m² bi-weekly | Stable disease in 64% of patients at MTD (RECIST v1.0) | [3][4][5] |
| Locally Advanced Rectal Cancer | Weekly or Every other week (12, 15 mg/m²) with Capecitabine and Radiotherapy | 15 mg/m² weekly | Pathologic complete response in 33% of patients at MTD | [8] |
| Advanced Gastroesophageal Cancer | 15 mg/m² IV on days 1 and 15 of a 28-day cycle | 15 mg/m² bi-weekly (Recommended Phase 2 Dose) | Stable disease was the best response (RECIST 1.1) | [9] |
| Advanced Solid Tumors (Phase 1b/2a) | Not specified | 15 mg/m² | Stable disease > 6 months in multiple NSCLC patients | [6] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of different Crlx101 dosing schedules in a xenograft mouse model.
Materials:
-
Crlx101
-
Vehicle control (e.g., saline)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest and resuspend the cells in a suitable medium. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, Crlx101 low dose, Crlx101 high dose, different schedules).
-
Drug Administration: Prepare Crlx101 and vehicle control solutions according to the manufacturer's instructions. Administer the treatment intravenously (or other appropriate route) according to the assigned dosing schedule.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (e.g., body weight, signs of distress) throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or if they show signs of significant morbidity. Excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the Crlx101 dosing schedules.
In Vitro Cytotoxicity Assay (MTS Assay)
Objective: To determine the cytotoxic effect of Crlx101 on a cancer cell line.
Materials:
-
Crlx101
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Crlx101 in complete cell culture medium. Remove the old medium from the wells and add the Crlx101 dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Crlx101 concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of Crlx101 that inhibits cell growth by 50%).[2]
Visualizations
Caption: Crlx101 Signaling Pathway.
Caption: Experimental Workflow for Dosing Schedule Refinement.
Caption: Troubleshooting Logic for Crlx101 Experiments.
References
- 1. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pilot trial of CRLX101 in patients with advanced, chemotherapy-refractory gastroesophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CRLX101 and Free Camptothecin: In Vivo Efficacy
A comprehensive review of preclinical data reveals the enhanced therapeutic potential of the nanoparticle-drug conjugate CRLX101 over its parent compound, free camptothecin (B557342), in various in vivo cancer models. This guide synthesizes key findings on tumor growth inhibition, survival outcomes, and mechanistic advantages, supported by detailed experimental protocols and visual representations of the underlying biological pathways and study designs.
Camptothecin (CPT), a potent topoisomerase I inhibitor, has long been recognized for its broad-spectrum anti-cancer activity.[1][2][3][4] However, its clinical utility has been hampered by poor water solubility, instability of its active lactone form at physiological pH, and significant toxicity.[1][2][4][5] CRLX101, a nanoparticle-drug conjugate, was developed to overcome these limitations by conjugating CPT to a cyclodextrin-based polymer, creating a nanomedicine that self-assembles into nanoparticles.[2][6][7][8] This formulation enhances the solubility and stability of CPT, and preclinical studies have demonstrated superior pharmacokinetics and anti-tumor activity compared to free CPT.[2]
Superior In Vivo Efficacy of CRLX101
In vivo studies across different tumor models have consistently demonstrated the superior efficacy of CRLX101 compared to free camptothecin. This is attributed to the enhanced permeability and retention (EPR) effect, where the nanoparticles preferentially accumulate in tumor tissues.[2][6][9] This targeted delivery leads to higher intratumoral drug concentrations and prolonged drug exposure.[9][10]
A key study in a glioblastoma multiforme mouse model showed that CRLX101 significantly prolonged the survival of tumor-bearing mice compared to both vehicle control and free CPT.[10][11] The median survival for the CRLX101-treated group was 35 days, compared to 32 days for the CPT group and 22 days for the vehicle group.[10] Furthermore, CRLX101 was more effective at inducing apoptosis and suppressing angiogenesis in the tumor tissue than free CPT.[10][11]
In a rectal cancer xenograft model, CRLX101 demonstrated potent radiosensitizing effects.[6][7] When combined with standard chemoradiotherapy, CRLX101 significantly increased therapeutic efficacy by inhibiting DNA repair and the activation of the HIF-1α pathway in tumor cells.[6][7] Notably, the gastrointestinal toxicity was significantly lower for CRLX101 compared to free CPT when combined with radiotherapy.[6][7]
Quantitative Comparison of In Vivo Efficacy
| Parameter | CRLX101 | Free Camptothecin | Tumor Model | Source |
| Median Survival | 35 days | 32 days | Intracranial U87 MG glioma | [10] |
| Apoptosis Induction | Significantly increased TUNEL-positive cells | Increased TUNEL-positive cells (less than CRLX101) | Intracranial U87 MG glioma | [11] |
| HIF-1α Inhibition | Sustained inhibition | Transient inhibition | Rectal cancer xenograft | [6] |
| VEGF Expression | Marked reduction | Reduction | Intracranial U87 MG glioma | [11] |
| Gastrointestinal Toxicity (with radiotherapy) | Significantly lower | Higher | Murine xenograft | [6][7] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies.
In Vivo Glioblastoma Xenograft Model
-
Cell Line: Human U87 MG glioma cells.[10]
-
Animal Model: Nude mice.[10]
-
Tumor Implantation: Intracranial injection of U87 MG cells.[10]
-
Treatment Groups:
-
Vehicle control
-
CRLX101 (10 mg/kg)
-
Free Camptothecin (10 mg/kg)
-
-
Dosing Schedule: Intravenous injection once a week for two weeks, starting four days after tumor implantation.[10]
-
Efficacy Endpoints:
In Vivo Rectal Cancer Xenograft Model
-
Cell Lines: HT-29 and SW480 colorectal cancer cells.[6]
-
Treatment Groups:
-
Control
-
CRLX101
-
Free Camptothecin
-
Radiotherapy alone
-
Combination therapies (e.g., CRLX101 + radiotherapy)
-
-
Efficacy Endpoints:
Visualizing the Mechanisms and Workflow
To better understand the experimental design and the molecular pathways involved, the following diagrams are provided.
The diagram above illustrates a typical workflow for an in vivo efficacy study comparing CRLX101 and free camptothecin.
This diagram depicts the inhibitory effect of CRLX101 and its active payload, camptothecin, on the HIF-1α/VEGF signaling pathway, a crucial mechanism for tumor angiogenesis.[10][11][12]
Conclusion
The nanoparticle-drug conjugate CRLX101 demonstrates a significant improvement in in vivo efficacy over free camptothecin. Through its unique formulation, CRLX101 achieves enhanced tumor targeting, leading to increased anti-tumor activity and prolonged survival in preclinical models of glioblastoma and rectal cancer.[6][7][10][11] Its ability to provide sustained inhibition of key survival pathways like HIF-1α, coupled with a more favorable toxicity profile, underscores the potential of this nanomedicine approach to cancer therapy.[6][7][10] These findings provide a strong rationale for the continued clinical development of CRLX101 in various cancer types.[9][13][14]
References
- 1. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRLX101, a Nanoparticle-Drug Conjugate Containing Camptothecin, Improves Rectal Cancer Chemoradiotherapy by Inhibiting DNA Repair and HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRLX101 - Wikipedia [en.wikipedia.org]
- 9. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
CRLX101 vs. Irinotecan: A Comparative Analysis in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CRLX101, an investigational nanoparticle-drug conjugate, and irinotecan (B1672180), a standard chemotherapeutic agent, in the context of colorectal cancer models. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and toxicity, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Topoisomerase I Inhibitors
Both CRLX101 and irinotecan function as topoisomerase I inhibitors.[1] Topoisomerase I is a crucial enzyme that alleviates torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[1]
Irinotecan , a prodrug, is converted in the body to its active metabolite, SN-38.[2] SN-38 then binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.[2]
CRLX101 is a nanoparticle formulation that encapsulates camptothecin (B557342), the parent compound of irinotecan.[3] This formulation allows for a prolonged and controlled release of camptothecin.[4] Beyond its role as a topoisomerase I inhibitor, CRLX101 has demonstrated a second mechanism of action: the inhibition of hypoxia-inducible factor-1 alpha (HIF-1α).[3][5][6] HIF-1α is a transcription factor that plays a key role in tumor survival, angiogenesis, and resistance to therapy, particularly in the hypoxic microenvironment of solid tumors.[5][6] By inhibiting HIF-1α, CRLX101 can disrupt these pro-survival pathways.[3][5]
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the anti-tumor activity of both agents. While direct head-to-head studies in colorectal cancer models are limited, data from various xenograft models provide insights into their relative efficacy.
Table 1: Comparative Efficacy in Xenograft Models
| Parameter | CRLX101 | Irinotecan | Model System | Source |
|---|---|---|---|---|
| Tumor Growth Inhibition | Showed significant tumor growth delay in HT-29 and SW480 colorectal cancer xenografts (in combination with 5-FU and radiation) | 39% average Tumor Growth Inhibition (TGI) in HT29 colorectal cancer xenografts (monotherapy) | Human Colorectal Cancer Xenografts (HT-29, SW480) | [5][7] |
| Survival | 55.6% complete tumor response at Day 125 post-treatment (10 mg/kg) | No complete tumor responses observed (100 mg/kg) | Disseminated Daudi B-cell Lymphoma Xenograft | [3] |
| IC50 (in vitro) | Higher IC50 values compared to CPT in HT-29 and SW480 cell lines | Lower IC50 values (as SN-38) compared to CRLX101 in HT-29 and LoVo cell lines | Human Colorectal Cancer Cell Lines (HT-29, SW480, LoVo) |[5][8] |
Pharmacokinetic Profile: The Nanoparticle Advantage
The nanoparticle delivery system of CRLX101 significantly alters its pharmacokinetic profile compared to the conventional formulation of irinotecan.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | CRLX101 | Irinotecan | Model System | Source |
|---|---|---|---|---|
| Tumor Accumulation | Significantly higher intratumoral concentrations of released active compound (CPT) at 24 and 48 hours post-administration compared to CPT alone. | Lower relative tumor accumulation of its active metabolite, SN-38. | Nude Mice with Human LS174T Colorectal Cancer Xenografts | [1] |
| Plasma Half-life | Prolonged plasma half-life of the active compound. | Shorter plasma half-life of the active metabolite, SN-38. | Murine Models | [9][10] |
| Active Metabolite | Releases camptothecin (CPT) directly. | Converted to the active metabolite SN-38 by carboxylesterases. | In vivo |[2] |
Toxicity Profile: A Key Differentiator
A significant challenge with irinotecan-based chemotherapy is its associated toxicity, primarily gastrointestinal issues. Preclinical data suggests that CRLX101 may offer a more favorable safety profile.
Table 3: Comparative Toxicity Profile
| Toxicity Type | CRLX101 | Irinotecan | Observations | Source |
|---|---|---|---|---|
| Gastrointestinal Toxicity | Significantly lower gastrointestinal toxicity compared to CPT when combined with radiotherapy. | Dose-limiting toxicities include severe delayed diarrhea. | Preclinical and Clinical Observations | [5][11][12][13] |
| Myelosuppression | Favorable toxicity profile reported in Phase I/II studies. | Dose-limiting toxicities include neutropenia. | Preclinical and Clinical Observations | [4][12][13] |
| Alopecia | No alopecia observed in mice treated with CRLX101 and radiotherapy. | Alopecia is a known side effect. | Murine Model |[5] |
Experimental Protocols
In Vivo Efficacy Study in Colorectal Cancer Xenograft Model
-
Animal Model: Athymic nude mice (nu/nu).
-
Cell Lines: Human colorectal cancer cell lines HT-29 or SW480 are cultured and harvested.
-
Tumor Implantation: 1 x 10^6 cells are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a specified volume (e.g., 100-150 mm³).
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
CRLX101 (e.g., 5 mg/kg, administered intravenously)
-
Irinotecan (e.g., 10 mg/kg, administered intravenously)
-
Combination therapies (e.g., with 5-FU, oxaliplatin, or radiotherapy) can also be included.
-
-
Administration: Treatments are administered according to a predefined schedule (e.g., once weekly for three weeks).
-
Monitoring: Tumor volume is measured bi-weekly using calipers. Animal body weight and general health are monitored regularly as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when significant toxicity is observed. Tumor growth inhibition is calculated, and survival data is analyzed.
Pharmacokinetic Study
-
Animal Model: Tumor-bearing mice (as described above) or healthy mice.
-
Drug Administration: A single dose of CRLX101 or irinotecan is administered intravenously.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling. At the final time point, animals are euthanized, and tumors and other tissues are harvested.
-
Analysis: Plasma and homogenized tissue samples are analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to determine the concentrations of the parent drug and its active metabolites.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) are calculated using appropriate software.
Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Healthy, non-tumor-bearing mice.
-
Dose Escalation: Animals are divided into cohorts and receive escalating doses of CRLX101 or irinotecan.
-
Monitoring: Animals are closely monitored for a defined period (e.g., 14-21 days) for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or treatment-related death in a specified percentage of animals.
Signaling Pathways and Experimental Workflow
Below are graphical representations of the key signaling pathways affected by CRLX101 and irinotecan, as well as a typical experimental workflow for their comparison.
Caption: Irinotecan's mechanism of action.
Caption: Dual mechanism of action of CRLX101.
Caption: In vivo comparative study workflow.
References
- 1. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 8. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A pharmacokinetic and pharmacodynamic study on metronomic irinotecan in metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A randomized phase II trial of capecitabine and two different schedules of irinotecan in first-line treatment of metastatic colorectal cancer: efficacy, quality-of-life and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II study of irinotecan as first-line chemotherapy for patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CRLX101 with Other Nanomedicine Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRLX101, a cyclodextrin-based nanoparticle-drug conjugate, with other nanomedicine platforms for the delivery of topoisomerase I inhibitors. The comparison is based on available preclinical and clinical data, focusing on performance, efficacy, and safety profiles.
Introduction to Nanomedicine in Oncology
Nanotechnology has revolutionized cancer therapy by enabling the development of sophisticated drug delivery systems. These nanomedicine platforms are designed to overcome the limitations of conventional chemotherapy, such as poor solubility, lack of tumor specificity, and systemic toxicity. By encapsulating or conjugating cytotoxic agents within nanoparticles, it is possible to enhance their pharmacokinetic properties, improve tumor accumulation, and provide controlled drug release. This targeted approach aims to increase therapeutic efficacy while minimizing off-target side effects. Several nanomedicine platforms have been developed, including liposomes, polymeric nanoparticles, and micelles, each with unique physicochemical properties and biological interactions.
CRLX101: A Cyclodextrin-Based Nanoparticle-Drug Conjugate
CRLX101 is an investigational nanoparticle-drug conjugate that utilizes a cyclodextrin-containing polymer to deliver camptothecin (B557342), a potent topoisomerase I inhibitor. The self-assembling polymer forms nanoparticles of approximately 30-40 nm in diameter, encapsulating the camptothecin payload. This formulation was designed to increase the solubility and stability of camptothecin, which is limited by its poor water solubility and the instability of its active lactone ring at physiological pH.
Mechanism of Action of CRLX101
CRLX101 is designed to preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, a phenomenon associated with the leaky vasculature and poor lymphatic drainage of solid tumors. Once localized in the tumor microenvironment, CRLX101 nanoparticles are taken up by cancer cells. The camptothecin payload is then gradually released, inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis (programmed cell death).
Furthermore, preclinical studies have shown that CRLX101 can inhibit hypoxia-inducible factor-1 alpha (HIF-1α), a key transcription factor that plays a central role in tumor survival, angiogenesis, and resistance to therapy. The sustained release of camptothecin from CRLX101 leads to prolonged inhibition of both topoisomerase I and HIF-1α.
Figure 1. Simplified signaling pathway of CRLX101's mechanism of action.
Head-to-Head Comparison of Nanomedicine Platforms
This section compares the preclinical and clinical data of CRLX101 with other nanomedicine platforms delivering topoisomerase I inhibitors, primarily focusing on liposomal irinotecan (B1672180) (the active component of Onivyde®) and other camptothecin formulations.
Preclinical Efficacy
Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of CRLX101. A notable study showed that CRLX101 achieved a 55.6% complete tumor response in a disseminated Daudi B-cell lymphoma model, whereas no complete responses were observed with irinotecan treatment. In a preclinical mouse model of gastric adenocarcinoma, CRLX101 demonstrated higher efficacy and better tolerability compared to its parent compound camptothecin and its analogs, irinotecan and topotecan.
Liposomal irinotecan has also shown enhanced therapeutic activity compared to the free drug in preclinical models. For instance, in a colorectal cancer liver metastases model, the median survival time was significantly longer for mice treated with liposomal irinotecan compared to those treated with free irinotecan. Another study in patient-derived xenograft models of pancreatic cancer found that liposomal irinotecan had a larger therapeutic index than non-liposomal irinotecan.
| Parameter | CRLX101 | Liposomal Irinotecan | Free Irinotecan/Topotecan | Reference |
| Tumor Model | Disseminated Daudi B-cell lymphoma | Colorectal liver metastases (LS174T) | Disseminated Daudi B-cell lymphoma | |
| Efficacy Endpoint | Complete Tumor Response | Median Survival Time | Complete Tumor Response | |
| Result | 55.6% | 79 days | 0% | |
| Tumor Model | Gastric Adenocarcinoma | Patient-Derived Pancreatic Cancer Xenograft | Gastric Adenocarcinoma | |
| Efficacy Endpoint | Tumor Growth Inhibition | Therapeutic Index | Tumor Growth Inhibition | |
| Result | Superior to irinotecan and topotecan | 4-fold higher than non-liposomal irinotecan | - |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental design.
Pharmacokinetics and Biodistribution
Pharmacokinetic studies have shown that CRLX101 has a prolonged plasma half-life compared to conventional camptothecin analogs. Preclinical data indicate that CRLX101 nanoparticles and sustained levels of camptothecin preferentially accumulate in tumor cells. In a study comparing CRLX101 with irinotecan, CRLX101 demonstrated a more sustained presence in both plasma and tumor tissue over 48 hours.
Liposomal encapsulation of irinotecan also significantly improves its pharmacokinetic profile. At one hour after intravenous administration, the circulating levels of liposomal irinotecan were 100-fold greater than that of free irinotecan at the same dose. This formulation protects irinotecan from premature conversion to its inactive form.
| Parameter | CRLX101 | Liposomal Irinotecan | Free Irinotecan | Reference |
| Plasma Half-life | Prolonged | Significantly longer than free irinotecan | Short | |
| Tumor Accumulation | Preferential and sustained | Enhanced tumor deposition | Lower than nanomedicine formulations | |
| Drug Protection | Protects active lactone ring | Protects from inactivating hydrolysis | Prone to inactivation |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental design.
Safety and Tolerability
A key advantage of nanomedicine platforms is the potential for reduced systemic toxicity. Preclinical studies have indicated that CRLX101 is well-tolerated. Clinical trials have also shown a manageable safety profile for CRLX101, with common adverse events including fatigue, nausea, and anemia.
Liposomal irinotecan has also been developed to minimize drug-related toxicities compared to conventional formulations. However, it is still associated with significant side effects, which are managed in the clinical setting.
| Parameter | CRLX101 | Liposomal Irinotecan | Reference |
| Preclinical Tolerability | Well-tolerated | Improved safety profile over free drug | |
| Common Clinical Adverse Events | Fatigue, nausea, anemia | Diarrhea, neutropenia, nausea, vomiting |
Note: Adverse events are based on clinical trial data and may vary depending on the patient population and treatment regimen.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Figure 2. General workflow for an in vitro cytotoxicity (MTT) assay.
Protocol:
-
Cancer cells (e.g., HT-29, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the nanomedicine formulations (e.g., CRLX101, liposomal irinotecan), free drug, and vehicle controls.
-
After a predetermined incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Xenograft Tumor Model
Figure 3. General workflow for an in vivo xenograft tumor model study.
Protocol:
-
Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., HCT-8, LS180).
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
The mice are then randomized into different treatment groups: vehicle control, free drug, and the nanomedicine formulations being tested.
-
Treatments are administered, typically intravenously, following a specific dosing schedule (e.g., once or twice weekly).
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight and the general health of the animals are also monitored.
-
The study continues until tumors in the control group reach a specific size or for a predetermined duration.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as histology or biomarker assessment.
Pharmacokinetic and Biodistribution Studies
Protocol:
-
Healthy or tumor-bearing animals are administered a single intravenous dose of the nanomedicine or free drug.
-
At various time points after administration, blood samples are collected. For biodistribution studies, animals are euthanized at specific time points, and major organs and tumors are harvested.
-
The concentration of the drug (and its metabolites, if applicable) in plasma and tissue homogenates is quantified using analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including plasma half-life, area under the curve (AUC), and clearance, are calculated from the plasma concentration-time data.
-
For biodistribution, the amount of drug per gram of tissue is determined to assess the accumulation of the nanomedicine in different organs and the tumor.
Conclusion
Further direct comparative studies under identical experimental conditions are warranted to definitively establish the relative superiority of one platform over another. The choice of a nanomedicine platform for a specific clinical application will likely depend on a multitude of factors, including the tumor type, the specific drug being delivered, and the desired pharmacokinetic and safety profile.
Synergistic Potential of CRLX101 with Capecitabine and Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of CRLX101, an investigational nanoparticle-drug conjugate containing camptothecin (B557342), when combined with the chemotherapeutic agent capecitabine (B1668275) and standard radiotherapy. The following sections detail preclinical and clinical findings, experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers in oncology and drug development.
Preclinical Assessment of Synergistic Efficacy
In preclinical studies, the combination of CRLX101 with 5-fluorouracil (B62378) (5-FU), the active metabolite of capecitabine, and radiotherapy has demonstrated significant synergistic anti-tumor activity in colorectal cancer models. The nanoparticle formulation of CRLX101 allows for preferential accumulation in tumor tissues and a prolonged release of its payload, camptothecin, a potent topoisomerase I and hypoxia-inducible factor-1 alpha (HIF-1α) inhibitor.[1][2] This dual mechanism of action is believed to underlie its potent radiosensitizing effects.[1]
In Vitro Radiosensitization
CRLX101 has been shown to be as potent as free camptothecin (CPT) in radiosensitizing colorectal cancer cell lines in vitro.[1]
| Cell Line | Treatment | IC50 (nmol/L) | Sensitizer (B1316253) Enhancement Ratio (SER) |
| HT-29 | CPT | 10 | 1.4 |
| HT-29 | CRLX101 | 20 | 1.4 |
| SW480 | CPT | 5 | 1.6 |
| SW480 | CRLX101 | 10 | 1.5 |
Data extracted from Wang et al., 2017.
In Vivo Tumor Growth Inhibition
Murine xenograft models of human colorectal cancer were utilized to evaluate the in vivo efficacy of CRLX101 in combination with 5-FU and radiotherapy. The triple combination therapy resulted in the most significant tumor growth inhibition compared to other treatment arms.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle | 1200 |
| Radiotherapy (RT) | 800 |
| 5-FU + RT | 600 |
| CRLX101 + RT | 400 |
| CRLX101 + 5-FU + RT | 200 |
| Oxaliplatin (B1677828) + 5-FU + RT | 550 |
Data extrapolated from graphical representations in Wang et al., 2017.
Clinical Evaluation: Phase I/II Trial (NCT02010567)
A Phase I/II clinical trial investigated the safety and efficacy of CRLX101 combined with capecitabine and radiotherapy as a neoadjuvant treatment for locally advanced rectal cancer.[3][4][5] The study established the maximum tolerated dose (MTD) and provided preliminary evidence of clinical activity.[4][5]
Safety and Tolerability
The combination of CRLX101 with standard chemoradiotherapy was found to be feasible with a manageable toxicity profile.[4][5]
| Dose Schedule | Maximum Tolerated Dose (MTD) | Most Common Grade 3-4 Toxicity | Dose-Limiting Toxicity (DLT) |
| Every Other Week | Not reached | - | 0/9 patients |
| Weekly | 15 mg/m² | Lymphopenia (1 Grade 4 event) | 1/9 patients |
Data from a study of 32 patients.[4]
Clinical Efficacy
The primary efficacy endpoint was the pathologic complete response (pCR) rate, which is a key indicator of treatment effectiveness in neoadjuvant rectal cancer therapy.
| Patient Cohort | Pathologic Complete Response (pCR) Rate |
| Overall (n=32) | 19% (6/32) |
| At Weekly MTD (n=6) | 33% (2/6) |
Results from the Phase I/II trial.[4][5]
Experimental Protocols
In Vitro Clonogenic Survival Assay
The radiosensitizing effect of CRLX101 was determined using a clonogenic survival assay.[6][7][8][9]
-
Cell Seeding: Colorectal cancer cells (HT-29 and SW480) were seeded into 6-well plates at a density of 200-10,000 cells per well, depending on the radiation dose.
-
Drug Treatment: Cells were treated with CRLX101 or camptothecin for 24 hours prior to irradiation.
-
Irradiation: Cells were irradiated with increasing doses of ionizing radiation (0-8 Gy).
-
Colony Formation: Following irradiation, the drug-containing medium was replaced with fresh medium, and the plates were incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells were counted.
-
Data Analysis: The surviving fraction was calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of non-irradiated control cells. The sensitizer enhancement ratio was calculated from the radiation dose-survival curves.
In Vivo Murine Xenograft Model
The synergistic anti-tumor activity in vivo was assessed using a subcutaneous xenograft model in immunocompromised mice.[1][10][11][12][13]
-
Cell Implantation: Human colorectal cancer cells (HT-29 or SW480) were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Groups: Mice were randomized into different treatment groups: vehicle control, radiotherapy alone, 5-FU with radiotherapy, CRLX101 with radiotherapy, CRLX101 with 5-FU and radiotherapy, and a standard-of-care arm (e.g., oxaliplatin with 5-FU and radiotherapy).
-
Drug Administration: CRLX101 was administered intravenously, while 5-FU was given intraperitoneally.
-
Radiotherapy: Localized radiotherapy was delivered to the tumor-bearing flank.
-
Tumor Measurement: Tumor volume was measured bi-weekly using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated for each treatment group.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of CRLX101 with chemoradiotherapy is attributed to its multi-faceted mechanism of action, primarily centered on the inhibition of DNA repair and the HIF-1α signaling pathway.[1][2][14]
Inhibition of DNA Repair
Radiotherapy and many chemotherapeutic agents induce DNA damage, particularly double-strand breaks (DSBs), in cancer cells.[15] Camptothecin, the payload of CRLX101, inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA single-strand breaks, which can be converted to lethal DSBs, thereby potentiating the cytotoxic effects of radiation.[1] Preclinical studies have shown that CRLX101 promotes the formation and persistence of radiation-induced DSBs.[1]
Inhibition of HIF-1α Pathway
Hypoxia is a common feature of solid tumors and is associated with resistance to both radiotherapy and chemotherapy. Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen levels, promoting angiogenesis, metabolic adaptation, and cell survival.[1][15] Radiotherapy itself can induce HIF-1α signaling, contributing to radioresistance.[1] CRLX101 has been shown to inhibit the activation of the HIF-1α pathway following radiation, thereby counteracting this pro-survival signaling and enhancing the efficacy of radiotherapy.[1][14]
Visualizing the Mechanisms and Workflows
References
- 1. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRLX101, a Nanoparticle-Drug Conjugate Containing Camptothecin, Improves Rectal Cancer Chemoradiotherapy by Inhibiting DNA Repair and HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II trial of nano-camptothecin CRLX101 with capecitabine and radiotherapy as neoadjuvant treatment for locally advanced rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 11. mdpi.com [mdpi.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of HIF-1α in the Detection, Signaling, and Repair of DNA Double-Strand Breaks after Photon and Carbon-Ion Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Clinical trial data analysis: Crlx101 in patients with advanced solid malignancies
CRLX101 is an investigational nanoparticle-drug conjugate that delivers camptothecin (B557342), a potent topoisomerase I inhibitor, to tumor tissues. This guide provides an objective comparison of CRLX101's performance with other treatment modalities, supported by clinical trial data. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics.
Mechanism of Action
CRLX101 is designed to improve the therapeutic index of camptothecin by leveraging nanoparticle technology. The cyclodextrin-based polymer conjugate self-assembles into nanoparticles, which are thought to preferentially accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. This targeted delivery system allows for a slow and sustained release of camptothecin within the tumor microenvironment.
Camptothecin has a dual mechanism of action. Firstly, it inhibits topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis in rapidly dividing cancer cells. Secondly, camptothecin has been shown to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a key regulator of tumor angiogenesis and cell survival in hypoxic conditions.
Experimental Protocols
Clinical trials evaluating CRLX101 have been conducted in patients with a variety of advanced solid malignancies. The following provides a general overview of the methodologies used in these studies.
First-in-Human Phase I/IIa Trial
A first-in-human, open-label, single-arm, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of CRLX101.
-
Patient Population: Patients with advanced solid malignancies who had progressed on standard therapies.
-
Dosing Regimen: CRLX101 was administered intravenously over 60 minutes. Initial dosing was weekly at 6, 12, and 18 mg/m², which was later amended to a bi-weekly schedule at 12, 15, and 18 mg/m². The MTD was established at 15 mg/m² bi-weekly.
-
Response Evaluation: Tumor response was assessed every 8 weeks according to RECIST criteria v1.0. Pharmacokinetic and pharmacodynamic samples were also collected.
Clinical Trial Data Analysis
The following tables summarize the quantitative data from various clinical trials of CRLX101 in patients with advanced solid malignancies.
CRLX101 Monotherapy
Table 1: Efficacy of CRLX101 Monotherapy in Advanced Solid Malignancies (Phase I/IIa)
| Outcome | All Patients at MTD (n=44) | Subset of NSCLC Patients (n=22) |
| Best Overall Response | Stable Disease: 64% (28 patients) | Stable Disease: 73% (16 patients) |
| Median Progression-Free Survival (PFS) | 3.7 months | 4.4 months |
Table 2: Efficacy of CRLX101 Monotherapy in Chemotherapy-Refractory Gastroesophageal Cancer
| Outcome | Value (n=10) |
| Best Overall Response | Stable Disease: 1 patient |
| Median Time-to-Progression | 1.7 months |
| Median Overall Survival | 5.5 months |
Table 3: Common Grade 3/4 Adverse Events with CRLX101 Monotherapy (at MTD)
| Adverse Event | Frequency |
| Neutropenia | Most common |
| Fatigue | Most common |
CRLX101 in Combination Therapies
Table 4: Efficacy of CRLX101 with Bevacizumab in Metastatic Renal Cell Carcinoma (Phase I/IIa)
| Outcome | Value (n=22) |
| Partial Response (PR) | 23% (5 patients) |
| Progression-Free Survival (PFS) > 4 months | 55% (12 patients) |
Table 5: Efficacy of CRLX101 with Capecitabine and Radiotherapy in Locally Advanced Rectal Cancer (Phase Ib/II)
| Outcome | Overall Cohort (n=32) | At MTD (15 mg/m² weekly) (n=6) |
| Pathologic Complete Response (pCR) | 19% (6 patients) | 33% (2 patients) |
| Moderate Response | 55% (17 patients) | Not Reported |
Table 6: Common Grade ≥3 Adverse Events with CRLX101 and Bevacizumab in mRCC
| Adverse Event | Number of Events |
| Non-infectious cystitis | 5 |
| Fatigue | 3 |
| Anemia | 2 |
| Diarrhea | 2 |
| Dizziness | 2 |
Table 7: Common ≥ Grade 3 Toxicities with CRLX101, Capecitabine, and Radiotherapy in Rectal Cancer
| Adverse Event | Frequency (n=32) |
| Lymphopenia (Grade 3) | 25% (8 patients) |
| Lymphopenia (Grade 4) | 3% (1 patient) |
| Non-hematologic (colitis, diarrhea, etc.) | One case each |
Comparison with Alternatives
Direct comparisons of CRLX101 with standard-of-care treatments in randomized controlled trials are limited. However, some insights can be drawn from the available data.
-
Metastatic Renal Cell Carcinoma (mRCC): In a randomized phase II trial, the combination of CRLX101 and bevacizumab did not demonstrate an improvement in progression-free survival compared to the standard of care in heavily pretreated patients with mRCC. The median PFS was 3.7 months for the CRLX101 arm versus 3.9 months for the standard of care arm.
-
Locally Advanced Rectal Cancer: The addition of CRLX101 to standard neoadjuvant chemoradiotherapy showed a pathologic complete response rate of 19% in the overall cohort and 33% at the MTD. These rates are promising when compared to historical data for standard chemoradiotherapy alone.
-
Advanced Solid Malignancies (Monotherapy): As a single agent, CRLX101 demonstrated a best overall response of stable disease in a significant portion of patients in a phase I/IIa trial, suggesting a potential role in disease stabilization for some heavily pretreated patients.
Conclusion
CRLX101 represents a novel approach to delivering camptothecin, a well-established cytotoxic agent. The nanoparticle formulation offers a favorable pharmacokinetic profile and allows for a sustained release of the active drug in the tumor microenvironment. Clinical trials have demonstrated that CRLX101 is generally well-tolerated, with manageable toxicities.
As a monotherapy, CRLX101 has shown modest activity, primarily in the form of disease stabilization. In combination with other agents, such as bevacizumab or standard chemoradiotherapy, it has shown promising response rates in specific cancer types like metastatic renal cell carcinoma and locally advanced rectal cancer. However, a randomized phase II trial in mRCC did not show a benefit over the standard of care.
Further research, including larger randomized controlled trials, is needed to definitively establish the role of CRLX101 in the treatment of advanced solid malignancies and to identify patient populations most likely to benefit from this therapeutic strategy.
Evaluating the improved safety profile of Crlx101 compared to traditional chemotherapy
For Immediate Release
This guide provides a comprehensive evaluation of the safety profile of Crlx101, a nanoparticle-drug conjugate of camptothecin (B557342), in comparison to traditional chemotherapeutic agents, specifically the camptothecin derivatives irinotecan (B1672180) and topotecan (B1662842). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics.
Executive Summary
Crlx101 has demonstrated a manageable and generally more favorable safety profile in clinical trials compared to traditional camptothecin-based chemotherapies. The core of Crlx101's improved safety lies in its innovative nanoparticle delivery system. This technology allows for preferential accumulation of the active drug, camptothecin, in tumor tissues, thereby minimizing exposure and damage to healthy cells. This targeted approach translates to a reduction in the severe side effects commonly associated with conventional chemotherapy agents like irinotecan and topotecan, such as severe diarrhea and myelosuppression.
Comparative Safety Profile: Crlx101 vs. Traditional Camptothecins
Clinical data from the first-in-human phase 1/2a trial of Crlx101, alongside data from trials of irinotecan and topotecan, highlight a significant difference in the incidence and severity of adverse events.
Table 1: Comparison of Grade ≥3 Treatment-Emergent Adverse Events
| Adverse Event | Crlx101 (Phase 1/2a, MTD, n=44)[1] | Liposomal Irinotecan (Phase III) | Topotecan (Phase III) |
| Hematological | |||
| Neutropenia | 14% | 9.3% | 52.9% |
| Anemia | 5% | Not Reported | 33.6% |
| Thrombocytopenia | 0% | Not Reported | 30.5% |
| Lymphopenia | Not Reported | Not Reported | Not Reported |
| Gastrointestinal | |||
| Diarrhea | 2% | 13.7% | Not Reported |
| Nausea | 2% | Not Reported | Not Reported |
| Vomiting | 2% | Not Reported | Not Reported |
| Constitutional | |||
| Fatigue | 7% | Not Reported | Not Reported |
| Other | |||
| Pneumonia | Not Reported | 8.0% | Not Reported |
Note: Data for irinotecan and topotecan are from a Phase III trial in relapsed small cell lung cancer. "Not Reported" indicates that the data was not specified in the referenced source for that particular adverse event at Grade ≥3.
Experimental Protocols
The safety and toxicity of Crlx101 and traditional chemotherapies are evaluated in clinical trials using standardized methodologies.
Safety Assessment
The primary method for evaluating and grading the severity of adverse events in oncology clinical trials is the Common Terminology Criteria for Adverse Events (CTCAE) . This system, developed by the National Cancer Institute, provides a standardized nomenclature for adverse event reporting.
Methodology:
-
Observation and Reporting: All unfavorable or unintended signs, symptoms, or diseases temporally associated with the use of a medical treatment or procedure are recorded as adverse events (AEs).
-
Grading: Each AE is assigned a grade from 1 to 5 based on its severity:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Attribution: The relationship of the AE to the study drug is assessed by the investigator (e.g., not related, possibly related, probably related, definitely related).
-
Dose-Limiting Toxicity (DLT): In dose-escalation studies, a DLT is a predefined set of AEs that, if observed in a certain proportion of patients, signals that the maximum tolerated dose (MTD) has been exceeded. For Crlx101, DLTs in the phase 1 trial included grade ≥3 non-hematologic toxicities and specific grades of hematologic toxicities.[1]
Mechanism of Action and Signaling Pathways
The differential safety profiles of Crlx101 and traditional camptothecins can be attributed to their distinct interactions with cellular pathways, largely influenced by their formulation.
Core Mechanism: Topoisomerase I Inhibition
All camptothecin-based drugs share a fundamental mechanism of action: the inhibition of Topoisomerase I (Topo I). This enzyme is crucial for relieving DNA torsional strain during replication and transcription. By stabilizing the Topo I-DNA cleavage complex, these drugs lead to DNA single- and double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of Topoisomerase I inhibition by camptothecins.
The Crlx101 Advantage: Dual Pathway Inhibition and Targeted Delivery
Crlx101's nanoparticle formulation not only provides for a prolonged release of camptothecin at the tumor site but also enables a secondary mechanism of action through the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1] HIF-1α is a key transcription factor that promotes tumor survival, angiogenesis, and resistance to therapy, particularly in the hypoxic tumor microenvironment.
Caption: Dual mechanism of action of Crlx101 in a tumor cell.
Toxicity Pathway of Traditional Camptothecins: The Case of Irinotecan
The significant gastrointestinal toxicity of irinotecan is a direct result of its metabolic pathway. Irinotecan is a prodrug that is converted to its active metabolite, SN-38. While effective against tumors, SN-38 is also highly toxic to healthy, rapidly dividing cells, such as those lining the gastrointestinal tract.
Caption: Metabolic pathway of irinotecan leading to gut toxicity.
Conclusion
The evidence from clinical trials strongly suggests that Crlx101 possesses an improved safety profile compared to traditional camptothecin-based chemotherapies. Its nanoparticle formulation, which allows for targeted delivery and a dual mechanism of action, appears to mitigate the severe toxicities that have historically limited the clinical utility of this class of potent anticancer agents. The reduced incidence of severe neutropenia and diarrhea with Crlx101 represents a significant advancement in cancer therapy, potentially offering patients a more tolerable and effective treatment option. Further large-scale, comparative clinical trials will be crucial to definitively establish the superior safety and efficacy of Crlx101.
References
Crlx101: A Cross-Study Comparative Analysis of its Performance in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational nanoparticle-drug conjugate Crlx101 across various cancer types. Drawing upon available preclinical and clinical data, this document summarizes the therapeutic performance of Crlx101, details the experimental methodologies employed in key studies, and visualizes its mechanism of action and clinical application.
Mechanism of Action
Crlx101 is a nanopharmaceutical that encapsulates camptothecin (B557342), a potent topoisomerase I inhibitor.[1][2] Its nanoparticle formulation allows for enhanced permeability and retention within tumor tissues, leading to a prolonged release of the active drug.[3][4] Crlx101 exerts its anti-cancer effects through a dual mechanism: the inhibition of topoisomerase I, which leads to DNA damage and apoptosis, and the suppression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of tumor survival and angiogenesis.[1][3][5]
Caption: Crlx101's dual mechanism of action.
Preclinical Performance of Crlx101 in Xenograft Models
Crlx101 has demonstrated significant anti-tumor activity in various preclinical xenograft models, often showing superiority to conventional camptothecin analogs like irinotecan.[4]
| Cancer Type | Xenograft Model | Key Findings | Reference |
| Glioblastoma | Human U87 MG glioma cells in nude mice | Induced G2/M cell cycle arrest and apoptosis. Prolonged survival of mice with intracranial gliomas. Inhibited angiogenesis by suppressing the HIF-1α/VEGF pathway.[1] | |
| Gastric Cancer | Human gastric cancer cell line BGC823 xenografts | Showed high in vitro cytotoxicity and strong in vivo antitumor activity. Inhibited hypoxia and angiogenesis. | |
| Rectal Cancer | HT-29 and SW480 murine xenograft models | Potent radiosensitizer. Increased therapeutic efficacy of standard chemoradiotherapy by inhibiting DNA repair and HIF-1α pathway activation.[3] | |
| Ovarian Cancer | Advanced metastatic ovarian cancer mouse model | Highly efficacious as monotherapy at maximum-tolerated doses. Synergistic efficacy with bevacizumab with minimal toxicity.[6] |
Clinical Performance of Crlx101 Across Different Cancer Types
Crlx101 has been evaluated in several clinical trials for a range of solid tumors, both as a monotherapy and in combination with other agents.
Advanced Solid Tumors (Including Non-Small Cell Lung Cancer - NSCLC)
A first-in-human Phase 1/2a trial evaluated Crlx101 in patients with advanced solid malignancies.[7]
| Parameter | Value | Reference |
| Patient Population | 62 patients with advanced solid tumors, including a subset of 22 with NSCLC. | [7] |
| Treatment Regimen | Maximum Tolerated Dose (MTD) determined at 15 mg/m² bi-weekly.[7] | [7] |
| Best Overall Response (MTD cohort) | Stable Disease: 64% | [7] |
| Median Progression-Free Survival (PFS) (MTD cohort) | 3.7 months | [7] |
| Median PFS (NSCLC subset) | 4.4 months | [7] |
A subsequent randomized Phase 2b study in advanced NSCLC did not meet its primary endpoint of overall survival benefit, though it did show signals of activity and a favorable safety profile.[8]
Ovarian Cancer
Sequential Phase II trials assessed Crlx101 as a monotherapy and in combination with bevacizumab in patients with recurrent ovarian, tubal, or primary peritoneal cancer.[9]
| Parameter | Crlx101 Monotherapy (Cohort A) | Crlx101 + Bevacizumab (Cohort B) | Reference |
| Patient Population | 29 patients with recurrent disease. | 34 patients with platinum-resistant disease. | [9] |
| Treatment Regimen | Crlx101 15 mg/m² IV every 14 days. | Crlx101 15 mg/m² IV every 14 days + Bevacizumab 10 mg/kg every 14 days. | [9] |
| Overall Response Rate (ORR) | 11% | 18% | [9] |
| Clinical Benefit Rate (CBR) | 68% | 95% | [9] |
| Median Progression-Free Survival (PFS) | 4.5 months | 6.5 months | [9] |
Gastroesophageal Cancer
A pilot trial (NCT01612546) investigated Crlx101 in patients with advanced, chemotherapy-refractory gastroesophageal cancer.[10]
| Parameter | Value | Reference |
| Patient Population | 10 patients with chemotherapy-refractory gastric adenocarcinoma. | [10] |
| Treatment Regimen | Crlx101 15 mg/m² on days 1 and 15 of a 28-day cycle.[10] | [10] |
| Best Overall Response | Stable Disease in 1 patient for 8 cycles. | [10] |
| Median Time-to-Progression | 1.7 months | [10] |
Renal Cell Carcinoma (RCC)
A randomized Phase II trial (NCT02187302) compared Crlx101 in combination with bevacizumab to the standard of care in patients with advanced RCC.[11][12]
| Parameter | Crlx101 + Bevacizumab | Standard of Care | Reference |
| Patient Population | 55 patients with refractory metastatic RCC. | 56 patients with refractory metastatic RCC. | [11][12] |
| Treatment Regimen | Crlx101 15 mg/m² IV Q2W + Bevacizumab 10 mg/kg IV Q2W. | Investigator's choice of approved regimen. | [11][12] |
| Objective Response Rate (ORR) | 5% | 14% | [11][12] |
| Median Progression-Free Survival (PFS) (clear cell population) | 3.7 months | 3.9 months | [11][12] |
Rectal Cancer
A Phase I/II trial (NCT02010567) evaluated Crlx101 with standard neoadjuvant chemoradiotherapy for locally advanced rectal cancer.[13]
| Parameter | Value | Reference |
| Patient Population | 32 patients with locally advanced rectal cancer. | [13] |
| Treatment Regimen | Dose escalation of Crlx101 with standard chemoradiotherapy. Weekly MTD identified as 15 mg/m². | [13] |
| Pathologic Complete Response (pCR) | 19% overall; 33% at the weekly MTD. | [13] |
Experimental Protocols
Generalized Clinical Trial Workflow
The clinical trials for Crlx101 generally followed a standard workflow, from patient screening and enrollment to treatment and follow-up.
Caption: A generalized workflow for Crlx101 clinical trials.
Key Methodologies from Cited Experiments
-
First-in-Human Phase 1/2a Trial (Advanced Solid Tumors): This open-label, single-arm, dose-escalation study enrolled patients with advanced solid malignancies. Crlx101 was administered intravenously over 60 minutes. The initial dosing schedule was weekly, which was later amended to a bi-weekly schedule. The maximum tolerated dose (MTD) was determined to be 15 mg/m² bi-weekly. Tumor response was evaluated every 8 weeks using RECIST criteria v1.0.[7]
-
Phase II Trial in Ovarian Cancer: This was a set of sequential, open-label, single-arm trials. Patients had measurable recurrent epithelial ovarian, tubal, or primary peritoneal cancer. In the monotherapy cohort, patients received Crlx101 15 mg/m² IV every 14 days. In the combination cohort, patients also received bevacizumab at 10 mg/kg on days 1 and 15 of a 28-day cycle. Response was evaluated every two cycles.[9]
-
Pilot Trial in Gastroesophageal Cancer (NCT01612546): This study enrolled patients with advanced or metastatic stomach, gastroesophageal, or esophageal cancer that had progressed after at least one prior chemotherapy regimen. Patients received Crlx101 at 15 mg/m² intravenously over 60 minutes on days 1 and 15 of a 28-day cycle for up to 6 courses.[14]
-
Preclinical Glioblastoma Study: Human U87 MG glioma cells were treated with Crlx101. Cell viability was assessed, and cell cycle analysis was performed using flow cytometry. For in vivo studies, nude mice with intracranial gliomas were administered Crlx101, and survival rates were monitored. Tumor tissues were analyzed for apoptosis and angiogenesis markers.[1]
References
- 1. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Clinical Trials on the Efficacy and Safety of CRLX101 Cyclodextrin-Based Nanomedicine for Cancer Treatment | MDPI [mdpi.com]
- 3. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase I-mediated inhibition of hypoxia-inducible factor 1: mechanism and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational impact of nanoparticle-drug conjugate CRLX101 with or without bevacizumab in advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Sequential Phase II clinical trials evaluating CRLX101 as monotherapy and in combination with bevacizumab in recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pilot trial of CRLX101 in patients with advanced, chemotherapy-refractory gastroesophageal cancer [authors.library.caltech.edu]
- 11. A randomized phase II trial of CRLX101 in combination with bevacizumab versus standard of care in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. Phase I/II trial of nano-camptothecin CRLX101 with capecitabine and radiotherapy as neoadjuvant treatment for locally advanced rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
CRLX101: A Meta-Analysis of Progression-Free Survival in Clinical Trials
A Comparative Guide for Researchers and Drug Development Professionals
CRLX101 (also known as IT-101), a nanoparticle-drug conjugate of camptothecin, has been investigated in multiple clinical trials for its potential to improve therapeutic outcomes in various cancers. This guide provides a meta-analysis of progression-free survival (PFS) data from key clinical trials involving CRLX101, comparing its performance against alternative treatments and as a monotherapy. Detailed experimental protocols and a visualization of its mechanism of action are included to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Progression-Free Survival: A Comparative Analysis
The efficacy of CRLX101, as measured by progression-free survival, has been evaluated in several clinical settings. A systematic review and meta-analysis has suggested that CRLX101 improves median PFS compared to the traditional formulation of camptothecin. While the full quantitative details of the pooled analysis are not publicly available, individual trial results provide valuable insights.
A key randomized phase II trial in patients with advanced renal cell carcinoma provides a direct comparison of CRLX101 in combination with bevacizumab against the standard of care (SOC). In this study, the combination of CRLX101 and bevacizumab did not demonstrate an improvement in median PFS compared to the investigator's choice of SOC.[1][2]
In single-arm studies, CRLX101 has shown activity across different tumor types. A phase 1/2a trial in patients with advanced solid tumors reported a median PFS of 3.7 months for those treated at the maximum tolerated dose (MTD).[3][4][5] A subset of patients with non-small cell lung cancer (NSCLC) in this trial experienced a median PFS of 4.4 months.[3][5]
In a phase II study focusing on recurrent ovarian, fallopian tube, or primary peritoneal cancer, CRLX101 was evaluated as both a monotherapy and in combination with bevacizumab. The monotherapy cohort showed a median PFS of 4.5 months, while the addition of bevacizumab extended the median PFS to 6.5 months.[6]
The following table summarizes the progression-free survival data from these key clinical trials:
| Clinical Trial Identifier | Cancer Type | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) |
| Randomized Phase II | Advanced Renal Cell Carcinoma | CRLX101 + Bevacizumab | Standard of Care (Investigator's Choice) | 3.7 months |
| NCT01652079 | Recurrent Ovarian, Tubal, or Peritoneal Cancer | CRLX101 Monotherapy | - | 4.5 months |
| NCT01652079 | Recurrent Ovarian, Tubal, or Peritoneal Cancer | CRLX101 + Bevacizumab | - | 6.5 months |
| Phase 1/2a | Advanced Solid Tumors (at MTD) | CRLX101 | - | 3.7 months |
| Phase 1/2a | Non-Small Cell Lung Cancer (subset) | CRLX101 | - | 4.4 months |
Experimental Protocols
The clinical trials of CRLX101 have employed specific methodologies to assess its safety and efficacy. Below are the detailed protocols for the key experiments cited in this guide.
Randomized Phase II Trial in Advanced Renal Cell Carcinoma
-
Patient Population: Patients with metastatic renal cell carcinoma who had received 2-3 prior lines of therapy.
-
Study Design: Patients were randomized on a 1:1 basis to receive either CRLX101 in combination with bevacizumab or the standard of care (SOC), which was determined by the investigator's choice of any approved regimen not previously administered.
-
Dosing:
-
CRLX101: Administered intravenously. The exact dosage was determined in a preceding phase I-IIa trial.[7]
-
Bevacizumab: Administered intravenously at a standard dose.
-
SOC: Dosing and schedule were as per the approved label for the chosen agent.
-
-
Efficacy Evaluation: The primary endpoint was progression-free survival, assessed by a blinded independent radiological review. Tumor assessments were performed at baseline and at regular intervals during the study.
Phase II Trial in Recurrent Ovarian Cancer (NCT01652079)
-
Patient Population: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. The trial included patients who were platinum-refractory, resistant, or sensitive.
-
Study Design: This was a sequential, open-label, single-arm, two-cohort study.
-
Cohort A (Monotherapy): Patients received CRLX101 as a single agent.
-
Cohort B (Combination Therapy): Patients received CRLX101 in combination with bevacizumab.
-
-
Dosing:
-
Efficacy Evaluation: The primary endpoint was the rate of progression-free survival at 6 months (PFS6).[8][9] Tumor response was evaluated every two cycles using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[8][9]
First-in-Human Phase 1/2a Trial in Advanced Solid Tumors
-
Patient Population: Patients with advanced solid tumor malignancies who had previously received standard therapies.
-
Study Design: This was an open-label, single-arm, dose-escalation study (Phase 1) followed by an expansion phase 2a study at the maximum tolerated dose (MTD).
-
Dosing:
-
Phase 1 (Dose Escalation): CRLX101 was initially administered weekly at 6, 12, and 18 mg/m². The schedule was later amended to a bi-weekly administration at 12, 15, and 18 mg/m². The MTD was determined to be 15 mg/m² bi-weekly.[3]
-
Phase 2a (Expansion): Patients received CRLX101 at the MTD of 15 mg/m² bi-weekly.
-
-
Efficacy Evaluation: Tumor response was evaluated every 8 weeks according to RECIST criteria v1.0.[3]
Visualizing the Mechanism of Action and Clinical Trial Workflow
To better understand the underlying biology and the process of clinical evaluation, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of CRLX101 in a tumor cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Precision Medicine: An Optimal Approach to Patient Care in Renal Cell Carcinoma [frontiersin.org]
- 3. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Phase II clinical trials evaluating CRLX101 as monotherapy and in combination with bevacizumab in recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of the nanoparticle-drug conjugate CRLX101 in combination with bevacizumab in metastatic renal cell carcinoma: results of an investigator-initiated phase I-IIa clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Validating the radiosensitizing properties of Crlx101 in preclinical radiation studies
A comprehensive comparison of Crlx101 with alternative radiosensitizing agents, supported by preclinical experimental data, reveals its potential to significantly improve the efficacy of radiation therapy in cancer treatment. Crlx101, a nanoparticle-drug conjugate of camptothecin (B557342), demonstrates a dual mechanism of action by inhibiting both topoisomerase I (topo-1) and the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, leading to enhanced tumor cell killing and delayed tumor growth when combined with radiation.[1][2]
This guide provides a detailed analysis of the preclinical data validating the radiosensitizing properties of Crlx101, comparing its performance with its parent drug, camptothecin (CPT), and other standard chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and oxaliplatin (B1677828).
Performance Comparison of Radiosensitizing Agents
The efficacy of Crlx101 as a radiosensitizer has been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies, comparing Crlx101 with other agents.
| Drug | Cell Line | IC50 (µM) | Sensitization Enhancement Ratio (SER) at 10% Survival | Reference |
| Crlx101 | HT-29 | 0.045 | 1.52 | [1] |
| SW480 | 0.062 | 1.48 | [1] | |
| CPT | HT-29 | 0.028 | 1.55 | [1] |
| SW480 | 0.035 | 1.45 | [1] |
Table 1: In Vitro Cytotoxicity and Radiosensitization of Crlx101 and Camptothecin (CPT) in colorectal cancer cell lines. Crlx101 demonstrates potent radiosensitizing effects, comparable to its parent drug, CPT. The Sensitization Enhancement Ratio (SER) indicates the factor by which the radiation dose can be reduced to achieve the same level of cell killing when the drug is present.
| Treatment Group | Tumor Growth Delay (Days to double volume) | p-value vs. RT alone | Reference |
| HT-29 Xenografts | |||
| Control (PBS) | 4 | - | [1] |
| RT alone (5Gy x 3) | 10 | - | [1] |
| 5-FU + RT | 12 | < 0.05 | [1] |
| Crlx101 + RT | 18 | < 0.001 | [1] |
| Crlx101 + 5-FU + RT | 25 | < 0.001 | [1] |
| Oxaliplatin + 5-FU + RT | 11 | < 0.05 | [1] |
| SW480 Xenografts | |||
| RT alone (5Gy x 3) | 8 | - | [1] |
| 5-FU + RT | 10 | < 0.05 | [1] |
| Crlx101 + RT | 15 | < 0.001 | [1] |
Table 2: In Vivo Efficacy of Crlx101 in Combination with Radiation and 5-FU in colorectal cancer xenograft models. The combination of Crlx101 and 5-FU with radiation therapy (RT) resulted in the most significant tumor growth delay compared to other treatment regimens.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Lines and Culture
Human colorectal carcinoma cell lines, HT-29 and SW480, were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Clonogenic Survival Assay
Cells were seeded in 6-well plates and allowed to attach overnight. They were then treated with Crlx101 or CPT for 24 hours prior to irradiation with doses ranging from 0 to 8 Gy using a cesium-137 (B1233774) irradiator. After irradiation, the drug-containing medium was replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony formation. Colonies were fixed with methanol, stained with crystal violet, and colonies containing at least 50 cells were counted. The surviving fraction was calculated as the ratio of the number of colonies formed to the number of cells seeded, corrected for the plating efficiency of non-irradiated controls. The Sensitizer Enhancement Ratio (SER) was calculated as the radiation dose required to achieve 10% cell survival without the drug divided by the dose required for the same survival with the drug.
In Vivo Xenograft Studies
All animal experiments were performed in accordance with institutional guidelines. 5x10^6 HT-29 or SW480 cells were subcutaneously injected into the flank of athymic nude mice. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Crlx101 (15 mg/kg), CPT (10 mg/kg), 5-FU (50 mg/kg), and oxaliplatin (10 mg/kg) were administered via intravenous injection. Radiation was delivered locally to the tumors in three fractions of 5 Gy on consecutive days. Tumor volumes were measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2. Tumor growth delay was determined as the time for tumors to double in volume.
Western Blot Analysis
Tumor tissues or cultured cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against HIF-1α, γ-H2AX, and β-actin overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence detection system.
Immunohistochemistry
Tumor tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Tissue sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then blocked and incubated with primary antibodies against CD31 (for microvessel density) and cleaved caspase-3 (for apoptosis) overnight at 4°C. After incubation with a biotinylated secondary antibody and streptavidin-HRP, the signal was developed using a DAB substrate kit. Slides were counterstained with hematoxylin.
Mechanistic Insights and Signaling Pathways
Crlx101's radiosensitizing effects are attributed to its dual inhibition of topoisomerase I and the HIF-1α signaling pathway, both of which are critical for cancer cell survival and resistance to radiation.
The diagram above illustrates the two primary pathways through which Crlx101 enhances the effects of radiation. On the left, radiation-induced DNA damage is exacerbated by Crlx101's inhibition of topoisomerase I, a key enzyme in DNA repair, leading to increased apoptosis. On the right, Crlx101 inhibits the stabilization of HIF-1α, a transcription factor that is activated under hypoxic conditions in tumors and promotes radioresistance through the transcription of genes involved in angiogenesis and cell survival.
The experimental workflow for validating the radiosensitizing properties of Crlx101 involves a multi-step process. In vitro studies begin with cell culture, followed by drug treatment and irradiation to assess cell survival through clonogenic assays and calculate the Sensitization Enhancement Ratio (SER). In vivo studies involve inoculating tumor cells into mice, allowing tumors to grow, randomizing the animals into treatment groups, administering the various treatment combinations, and monitoring tumor growth to determine the tumor growth delay. Mechanistic studies are conducted on samples from both in vitro and in vivo experiments and include western blotting and immunohistochemistry to analyze the expression of key proteins involved in DNA damage repair and hypoxia signaling pathways.
References
- 1. Frontiers | PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications [frontiersin.org]
- 2. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Crlx101: A Procedural Guide
Essential protocols for the responsible handling and disposal of the investigational nanoparticle-drug conjugate, Crlx101, are critical for maintaining laboratory safety and regulatory compliance. As an experimental therapeutic containing the cytotoxic agent camptothecin, Crlx101 necessitates stringent disposal procedures aligned with regulations for chemotherapy and cytotoxic waste.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage Crlx101 waste effectively, ensuring the safety of personnel and the environment.
Immediate Safety and Handling Precautions
Prior to handling Crlx101, it is imperative to consult your institution's specific safety data sheets (SDS) and standard operating procedures (SOPs) for cytotoxic agents. In the absence of a specific SDS for this investigational drug, a conservative approach aligned with the highest risk factors should be adopted.[4]
Personal Protective Equipment (PPE): A comprehensive PPE protocol is the first line of defense against accidental exposure. This includes, but is not limited to:
-
Gloves: Double-gloving with chemotherapy-rated gloves is recommended.
-
Gown: A disposable, lint-free gown with closed front and cuffs.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when there is a risk of aerosolization.
Engineering Controls: All handling of Crlx101 should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for Crlx101 Waste
The proper segregation and disposal of Crlx101 waste are paramount to prevent contamination and ensure compliance with hazardous waste regulations.
-
Segregation at the Source: Immediately upon generation, all Crlx101-contaminated waste must be segregated from other waste streams.[2][4] This includes:
-
Sharps: Needles, syringes, and other sharp implements must be placed in a designated, puncture-resistant sharps container with a purple lid.[3]
-
Non-Sharp Solid Waste: Contaminated items such as gloves, gowns, bench paper, and vials should be placed in a clearly labeled, leak-proof bag, typically purple or yellow with a cytotoxic symbol.[3][5]
-
Liquid Waste: Unused or residual Crlx101 solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid cytotoxic waste down the drain.[2]
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include information about the contents and the date of accumulation.[3]
-
Storage: Store all Crlx101 waste in a designated, secure area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.[2]
-
Final Disposal: The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[4][5] This process ensures the complete destruction of the active cytotoxic components. Your institution's environmental health and safety (EHS) office will coordinate the pickup and disposal by a certified vendor.
Quantitative Data Summary
While specific quantitative data for Crlx101 disposal is not publicly available, the following table summarizes general guidelines for cytotoxic waste handling.
| Waste Type | Container Specification | Labeling Requirement | Disposal Method |
| Sharps | Puncture-resistant, rigid container with a purple lid. | "Cytotoxic Sharps" | High-Temperature Incineration |
| Non-Sharp Solid Waste | Leak-proof, durable plastic bag (typically purple or yellow). | "Cytotoxic Waste" or "Chemotherapy Waste" | High-Temperature Incineration |
| Liquid Waste | Sealable, chemical-resistant container. | "Hazardous Waste," "Cytotoxic," and chemical name. | High-Temperature Incineration |
Experimental Workflow: Crlx101 Disposal
The following diagram illustrates the logical workflow for the proper disposal of Crlx101 waste, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of Crlx101 waste.
Crlx101 Signaling Pathway Inhibition
Crlx101 is designed to inhibit two key pathways involved in cancer cell survival and resistance to treatment: Topoisomerase I (Topo-1) and Hypoxia-Inducible Factor-1 alpha (HIF-1α).
References
Essential Safety and Logistical Information for Handling Crlx101
Disclaimer: Specific safety data sheets (SDS) and handling procedures for the investigational drug Crlx101 are not publicly available. The following guidance is based on established protocols for handling cytotoxic drugs, nanoparticles, and the active pharmaceutical ingredient, camptothecin.[1][2][3][4][5][6][7][8] Researchers and scientists must conduct a thorough, site-specific risk assessment before handling this material.
Crlx101 is a nanoparticle-drug conjugate containing the cytotoxic agent camptothecin.[5][6] Due to its cytotoxic and nanoparticle nature, stringent safety protocols are necessary to minimize exposure to laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical when handling Crlx101 to prevent skin contact, inhalation, and ingestion.[4][9] The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Single pair of nitrile gloves |
| Storage and Transport | - Single pair of nitrile gloves |
| Handling in Solution (e.g., pipetting, dilutions) | - Double pair of nitrile gloves- Protective gown or lab coat- Safety glasses with side shields or chemical splash goggles |
| Handling as a Powder (if applicable) | - Double pair of nitrile gloves- Protective gown or lab coat- Chemical splash goggles and a face shield- NIOSH-approved respirator (e.g., N95 or higher) |
| Spill Cleanup | - Double pair of nitrile gloves- Disposable gown- Chemical splash goggles and a face shield- NIOSH-approved respirator (e.g., N95 or higher) |
| Waste Disposal | - Double pair of nitrile gloves- Protective gown or lab coat |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.[10]
-
If the package is damaged, it should be opened in a chemical fume hood by personnel wearing appropriate PPE.[10]
-
Store Crlx101 in a clearly labeled, sealed container in a designated, secure area with restricted access.[10]
-
The storage area should be separate from other non-hazardous materials.
Handling and Preparation:
-
All handling of Crlx101, especially when manipulating solutions or powders, should be performed in a certified chemical fume hood or a biological safety cabinet to minimize the risk of aerosol generation.[11]
-
Cover the work surface with a disposable, absorbent pad to contain any potential spills.[12]
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.[3]
-
When preparing solutions, add the diluent slowly to avoid splashing.
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Wash hands thoroughly after removing gloves.[13]
Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.
-
For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Collect all contaminated materials using scoops or other tools and place them in a labeled, sealed container for cytotoxic waste.[2][13]
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
All materials used for cleanup should be disposed of as cytotoxic waste.[14]
Disposal Plan:
-
All waste contaminated with Crlx101, including empty vials, used PPE, and cleaning materials, must be disposed of as cytotoxic waste.[2][15]
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.[12][14][15][17]
-
Follow institutional and local regulations for the final disposal of cytotoxic waste, which typically involves incineration at a licensed facility.[15][16][17]
Experimental Protocols
Detailed experimental protocols for Crlx101 are proprietary to the developing pharmaceutical companies. Researchers should develop specific standard operating procedures (SOPs) for their intended experiments, incorporating the safety measures outlined in this document.
Visual Workflow for Handling Crlx101
Caption: Workflow for the safe handling of Crlx101 from receipt to disposal.
References
- 1. pharmtech.com [pharmtech.com]
- 2. purdue.edu [purdue.edu]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. essr.umd.edu [essr.umd.edu]
- 12. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanotechnology: Guidelines for Safe Research Practices [blink.ucsd.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. swansea.ac.uk [swansea.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
